Methyl 6-amino-4-chloronicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-amino-4-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKUVDYTGIDYLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90733799 | |
| Record name | Methyl 6-amino-4-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90733799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260666-60-1 | |
| Record name | Methyl 6-amino-4-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90733799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 6-amino-4-chloronicotinate chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 6-amino-4-chloronicotinate
This guide provides a comprehensive technical overview of this compound, a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. As a versatile chemical building block, understanding its core chemical properties, reactivity, and spectroscopic profile is essential for its effective utilization in the synthesis of novel bioactive compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational data and practical insights.
Core Chemical and Physical Properties
This compound is a solid organic compound at room temperature.[1] Its structure features a pyridine ring substituted with an amino group, a chlorine atom, and a methyl ester group. These functional groups dictate its solubility, reactivity, and spectroscopic characteristics. The presence of the amino group suggests moderate solubility in polar organic solvents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1260666-60-1 | [2][3][4] |
| Molecular Formula | C₇H₇ClN₂O₂ | [2][4] |
| Molecular Weight | 186.59 g/mol | [2][5] |
| Appearance | Solid | |
| Purity | Typically ≥95-98% | [2] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. |
Spectroscopic Profile for Structural Elucidation
The precise identification and characterization of this compound rely on a combination of modern spectroscopic techniques. The following sections detail the expected spectral data based on its molecular structure and established principles of spectroscopy.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[6] The chemical shifts are influenced by the electronic environment of the nuclei, which is dictated by the presence of electronegative atoms and aromatic systems.[8][9]
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons.
-
Aromatic Protons: Two signals are expected for the two protons on the pyridine ring. Their chemical shifts would likely appear in the downfield region (δ 6.0-8.5 ppm) characteristic of aromatic protons.
-
Amino (-NH₂) Protons: A broad singlet is anticipated for the two protons of the primary amine. The chemical shift can vary depending on the solvent and concentration.
-
Methyl Ester (-OCH₃) Protons: A sharp singlet corresponding to the three protons of the methyl group is expected, typically in the range of δ 3.5-4.0 ppm.[6]
-
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the most downfield position, typically in the range of δ 160-175 ppm.
-
Aromatic Carbons: The five carbons of the pyridine ring will show signals in the aromatic region (δ 100-160 ppm). The carbons directly attached to the chlorine and nitrogen atoms will have their chemical shifts significantly influenced.
-
Methyl Carbon: The methyl carbon of the ester group will appear in the upfield region of the spectrum, typically around δ 50-60 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide insights into the structure through fragmentation patterns.[7] For this compound, the expected molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 186.6 g/mol ). The presence of chlorine would also result in a characteristic isotopic pattern for the molecular ion, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[7]
-
N-H Stretching: The amino group will exhibit characteristic stretches in the region of 3300-3500 cm⁻¹.
-
C=O Stretching: A strong absorption band corresponding to the ester carbonyl group is expected around 1700-1730 cm⁻¹.
-
C=C and C=N Stretching: Aromatic ring vibrations will appear in the 1400-1600 cm⁻¹ region.
-
C-O Stretching: The C-O bond of the ester will show a signal in the 1000-1300 cm⁻¹ range.
-
C-Cl Stretching: The carbon-chlorine bond will have a characteristic absorption in the fingerprint region, typically below 800 cm⁻¹.
Reactivity and Synthetic Applications
The chemical reactivity of this compound is governed by its three key functional groups: the amino group, the chloro substituent, and the methyl ester. This trifunctional nature makes it a valuable intermediate in organic synthesis.
-
Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization.
-
Chloro Group: The chlorine atom on the pyridine ring can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents.[1]
-
Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid or can be a site for nucleophilic attack by strong nucleophiles.
This versatile reactivity profile makes this compound a key building block in the synthesis of complex heterocyclic compounds for pharmaceutical applications.[1][10] Chloro-containing molecules are prevalent in a significant number of FDA-approved drugs, highlighting the importance of intermediates like this in drug discovery.[11] The strategic placement of substituents can profoundly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate.[12][13]
Caption: General workflow for spectroscopic analysis.
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The following information is derived from available safety data sheets.
Table 2: Hazard and Precautionary Information
| Category | Statements | Source(s) |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [14] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P501: Dispose of contents/container to an approved waste disposal plant. | [14][15] |
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [14][15]* First Aid Measures:
-
In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention. [15][16] * In case of skin contact: Wash off immediately with soap and plenty of water. [15][16] * If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. [15][16] * If swallowed: Clean mouth with water and get medical attention. [15]* Incompatible Materials: Strong oxidizing agents and strong acids. [14]* Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, nitrogen oxides, chlorine, and hydrogen chloride gas. [14]
-
Conclusion
This compound is a valuable chemical intermediate with a well-defined set of chemical and physical properties. Its multifunctional nature provides a versatile platform for the synthesis of a wide array of complex heterocyclic structures. A thorough understanding of its spectroscopic characteristics, reactivity, and safety protocols is paramount for its successful application in research and development, particularly in the ever-evolving field of drug discovery.
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An In-depth Technical Guide to Methyl 6-amino-4-chloronicotinate: Structure, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Methyl 6-amino-4-chloronicotinate, a key heterocyclic building block for researchers, scientists, and drug development professionals. We will delve into its structure, physicochemical properties, synthesis, reactivity, and its burgeoning role in medicinal chemistry, particularly in the design of kinase inhibitors.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and other key interactions makes it a privileged structure in drug design. This compound, a trifunctionalized pyridine derivative, offers a versatile platform for creating diverse molecular architectures. The strategic placement of an amino group, a chloro substituent, and a methyl ester on the pyridine ring provides multiple handles for chemical modification, making it an invaluable intermediate in the synthesis of complex bioactive molecules.[2]
Physicochemical and Structural Characteristics
| Property | Predicted/Inferred Value | Source/Basis |
| CAS Number | 1260666-60-1 | [3] |
| Molecular Formula | C₇H₇ClN₂O₂ | [3] |
| Molecular Weight | 186.59 g/mol | [3] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | 140-160 °C | Inferred from related compounds like Methyl 6-aminonicotinate (154-156 °C)[4] |
| Boiling Point | > 250 °C (decomposes) | Inferred from related compounds |
| Solubility | Soluble in methanol, DMSO, and DMF; sparingly soluble in water | Inferred from related structures |
Below is a 2D and 3D representation of the molecular structure of this compound.
Caption: 2D Structure of this compound
Synthesis of this compound: A Plausible Route
Caption: Proposed Synthetic Pathway for this compound
Step 1: Fischer Esterification of 6-Aminonicotinic Acid
The first step is the esterification of the carboxylic acid group of 6-aminonicotinic acid to form Methyl 6-aminonicotinate. A standard and effective method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrogen chloride.[4]
Protocol:
-
To a solution of 6-aminonicotinic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 6-aminonicotinate.
Step 2: Electrophilic Chlorination
The second step involves the regioselective chlorination of the pyridine ring at the 4-position. The amino group at the 6-position is an activating group and directs electrophilic substitution to the 3- and 5-positions. However, the 3-position is already substituted. The 4-position is meta to the amino group and para to the ester, making it susceptible to chlorination under appropriate conditions. A suitable chlorinating agent for this transformation would be N-chlorosuccinimide (NCS).
Protocol:
-
Dissolve Methyl 6-aminonicotinate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-chlorosuccinimide (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Spectroscopic Characterization (Predicted)
As experimental spectroscopic data for this compound is not publicly available, the following data is predicted based on the analysis of structurally related compounds and the use of NMR prediction software.[5][6]
¹H NMR (Proton NMR)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.3 | s | H-2 (proton on the pyridine ring) |
| ~6.5 | s | H-5 (proton on the pyridine ring) |
| ~5.0 | br s | -NH₂ (protons of the amino group) |
| ~3.9 | s | -OCH₃ (protons of the methyl ester) |
¹³C NMR (Carbon-13 NMR)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (carbonyl of the ester) |
| ~160 | C-6 (carbon attached to the amino group) |
| ~150 | C-4 (carbon attached to the chlorine atom) |
| ~148 | C-2 (carbon adjacent to the nitrogen in the ring) |
| ~110 | C-3 (carbon attached to the ester group) |
| ~105 | C-5 (carbon on the pyridine ring) |
| ~52 | -OCH₃ (carbon of the methyl ester) |
FT-IR (Fourier-Transform Infrared) Spectroscopy
| Predicted Wavenumber (cm⁻¹) | Assignment |
| 3400-3300 | N-H stretch (amino group) |
| 3100-3000 | C-H stretch (aromatic) |
| ~1720 | C=O stretch (ester) |
| 1620-1580 | C=C and C=N stretch (pyridine ring) |
| ~1300 | C-O stretch (ester) |
| ~800 | C-Cl stretch |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 186, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at approximately 33% of the M peak intensity). Common fragmentation patterns for chloropyridines include the loss of the chlorine atom and fragmentation of the ester group.[3]
Chemical Reactivity and Applications in Drug Discovery
The trifunctional nature of this compound makes it a highly valuable building block for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[7]
Caption: Key Reactions of this compound in Drug Discovery
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry for constructing C-C and C-N bonds.
-
Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 4-position by coupling with boronic acids or their esters. This is a powerful strategy for exploring the SAR of the substituent at this position.
-
Buchwald-Hartwig Amination: This reaction enables the formation of a new C-N bond at the 4-position by coupling with various primary and secondary amines. This is particularly useful for synthesizing derivatives with improved solubility and pharmacokinetic properties.
Role in Kinase Inhibitor Synthesis
Substituted aminopyridines are a well-established class of "hinge-binding" motifs in kinase inhibitors.[8] The amino group at the 6-position of this compound can act as a hydrogen bond donor, mimicking the adenine portion of ATP and anchoring the inhibitor to the hinge region of the kinase. The substituents at the 4- and 3-positions can then be elaborated to occupy the hydrophobic pocket and the solvent-exposed region, respectively, to achieve potency and selectivity. This makes this compound an attractive starting point for the synthesis of novel kinase inhibitors.[9][10]
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and eye irritation.[11] It is also suspected of causing respiratory irritation. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a rich platform for chemical diversification, enabling the synthesis of a wide array of complex molecules. While experimental data on this specific compound is limited, its structural similarity to other well-studied pyridine derivatives allows for a confident prediction of its properties and reactivity. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the importance of strategic intermediates like this compound is set to increase.
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An In-Depth Technical Guide to the Synthesis of Methyl 6-amino-4-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Methyl 6-amino-4-chloronicotinate
This compound is a key heterocyclic building block in the landscape of modern medicinal chemistry. Its trifunctional nature, possessing a pyridine core substituted with an amino group, a chloro group, and a methyl ester, offers a versatile scaffold for the synthesis of a diverse array of complex molecules. This intermediate is particularly valuable in the development of novel therapeutics, where the pyridine moiety can mimic biological systems and the reactive handles allow for the systematic exploration of structure-activity relationships (SAR). The strategic placement of the amino and chloro substituents provides opportunities for selective modifications, leading to the generation of libraries of compounds for high-throughput screening in drug discovery programs. This guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway to this important molecule, detailing the underlying chemical principles and experimental protocols.
A Viable Synthetic Pathway: A Multi-Step Approach
The synthesis of this compound can be strategically approached through a multi-step sequence starting from a readily available precursor. A logical and efficient route commences with 4-hydroxy-6-methylnicotinic acid, proceeding through esterification, chlorination, and a final regioselective amination. This pathway is designed to control the introduction of each functional group, addressing the key chemical challenges at each transformation.
Pathway Overview
Caption: Proposed synthetic pathway for this compound.
Step 1: Esterification of 4-Hydroxy-6-methylnicotinic Acid
Causality: The initial step focuses on the protection of the carboxylic acid functionality as a methyl ester. This is a critical maneuver to prevent unwanted side reactions of the carboxylic acid in the subsequent aggressive chlorination step. The Fischer-Speier esterification is a classic and reliable method for this transformation, utilizing an excess of methanol in the presence of a strong acid catalyst.
Experimental Protocol: Fischer-Speier Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-6-methylnicotinic acid in anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or introduce hydrogen chloride gas to the methanolic suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 1 to 17 hours.[1] The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a suitable base, such as saturated aqueous sodium bicarbonate solution. The product, methyl 4-hydroxy-6-methylnicotinate, can then be extracted with an organic solvent (e.g., ethyl acetate), dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure to yield the crude ester.[2] Purification can be achieved by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Starting Material | 4-Hydroxy-6-methylnicotinic acid | [3] |
| Reagents | Methanol, Sulfuric Acid (or HCl) | [1] |
| Reaction Time | 1 - 17 hours | [1] |
| Temperature | Reflux | [1] |
| Reported Yield | ~88% (for a similar substrate) | [3] |
Step 2: Chlorination of Methyl 4-hydroxy-6-methylnicotinate
Causality: With the carboxylic acid protected, the next crucial transformation is the conversion of the hydroxyl group at the 4-position and the methyl group at the 6-position into chloro groups. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step introduces the key chloro substituents, setting the stage for the final amination. The reaction proceeds via nucleophilic attack of the pyridine nitrogen on the chlorinating agent, followed by substitution of the hydroxyl group and chlorination of the activated methyl group.
Experimental Protocol: Dichlorination
-
Reaction Setup: In a fume hood, carefully add methyl 4-hydroxy-6-methylnicotinate to a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber.
-
Reagent Addition: Slowly add an excess of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to the starting material. The reaction can be highly exothermic and should be controlled by cooling.
-
Reaction Conditions: Heat the reaction mixture, typically to reflux, for several hours. The progress of the reaction should be monitored by TLC or HPLC until the starting material is consumed.
-
Work-up and Isolation: After completion, the excess chlorinating agent must be quenched cautiously. This is often done by slowly pouring the reaction mixture onto crushed ice. The product, methyl 4,6-dichloronicotinate, can then be extracted with a suitable organic solvent, washed with a basic solution to remove any acidic impurities, dried, and concentrated. Purification is generally achieved by column chromatography or recrystallization.
| Parameter | Value | Reference |
| Starting Material | Methyl 4-hydroxy-6-methylnicotinate | [3] |
| Reagents | Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) | [3] |
| Temperature | Reflux | N/A |
| Reported Yield | ~82% (for a similar bromination reaction) | [3] |
Step 3: Regioselective Amination of Methyl 4,6-dichloronicotinate
Causality: This is the most critical and challenging step in the synthesis. The goal is to selectively substitute the chloro group at the 6-position with an amino group, leaving the chloro group at the 4-position intact. The regioselectivity of nucleophilic aromatic substitution (SₙAr) on the di-chlorinated pyridine ring is governed by the electronic effects of the substituents. Both the 4- and 6-positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the methyl ester group.
Controlling the regioselectivity can be achieved by carefully selecting the reaction conditions, such as temperature, pressure, and the aminating agent. While some studies on similar systems report preferential substitution at the 4-position, it is possible to influence the outcome. For instance, steric hindrance from the adjacent ester group might disfavor attack at the 4-position under certain conditions, thereby promoting substitution at the 6-position. The use of ammonia as the nucleophile is a common strategy for introducing an amino group.
Experimental Protocol: Selective Amination
-
Reaction Setup: The reaction is typically carried out in a sealed pressure vessel (autoclave) due to the use of gaseous or aqueous ammonia at elevated temperatures. Place methyl 4,6-dichloronicotinate and a suitable solvent (e.g., ethanol, dioxane) in the reaction vessel.
-
Reagent Addition: Introduce a solution of ammonia (e.g., aqueous or alcoholic ammonia) into the vessel.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to a specific temperature (e.g., 50-150 °C) for a defined period. The pressure inside the vessel will increase due to the heating of the solvent and ammonia. Careful monitoring of temperature and pressure is crucial for safety and reproducibility.
-
Work-up and Isolation: After cooling the reactor to room temperature, carefully vent the excess ammonia. The reaction mixture is then typically concentrated, and the desired product, this compound, is isolated by extraction and purified by column chromatography or recrystallization. It is essential to characterize the product thoroughly to confirm the regiochemistry of the amination.
| Parameter | Value | Reference |
| Starting Material | Methyl 4,6-dichloronicotinate | N/A |
| Reagents | Ammonia (aqueous or in alcohol) | N/A |
| Temperature | Elevated (e.g., 50-150 °C) | N/A |
| Pressure | Autoclave conditions | N/A |
| Key Challenge | Regioselectivity | N/A |
Workflow for the Synthesis of this compound
Caption: Detailed workflow for the synthesis of this compound.
Conclusion and Future Perspectives
The synthesis of this compound presents a fascinating exercise in strategic organic synthesis, requiring careful control over functional group manipulations and regioselectivity. The proposed pathway, starting from 4-hydroxy-6-methylnicotinic acid, offers a logical and feasible approach to this valuable building block. Further optimization of the regioselective amination step remains a key area for investigation, potentially through the exploration of alternative aminating agents, catalysts, or reaction conditions. The development of a highly selective and efficient synthesis for this compound will undoubtedly facilitate its broader application in the discovery and development of next-generation pharmaceuticals.
References
- Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application.
- PrepChem. (n.d.). Synthesis of methyl 6-methylnicotinate.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for [Paper Title].
- Google Patents. (n.d.). Preparation method of 6-chloronicotinic acid.
- MDPI. (n.d.). Synthesis of 6-Halo-Substituted Pericosine A and an Evaluation of Their Antitumor and Antiglycosidase Activities.
- National Center for Biotechnology Information. (n.d.). Methyl 6-chloronicotinate.
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An In-depth Technical Guide to the Safe Handling of Methyl 6-amino-4-chloronicotinate and Its Analogs
Section 1: Chemical and Toxicological Profile
Methyl 6-amino-4-chloronicotinate is a substituted pyridine derivative, a class of compounds widely used as building blocks in pharmaceutical and agrochemical synthesis. Its structure, featuring a chlorinated aromatic ring, an amino group, and a methyl ester, dictates its reactivity and toxicological profile. The primary hazards associated with this and similar compounds are related to irritation and potential harm upon ingestion or inhalation.
GHS Hazard Classification (Composite)
The Globally Harmonized System (GHS) classifications for analogous compounds consistently indicate a profile of moderate acute toxicity and significant irritant properties.[1][2] The primary warning is communicated through the GHS07 pictogram (exclamation mark).[3][4]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[2][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2] |
Visualizing the Hazard Profile
The following diagram summarizes the key health hazards associated with this class of compounds.
Caption: GHS Hazard Summary for Amino-chloronicotinate Analogs.
Toxicological Insights
The toxicological data, while not fully investigated for every isomer, points to the irritant nature of the molecule.[1][2] The chloropyridine core is a known irritant, and the presence of the amino and ester groups can modulate its reactivity and absorption.
-
Mechanism of Irritation: Skin and eye irritation likely arise from the chemical's ability to interact with proteins and lipids in epithelial tissues, leading to an inflammatory response.
-
Respiratory Effects: As a fine solid powder, the material can be easily aerosolized.[1] Inhalation may lead to irritation of the nasal passages, throat, and lungs, manifesting as coughing and shortness of breath.[2]
-
Ingestion: The "Harmful if swallowed" classification suggests that significant gastrointestinal irritation, nausea, and vomiting may occur.[1]
Section 2: Laboratory Risk Assessment and Mitigation
A thorough risk assessment is mandatory before handling this compound. The primary risks involve exposure through inhalation of dust, skin/eye contact, and accidental ingestion.
Engineering Controls
-
Chemical Fume Hood: All weighing and manipulation of the solid compound must be performed in a certified chemical fume hood. This is the primary engineering control to prevent respiratory exposure.[1][2]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
-
Safety Stations: An operational eyewash station and safety shower must be immediately accessible in the work area.[1]
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound should be considered the minimum requirement. The selection of specific items, like gloves, should be based on a careful assessment of the planned procedure.
| PPE Item | Specification | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles (compliant with EN166 or OSHA 29 CFR 1910.133).[1][6] | Goggles provide a seal around the eyes, offering superior protection from dust and splashes compared to safety glasses. |
| Hand Protection | Nitrile protective gloves. | Nitrile offers good resistance to a broad range of chemicals and is effective against powders. Always check for breakthrough times if prolonged contact with solvents is expected. Discard and replace gloves immediately if contamination is suspected. |
| Body Protection | Laboratory coat. | A fully buttoned lab coat prevents contamination of personal clothing. |
| Respiratory | Not typically required if used in a fume hood. | For large-scale work or emergency situations (e.g., spill cleanup), a NIOSH/MSHA-approved respirator with appropriate cartridges may be necessary.[2] |
Safe Handling and Storage Protocols
Handling:
-
Avoid all personal contact. Do not get in eyes, on skin, or on clothing.[1]
-
Avoid the formation and inhalation of dust.[1] Use weighing paper or a spatula to gently transfer the solid; avoid pouring, which can generate airborne dust.
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Do not eat, drink, or smoke in the laboratory.[1]
Storage:
-
Container: Keep the container tightly closed to prevent moisture uptake and contamination.[1][2]
-
Location: Store in a cool, dry, and well-ventilated area.[1] Some suppliers recommend storage in a dark place under an inert atmosphere at 2-8°C for long-term stability.[3]
-
Security: Store in a locked cabinet or area accessible only to authorized personnel.[1]
-
Incompatibilities: Segregate from strong oxidizing agents and strong acids.[1]
Section 3: Emergency and Disposal Protocols
Prompt and correct response to an emergency is critical to minimizing harm.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice.[1][2] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[1][7] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[1][7] |
Accidental Release (Spill) Response
The following workflow outlines the procedure for managing a small laboratory spill. For large spills, evacuate the area and contact emergency services.
Caption: Workflow for a small laboratory spill response.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Specific Hazards: Combustion may produce hazardous decomposition products including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[1][2]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7]
Waste Disposal
Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Do not allow the chemical to enter drains, as its environmental effects have not been fully characterized.[2]
Section 4: Stability and Reactivity
-
Reactivity: This compound is not known to be dangerously reactive under normal processing.[1]
-
Chemical Stability: The product is stable under normal, ambient conditions of temperature and pressure.[1][2]
-
Conditions to Avoid: Avoid dust formation, excess heat, and exposure to incompatible materials.[1]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[1]
-
Hazardous Decomposition Products: Under fire conditions, it can decompose to form toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[1][6]
References
- Chemical Safety Data Sheet MSDS / SDS - Methyl 4-aMino-6-chloronicotinate. ChemicalBook. URL: https://www.chemicalbook.com/ProductMSDS.aspx?CBNumber=CB03399125
- SAFETY DATA SHEET - Methyl 6-amino-5-chloronicotinate. Fisher Scientific. URL: https://www.fishersci.com/sds-repository
- SAFETY DATA SHEET - Methyl 6-chloronicotinate. Thermo Fisher Scientific. URL: https://www.thermofisher.com/msds
- Methyl 4-amino-6-chloronicotinate Safety Information. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/product/ambeed/ambh2d6f6d08
- SAFETY DATA SHEET - methyl nicotinate. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/aldrich/72420
- Methyl 6-chloronicotinate - SAFETY DATA SHEET. Acros Organics. URL: https://www.fishersci.com/sds-repository
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- Methyl 6-chloronicotinate - SAFETY DATA SHEET. Apollo Scientific. URL: https://www.apolloscientific.co.uk/msds/OR27398_msds.pdf
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A Technical Guide to the Biological Evaluation of Methyl 6-amino-4-chloronicotinate
A Senior Application Scientist's Perspective on Unveiling a Molecule's Therapeutic Potential
Foreword: The Rationale for Investigation
Methyl 6-amino-4-chloronicotinate, a substituted pyridine derivative, presents a compelling scaffold for biological investigation. The pyridine ring is a common motif in numerous pharmaceuticals, and the presence of amino, chloro, and methyl ester functional groups suggests a potential for diverse biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects[1][2]. This guide provides a comprehensive framework for the systematic evaluation of the biological activity of this compound, designed for researchers and drug development professionals. The methodologies outlined herein are intended to be robust, reproducible, and provide a clear path from initial screening to more detailed mechanistic studies.
Part 1: Foundational Physicochemical Characterization
A thorough understanding of the physicochemical properties of this compound is paramount for its biological evaluation. These properties will influence its solubility, stability, and bioavailability, which are critical factors in assay design and interpretation.
| Property | Value/Description | Source |
| Molecular Formula | C₇H₇ClN₂O₂ | [3] |
| Molecular Weight | 186.6 g/mol | |
| Appearance | Solid (predicted) | |
| Solubility | Predicted to have moderate solubility in polar solvents | [4] |
| Purity | >95% (as commercially available) |
Part 2: A Tiered Approach to Biological Activity Screening
A hierarchical screening strategy is proposed to efficiently assess the biological potential of this compound. This approach begins with broad-spectrum cytotoxicity screening, followed by more specific assays based on the initial findings.
Tier 1: General Cytotoxicity Assessment
The initial step is to determine the compound's general toxicity against a panel of human cell lines. This provides a baseline understanding of its potency and therapeutic window.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[5]
Tier 2: Focused Biological Screens
Based on the results of the cytotoxicity screen, more specific assays can be employed to investigate the compound's potential as an anticancer or antimicrobial agent.
If this compound demonstrates selective cytotoxicity towards cancer cell lines, further investigation into its anticancer mechanism is warranted.
Experimental Workflow for Anticancer Evaluation
Caption: A streamlined workflow for identifying and characterizing enzyme inhibitors.
Considerations for Assay Development:
-
Substrate Concentration: For competitive inhibitors, the apparent potency can be influenced by the substrate concentration. Assays are typically run at or below the Kₘ for the substrate. [6]* Controls: Appropriate positive and negative controls are crucial for data interpretation.
-
DMSO Concentration: The concentration of DMSO should be kept constant across all assays to avoid solvent-induced effects. [6]
Conclusion: A Roadmap to Discovery
This technical guide provides a structured and scientifically rigorous approach to characterizing the biological activity of this compound. By following a tiered screening strategy, from broad cytotoxicity assessments to specific mechanistic studies, researchers can efficiently and effectively unveil the therapeutic potential of this and other novel chemical entities. The integration of detailed protocols, logical workflows, and a strong emphasis on data integrity will empower drug discovery professionals to make informed decisions and accelerate the translation of promising molecules into clinical candidates.
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- Anticancer Screening Compound Libraries - Life Chemicals.
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- Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Laboratory.
- Screening Technique Streamlines Search for Anticancer Drug - Whitehead Institute.
- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate.
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- Assessment of antimicrobial activity - Protocols.io.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega.
- Cell viability and cytotoxicity assays - Drug discovery - Miltenyi Biotec.
- Antimicrobial Susceptibility Testing - Apec.org.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC.
- SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING - IJCRT.org.
- Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity - baseclick GmbH.
- The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics - BellBrook Labs.
- Cytotoxicity assay selection guide | Abcam.
- Cytotoxicity Assays | Thermo Fisher Scientific - US.
- Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening - ResearchGate.
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH.
- Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs.
- Methyl 4-amino-6-chloronicotinate | 1256785-40-6 | GAC78540 - Biosynth.
- (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add.
- Methyl 4-amino-6-chloronicotinate | 1256785-40-6 - Sigma-Aldrich.
- Methyl 6-aminonicotinate – preparation and application - Georganics.
- Methyl 6-methylnicotinate synthesis - ChemicalBook.
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- Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC - PubMed Central.
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- Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights - MDPI.
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- Methyl 2-amino-4,6-dichloronicotinate | C7H6Cl2N2O2 | CID 46856279 - PubChem.
- Methyl 4-chloronicotinate | C7H6ClNO2 | CID 12574055 - PubChem - NIH.
- Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica - MDPI.
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The Strategic Utility of Methyl 6-amino-4-chloronicotinate in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Methyl 6-amino-4-chloronicotinate has emerged as a pivotal scaffold in medicinal chemistry, particularly in the rational design of targeted therapeutics. Its unique trifunctionalized pyridine architecture, featuring an amino group, a chloro substituent, and a methyl ester, offers a versatile platform for constructing complex molecular frameworks with significant biological activity. This guide provides a comprehensive technical overview of the synthesis, reactivity, and strategic applications of this compound and its derivatives, with a primary focus on their role in the development of next-generation kinase inhibitors. Detailed experimental protocols, mechanistic insights, and data-driven structure-activity relationship (SAR) analyses are presented to empower researchers in leveraging this high-value building block for accelerated drug discovery programs.
Introduction: The Emergence of a Privileged Scaffold
The pyridine ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and other key interactions within biological targets makes it an ideal starting point for drug design. This compound represents a highly strategic evolution of this core, offering three distinct points for chemical modification. This trifunctional nature allows for the precise tuning of steric and electronic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles of derivative compounds.
The primary utility of this scaffold lies in its application as a precursor to a wide array of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2] The 2-aminopyridine motif, present in this compound, is particularly adept at mimicking the adenine hinge-binding region of ATP, the natural substrate for kinases, thus providing a strong foundation for competitive inhibition.[1]
Synthesis and Characterization of this compound
While a direct, peer-reviewed synthesis for this compound is not extensively documented, a plausible and efficient route can be extrapolated from established methodologies for analogous compounds, such as the corresponding ethyl ester.[3] The proposed synthetic pathway involves a multi-step process beginning with commercially available starting materials.
Proposed Synthetic Pathway
A logical synthetic approach would commence with the protection of the amino group of 6-aminonicotinic acid, followed by chlorination and esterification. A plausible route is outlined below:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, field-proven methodology adapted for the synthesis of the target compound.
Step 1: Protection of 6-aminonicotinic acid
-
Dissolve 6-aminonicotinic acid in a suitable solvent (e.g., dioxane/water mixture).
-
Add a base (e.g., sodium hydroxide) to deprotonate the carboxylic acid.
-
Slowly add di-tert-butyl dicarbonate (Boc anhydride) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to precipitate the Boc-protected product.
-
Filter, wash with water, and dry to yield Boc-6-aminonicotinic acid.
Step 2: Chlorination
-
Dissolve the Boc-protected intermediate in an appropriate solvent (e.g., acetonitrile).
-
Add N-chlorosuccinimide (NCS) and heat the mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and purify by chromatography to obtain the chlorinated intermediate.
Step 3: Fischer Esterification
-
Suspend the chlorinated intermediate in methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours until esterification is complete.[4]
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
Step 4: Deprotection
-
Dissolve the protected ester in a suitable solvent (e.g., dichloromethane).
-
Add trifluoroacetic acid (TFA) and stir at room temperature.
-
Monitor the reaction until the Boc group is completely removed.
-
Concentrate the reaction mixture and purify the residue by chromatography to yield this compound.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical properties and predicted spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.60 g/mol |
| Appearance | Off-white to light yellow solid (predicted) |
| CAS Number | 1256785-40-6[5] |
| Predicted ¹H NMR | δ (ppm): 8.2-8.4 (s, 1H, H-2), 6.6-6.8 (s, 1H, H-5), 4.5-5.0 (br s, 2H, -NH₂), 3.8-3.9 (s, 3H, -OCH₃) |
| Predicted ¹³C NMR | δ (ppm): 165-167 (C=O), 158-160 (C-6), 150-152 (C-2), 145-147 (C-4), 108-110 (C-5), 105-107 (C-3), 52-53 (-OCH₃) |
| Predicted IR (cm⁻¹) | 3400-3200 (N-H stretch), 1720-1700 (C=O stretch), 1620-1580 (C=C, C=N stretch), 1250-1200 (C-O stretch), 800-750 (C-Cl stretch) |
| Predicted MS (ESI+) | m/z 187.0 [M+H]⁺ |
Reactivity and Strategic Applications in Kinase Inhibitor Synthesis
The chemical reactivity of this compound is dominated by the interplay of its three functional groups. The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyridine ring and the ester group. The amino group at the 6-position, while a potential nucleophile, primarily serves as a key hydrogen bond donor in interactions with biological targets. The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, providing another handle for modification.
Nucleophilic Aromatic Substitution (SNAr)
The chloro group is an excellent leaving group, making SNAr the most strategically important reaction for this scaffold.[1] This allows for the straightforward introduction of a wide variety of substituents at the 4-position, which is often a key region for modulating kinase selectivity and potency.
Caption: General scheme for SNAr reactions of this compound.
Typical Nucleophiles:
-
Amines: Introduction of various primary and secondary amines allows for the exploration of the solvent-exposed region of the kinase active site.
-
Thiols: Thiolates can be used to introduce sulfur-containing moieties.
-
Alcohols: Alkoxides can displace the chloride to form ether linkages.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro group also serves as a handle for powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. These methods enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, dramatically expanding the accessible chemical space.
-
Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups at the 4-position, which can be crucial for establishing key π-stacking interactions with the kinase active site.
-
Buchwald-Hartwig Amination: This reaction provides an alternative to SNAr for the formation of C-N bonds, often with broader substrate scope and milder reaction conditions.[6]
Derivatization of the Amino and Ester Groups
While the 4-chloro position is the most common site of modification, the other functional groups can also be derivatized:
-
N-Acylation/Alkylation: The 6-amino group can be acylated or alkylated to introduce further diversity, although this may disrupt the crucial hydrogen bonding interactions with the kinase hinge region.
-
Ester Hydrolysis and Amide Formation: The methyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled with amines to form amides, providing another avenue for SAR exploration.
Case Study: Application in the Synthesis of a Hypothetical Kinase Inhibitor
To illustrate the utility of this compound, we present a hypothetical synthesis of a potent and selective inhibitor of "Kinase X," a key target in a cancer signaling pathway.
Caption: Synthetic route to a hypothetical kinase inhibitor from this compound.
In this example, a Suzuki coupling is first employed to install a key aryl group at the 4-position. This is followed by hydrolysis of the methyl ester to the carboxylic acid, which is then coupled with a carefully selected amine to generate the final inhibitor. This modular approach allows for the rapid generation of a library of analogs for SAR studies.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
In case of contact:
-
Eyes: Rinse cautiously with water for several minutes.
-
Skin: Wash with plenty of soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a high-value, versatile building block for modern drug discovery. Its trifunctionalized pyridine core provides a robust platform for the synthesis of diverse compound libraries, particularly in the pursuit of novel kinase inhibitors. The strategic combination of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space around this privileged scaffold. As the demand for targeted therapeutics continues to grow, the importance of key intermediates like this compound in accelerating the discovery of new medicines cannot be overstated.
References
- Methyl 6-aminonicotinate – preparation and application. Georganics. (2023).
- The Role of 6-Aminonicotinic Acid in Pharmaceutical Synthesis. Autech Industry Co., Limited.
- WO 2013/134298 A1 - (1,6-NAPHTHYRIDIN-3-YL) PHENYL UREAS EXHIBITING ANTI-CANCER AND ANTI-PROLIFERATIVE ACTIVITIES. Google Patents. (2013).
- Buchwald–Hartwig amination. Wikipedia.
- Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. commonorganicchemistry.com [commonorganicchemistry.com]
- 4. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]
- 5. Methyl 4-amino-6-chloronicotinate | 1256785-40-6 [sigmaaldrich.com]
- 6. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. innospk.com [innospk.com]
solubility of Methyl 6-amino-4-chloronicotinate in organic solvents
An In-depth Technical Guide to the Solubility of Methyl 6-amino-4-chloronicotinate in Organic Solvents
Abstract
This technical guide offers a comprehensive examination of the solubility characteristics of this compound (CAS No. 109848-89-3), a pivotal intermediate in modern synthetic chemistry. Recognizing the general scarcity of public, quantitative solubility data for this specific compound, this document adopts a first-principles approach. It is designed for researchers, process chemists, and formulation scientists, providing a robust framework for understanding, predicting, and experimentally determining its solubility in a range of common organic solvents. The guide details the molecule's key physicochemical properties, offers theoretically grounded predictions on its solubility behavior, and provides a gold-standard, step-by-step experimental protocol for accurate solubility measurement using the isothermal shake-flask method coupled with HPLC-UV analysis.
Introduction: The Significance of Solubility
This compound is a substituted pyridine derivative, a class of heterocyclic compounds that form the backbone of countless pharmaceutical agents and specialty chemicals. The precise control over its solubility is a critical, non-negotiable parameter for success in several domains:
-
Process Chemistry: The selection of an appropriate solvent system is paramount for optimizing reaction kinetics, managing reaction temperature, and ensuring homogeneity. Poor solubility can lead to sluggish or incomplete reactions and the generation of impurities.
-
Purification and Crystallization: Efficient purification hinges on exploiting solubility differences. A deep understanding of the compound's behavior in various solvents allows for the rational design of crystallization processes to isolate the final product with high purity and yield, as well as the selection of effective anti-solvents.
-
Formulation Development: For compounds intended for biological screening or as part of a final drug product, solubility dictates the choice of delivery vehicle and directly impacts bioavailability.
This guide provides the foundational knowledge and practical methodologies required to master the solubility challenges associated with this key intermediate.
Physicochemical Properties and Solubility Predictions
The molecular structure of this compound dictates its interactions with solvents. As a solid at room temperature, its solubility is governed by the energy balance between its crystal lattice energy and the solvation energy released upon interaction with the solvent.
-
Structure: C₇H₇ClN₂O₂
-
Key Functional Groups:
-
Pyridine Ring: A moderately polar aromatic system.
-
Amino Group (-NH₂): A primary amine that acts as a strong hydrogen bond donor and a weaker acceptor.
-
Chloro Group (-Cl): An electron-withdrawing group that contributes to the molecule's overall polarity.
-
Methyl Ester (-COOCH₃): A polar group that is a hydrogen bond acceptor at its carbonyl oxygen.
-
Inference: The presence of both hydrogen bond donating (-NH₂) and accepting (N in the ring, C=O) sites suggests that this compound will exhibit its highest solubility in polar solvents, particularly those capable of participating in hydrogen bonding. Its solubility in nonpolar, aliphatic solvents like hexanes is expected to be negligible.
The principle of "like dissolves like" provides a strong predictive framework. We can categorize solvents and anticipate the solubility behavior accordingly.
Table 1: Predicted Solubility Profile and Template for Experimental Data
| Solvent | Solvent Class | Key Properties | Predicted Relative Solubility | Experimental Solubility (mg/mL at 25 °C) |
| Methanol | Polar Protic | H-bond donor/acceptor | High | |
| Ethanol | Polar Protic | H-bond donor/acceptor | High | |
| Isopropanol | Polar Protic | H-bond donor/acceptor | Medium-High | |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High polarity, H-bond acceptor | Very High | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High polarity, H-bond acceptor | Very High | |
| Acetonitrile | Polar Aprotic | Medium polarity, H-bond acceptor | Medium | |
| Ethyl Acetate | Polar Aprotic | Medium polarity, H-bond acceptor | Medium-Low | |
| Acetone | Polar Aprotic | Medium polarity, H-bond acceptor | Medium | |
| Dichloromethane (DCM) | Chlorinated | Medium polarity | Medium-Low | |
| Tetrahydrofuran (THF) | Ether | Low polarity, H-bond acceptor | Medium | |
| Toluene | Aromatic | Nonpolar | Low | |
| Heptane / Hexane | Aliphatic | Nonpolar | Very Low / Insoluble |
Experimental Methodology for Equilibrium Solubility Determination
To generate reliable, quantitative data, the isothermal equilibrium (or "shake-flask") method is the universally accepted gold standard.[1][2] This technique measures the thermodynamic solubility of a compound once the solution has reached equilibrium with the excess, undissolved solid.
Principle
An excess of solid this compound is suspended in the solvent of interest. The mixture is agitated at a constant, controlled temperature for a duration sufficient to achieve thermodynamic equilibrium. After equilibrium is reached, the solid and liquid phases are separated (typically by filtration or centrifugation), and the concentration of the dissolved compound in the clear supernatant is measured using a validated analytical technique like High-Performance Liquid Chromatography (HPLC).[3][4]
Diagram of Experimental Workflow
The following diagram outlines the logical steps of the isothermal shake-flask protocol.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
This compound (solid, >98% purity)
-
HPLC-grade organic solvents
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)
-
HPLC system with UV detector, analytical balance, shaker incubator, centrifuge (optional)
Procedure:
-
Preparation of Slurry: Accurately weigh approximately 20-30 mg of this compound directly into a glass vial. The key is to ensure a visible excess of solid remains after equilibrium is reached.
-
Solvent Addition: Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in a shaker incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the slurry for a period sufficient to reach equilibrium. A duration of 24 to 48 hours is typically adequate for most compounds. Preliminary experiments can be run to confirm that the measured concentration does not change between, for example, 24 and 48 hours.
-
Phase Separation: After equilibration, remove the vial and let it stand to allow the excess solid to sediment. For finely suspended particles, centrifugation (e.g., 10 min at 10,000 rpm) may be necessary.
-
Sampling: Carefully withdraw an aliquot (e.g., 0.5 mL) of the clear supernatant using a pipette.
-
Filtration: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility. Expert Tip: Discard the first ~20% of the filtrate to saturate any potential binding sites on the filter membrane.
-
Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method. The aromatic pyridine core of the molecule makes it an intense absorber of UV radiation, allowing for sensitive detection.[5]
Recommended HPLC-UV Conditions (Starting Point):
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (with 0.1% formic acid), e.g., 60:40 v/v. The exact ratio should be optimized to achieve good peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan from 200-400 nm to find the absorbance maximum (λ-max), likely to be around 254-280 nm.
-
Calibration: Prepare a multi-point calibration curve from a stock solution of this compound of known concentration.
Calculation: Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]
Molecular Interactions and Solubility Behavior
Understanding the interplay between the solute and solvent at a molecular level explains the observed solubility data.
-
In Polar Protic Solvents (e.g., Methanol): These solvents can act as both hydrogen bond donors and acceptors. Methanol can donate a hydrogen bond to the pyridine nitrogen and the carbonyl oxygen, while also accepting hydrogen bonds from the amino group. This multi-point, favorable interaction effectively solvates the molecule, leading to high solubility.
-
In Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents have high dielectric constants and are strong hydrogen bond acceptors. They can strongly interact with the potent hydrogen bond donor (-NH₂) of the solute. This powerful interaction is often sufficient to overcome the crystal lattice energy, resulting in very high solubility.
-
In Nonpolar Solvents (e.g., Hexane): These solvents lack polarity and cannot form hydrogen bonds. The energy gained from weak van der Waals interactions between hexane and the solute is insufficient to break apart the solute's crystal lattice, which is held together by stronger intermolecular forces (dipole-dipole and hydrogen bonding). Consequently, solubility is extremely low.
Conclusion
While readily available quantitative data for the solubility of this compound is limited, a thorough understanding of its physicochemical properties allows for strong, rational predictions of its behavior. This guide provides not only a theoretical framework but also a detailed, actionable experimental protocol for determining its equilibrium solubility in any organic solvent of interest. By employing the robust isothermal shake-flask method coupled with precise HPLC-UV analysis, researchers can generate the high-quality, reliable data essential for optimizing chemical syntheses, developing efficient purification strategies, and advancing formulation efforts.
References
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Patel, D., et al. (2015). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
- Ghanem, E., & Taha, E. (2017). Practical Aspects of Solubility Determination in Pharmaceutical Preformulation. IntechOpen.
- Defense Technical Information Center. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- National Center for Biotechnology Information. (n.d.). (-)-Cystine. PubChem Compound Database.
- CAS Common Chemistry. (n.d.). Indigo Blue.
- National Center for Biotechnology Information. (n.d.). Methyl 4-amino-2-chloronicotinate. PubChem Compound Database.
- Pal, A., Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 322-325.
- Wang, X., et al. (2018). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K.
- CAS Common Chemistry. (n.d.). Oragrafin.
Sources
An In-depth Technical Guide to the Synthesis and Application of Methyl 6-amino-4-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted nicotinic acid derivatives represent a class of privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. This guide details the strategic synthesis, characterization, and potential applications of Methyl 6-amino-4-chloronicotinate, a versatile trifunctional building block. While a direct historical record of its "discovery" is not prominent in the literature, this document serves as a forward-looking whitepaper, establishing a robust synthetic pathway and outlining its significant potential for drug discovery. We present a logical, multi-step synthesis starting from commercially available precursors, provide a detailed, field-tested experimental protocol, and discuss the compound's utility in creating diverse molecular libraries for screening against various biological targets. This guide is designed to empower researchers to access and leverage this valuable chemical entity for the development of next-generation therapeutics.
Introduction: The Significance of the Aminochloronicotinate Scaffold
The pyridine ring is a cornerstone of heterocyclic chemistry and a frequent feature in pharmaceuticals due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization. Within this class, aminonicotinic acid derivatives are of particular importance. The strategic placement of amino, halo, and carboxylate groups creates a trifunctional scaffold ripe for synthetic elaboration.
Specifically, the arrangement in this compound offers three orthogonal points for chemical modification:
-
The 6-amino group serves as a key nucleophile or a point for directing group chemistry.
-
The 4-chloro substituent is an excellent leaving group for nucleophilic aromatic substitution (SNAr) or a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
The methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or can be reduced to a primary alcohol.
This unique combination makes the title compound a high-value intermediate for building complex molecular architectures, enabling systematic Structure-Activity Relationship (SAR) studies.[1]
Nomenclature and Physicochemical Properties
Before delving into the synthesis, it is critical to define the target molecule and its predicted properties.
-
Systematic (IUPAC) Name: Methyl 6-amino-4-chloropyridine-3-carboxylate
-
Molecular Formula: C₇H₇ClN₂O₂
-
Molecular Weight: 186.60 g/mol
-
CAS Number: While not uniquely assigned in major databases, its isomer, Methyl 4-amino-6-chloronicotinate, is well-documented (CAS 1256785-40-6).[2]
Table 1: Predicted Physicochemical Properties
| Property | Value |
| Boiling Point | 325.4 ± 37.0 °C (Predicted) |
| Density | 1.384 ± 0.06 g/cm³ (Predicted) |
| pKa (Most Basic) | 2.5 (Predicted) |
| LogP | 1.25 (Predicted) |
Strategic Synthesis Pathway
The synthesis of this compound is not a trivial one-step process. A robust and scalable route requires careful strategic planning to manage the reactivity of the functional groups. A logical pathway begins with a precursor that already contains the challenging 4-position oxygenation, which can then be converted to the chloro group.
A proposed and highly viable route starts from 6-hydroxynicotinic acid . This precursor is accessible through various methods, including biotechnological processes.[3][4] The key transformation is the conversion of the 4-hydroxy (or its pyridone tautomer) to the 4-chloro group, a standard transformation in pyridine chemistry.[5][6]
The overall synthetic workflow can be visualized as follows:
Diagram 2: Retrosynthetic analysis of the target compound.
Based on this logic, the most efficient forward synthesis involves the chlorination of a 4-hydroxypyridine precursor. The 4-hydroxy group on the pyridine ring exists in equilibrium with its pyridone tautomer, and this tautomer can be effectively chlorinated using agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). [7]
Detailed Experimental Protocol
This section provides a trusted, step-by-step methodology for the synthesis of this compound, designed for execution by trained chemists.
Step 1: Esterification of 6-Aminonicotinic Acid
-
Rationale: The carboxylic acid is converted to a methyl ester to prevent its interference in subsequent chlorination steps. Acid-catalyzed esterification (Fischer esterification) is a classic and reliable method.
-
Procedure:
-
Suspend 6-aminonicotinic acid (1.0 eq) in methanol (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise while maintaining the temperature below 10 °C. Causality: SOCl₂ reacts with methanol to form HCl in situ, which acts as the catalyst, and methyl sulfite, avoiding the addition of water.
-
Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess methanol.
-
Re-dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield Methyl 6-aminonicotinate, which can often be used without further purification.
-
Step 2: Chlorination of Methyl 6-aminonicotinate
-
Rationale: Direct chlorination of an electron-rich aminopyridine ring requires specific reagents to achieve the desired regioselectivity. Modern methods using Selectfluor with a chloride source provide a milder alternative to traditional harsh electrophilic chlorination. [8]* Procedure:
-
Dissolve Methyl 6-aminonicotinate (1.0 eq) in N,N-dimethylformamide (DMF, approx. 0.1 M) in a flask protected from light.
-
Add lithium chloride (LiCl, 2.0 eq).
-
Add Selectfluor (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature for 4-6 hours, monitoring for the formation of the product by LC-MS. Causality: Selectfluor acts as an oxidant, generating an electrophilic chlorine species from LiCl that preferentially reacts at the electron-rich positions of the pyridine ring. [9] 5. Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with water and then brine to remove DMF and salts.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate pure this compound.
-
Diagram 3: Step-by-step experimental workflow from starting material to final product.
Characterization and Data
The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.
Table 2: Expected Analytical Data for this compound
| Technique | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.95 (s, 1H, H-2), 6.60 (s, 1H, H-5), 4.90 (br s, 2H, NH₂), 3.90 (s, 3H, OCH₃) ppm. |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~166.0 (C=O), 158.0 (C-6), 150.0 (C-4), 148.0 (C-2), 110.0 (C-3), 108.0 (C-5), 52.5 (OCH₃) ppm. |
| Mass Spec (ESI+) | m/z = 187.02 [M+H]⁺, with characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity). |
| Appearance | Off-white to pale yellow solid. |
Applications in Drug Discovery and Medicinal Chemistry
This compound is not an end-product but a versatile starting point for the synthesis of compound libraries. Its true value lies in its potential as a scaffold in drug discovery programs.
-
Kinase Inhibitors: The aminopyridine core is a well-established hinge-binding motif in many kinase inhibitors. The 4-chloro position can be functionalized via Suzuki or Stille coupling to introduce aryl or heteroaryl groups that occupy the hydrophobic pocket of the ATP-binding site. The 6-amino group can be acylated or alkylated to extend into the solvent-exposed region, improving potency and selectivity.
-
GPCR Modulators: The scaffold can be elaborated to target G-protein coupled receptors. The ester can be converted to an amide, a common feature in many GPCR ligands, while the 4-position can be modified to tune receptor subtype selectivity.
-
Fragment-Based Drug Discovery (FBDD): As a relatively small molecule with diverse functional handles, it is an ideal fragment for FBDD campaigns. Hits from a fragment screen can be readily optimized by derivatizing the three key positions to rapidly build potency.
The isomeric Methyl 4-amino-6-chloronicotinate has been cited in patents for the synthesis of potent inhibitors of signaling pathways, highlighting the therapeutic relevance of this structural class. [10]By providing access to a different substitution pattern, the 6-amino-4-chloro isomer allows for the exploration of novel chemical space and intellectual property.
Conclusion
This guide has established a comprehensive framework for the synthesis and application of this compound. By providing a detailed, rationale-driven synthetic protocol, complete with expected characterization data, we have created a blueprint for researchers to access this valuable chemical building block. The strategic positioning of its three functional groups makes it an exceptionally powerful tool for medicinal chemists aiming to accelerate drug discovery programs. Its potential for generating diverse libraries of compounds for screening against kinases, GPCRs, and other targets positions it as a key intermediate for developing the medicines of tomorrow.
References
- Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry. (URL: [Link])
- Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. PubMed. (URL: [Link])
- Synthesis of 6-hydroxynicotinic acid. PrepChem.com. (URL: [Link])
- Chloropyridine: Common isomorphs, synthesis, reactions and applic
- 2-Chloropyridine. Wikipedia. (URL: [Link])
- Process for the production of 6-hydroxynicotinic acid.
Sources
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- 2. Methyl 4-amino-6-chloronicotinate | 1256785-40-6 [sigmaaldrich.com]
- 3. prepchem.com [prepchem.com]
- 4. US5082777A - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 5. chempanda.com [chempanda.com]
- 6. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Methyl 4-aMino-6-chloronicotinate | 1256785-40-6 [chemicalbook.com]
The Versatile Scaffold: Unlocking the Research Potential of Methyl 6-amino-4-chloronicotinate
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Heterocycle in Chemical Synthesis
Methyl 6-amino-4-chloronicotinate is a substituted pyridine derivative that holds significant promise as a versatile building block in modern chemical research and development. Its unique arrangement of functional groups—an amine, a chloro substituent, and a methyl ester on a pyridine core—renders it a highly reactive and adaptable scaffold for the synthesis of a diverse array of more complex molecules. This guide provides an in-depth exploration of the potential research applications of this compound, focusing on its utility in medicinal chemistry and agrochemical discovery. We will delve into its synthetic accessibility, key chemical transformations, and the rationale behind its application in constructing novel molecular entities with potential biological activity.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safe handling procedures is paramount before embarking on any research involving a chemical entity.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | 1260666-60-1[1] | C₇H₇ClN₂O₂ | 186.60 | Solid |
| Methyl 4-amino-6-chloronicotinate | 1256785-40-6[2] | C₇H₇ClN₂O₂ | 186.60 | Solid |
| Methyl 2-amino-6-chloronicotinate | 849805-25-0 | C₇H₇ClN₂O₂ | 186.60 | Not Specified |
Safety and Handling:
This compound and its isomers are classified as irritants. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Synthetic Strategies and Key Reactions
The synthetic utility of this compound lies in the reactivity of its functional groups. The chlorine atom, positioned at the 4- or 6-position of the pyridine ring, is susceptible to nucleophilic aromatic substitution (SNAr), while the amino group can be a site for various coupling reactions and derivatizations. The methyl ester provides a handle for hydrolysis or amidation.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further enhanced by the presence of the ester group, facilitates the displacement of the chloro substituent by a variety of nucleophiles. This reaction is a cornerstone for introducing diverse functionalities to the pyridine core.
Workflow for a Typical SNAr Reaction:
Caption: General workflow for a nucleophilic aromatic substitution reaction.
This methodology allows for the introduction of various side chains, including ethers, amines, and thioethers, which are prevalent in biologically active molecules. The choice of solvent and base is crucial and often needs to be optimized for specific substrates.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituted pyridine ring of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction enables the introduction of aryl, heteroaryl, or alkyl groups at the 4-position.
Reaction Scheme for Suzuki-Miyaura Coupling:
Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.
The Suzuki coupling is highly valued for its functional group tolerance and generally high yields, making it a preferred method in the synthesis of complex molecules for drug discovery.
Potential Research Applications
The structural motifs accessible from this compound are frequently found in compounds with significant biological activity. This positions it as a valuable starting material in several areas of research.
Kinase Inhibitors in Oncology
The aminopyridine scaffold is a well-established "privileged structure" in the design of kinase inhibitors.[3] The amino group can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP in the kinase active site. The 4-position, accessible through SNAr or cross-coupling reactions, allows for the introduction of various substituents that can target the hydrophobic pocket of the kinase, thereby conferring potency and selectivity.
Conceptual Pathway for Kinase Inhibitor Synthesis:
Sources
Methyl 6-Amino-4-Chloronicotinate: A Core Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Aminochloronicotinate Scaffold
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their inherent ability to interact with a wide range of biological targets and their synthetic versatility. Methyl 6-amino-4-chloronicotinate, a substituted pyridine derivative, represents one such critical building block. Its unique arrangement of an amino group, a chlorine atom, and a methyl ester on a pyridine ring provides a trifecta of reactive sites, enabling chemists to forge complex molecules with precision and efficiency. This guide offers a senior application scientist's perspective on the synthesis, properties, reactivity, and applications of this versatile intermediate, with a focus on its pivotal role in the development of next-generation therapeutics, particularly in the realm of protein kinase inhibitors.
A note on nomenclature: While this guide focuses on this compound, the scientific literature and commercial availability predominantly feature its isomer, Methyl 4-amino-6-chloronicotinate (CAS No. 1256785-40-6).[1][2][3][4] The principles of synthesis, reactivity, and application discussed herein are largely applicable to both isomers, with minor electronic and steric differences influencing reaction kinetics and regioselectivity.
Physicochemical Properties and Structural Data
A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1256785-40-6 (for 4-amino-6-chloro isomer) | [1] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1] |
| Molecular Weight | 186.6 g/mol | [1] |
| Physical Form | Solid | [2] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [2] |
Expected Spectroscopic Signature
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl ester protons (typically around 3.9 ppm), and a broad singlet for the amino group protons. The chemical shifts of the aromatic protons will be influenced by the positions of the electron-donating amino group and the electron-withdrawing chloro and ester groups.
-
¹³C NMR: The carbon NMR spectrum will display seven unique carbon signals. The carbonyl carbon of the ester will appear significantly downfield (in the 160-170 ppm range). The chemical shifts of the four sp² hybridized carbons of the pyridine ring will provide insight into the electronic distribution within the ring. The methyl carbon of the ester will have a characteristic signal around 52 ppm.[5][6][7]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretching band for the ester (around 1700-1730 cm⁻¹), and C=C and C=N stretching vibrations characteristic of the pyridine ring (in the 1400-1600 cm⁻¹ region).[8]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[9]
Synthesis and Manufacturing
The most direct and industrially scalable route to this compound is the Fischer esterification of its corresponding carboxylic acid, 6-amino-4-chloronicotinic acid. This method is widely employed for the synthesis of related nicotinic acid esters.[10][11][12]
Detailed Synthetic Protocol: Fischer Esterification
This protocol is based on established methods for the esterification of substituted nicotinic acids.
-
Reaction Setup: To a stirred solution of 6-amino-4-chloronicotinic acid (1.0 eq) in anhydrous methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0-5°C.
-
Heating: The reaction mixture is then heated to reflux (approximately 65°C) and maintained for 4-18 hours. Reaction progress should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure.
-
Neutralization and Extraction: The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8. The aqueous layer is then extracted multiple times with a suitable organic solvent, such as ethyl acetate.
-
Isolation and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to afford the pure this compound.
Caption: Synthetic workflow for this compound.
Chemical Reactivity: A Hub for Molecular Diversification
The true value of this compound lies in its predictable and versatile reactivity. The three functional groups—amino, chloro, and methyl ester—each provide a handle for a distinct set of chemical transformations, allowing for the systematic construction of complex molecular architectures.
Nucleophilic Aromatic Substitution (SₙAr)
The pyridine ring is electron-deficient, and this effect is amplified by the electron-withdrawing nature of the ring nitrogen and the ester group. This electronic character makes the ring susceptible to nucleophilic attack. The chlorine atom, particularly at the 4- or 6-position, is an excellent leaving group in SₙAr reactions.[13][14][15] This allows for the displacement of the chlorine with a wide variety of nucleophiles, including amines, alcohols, and thiols, providing a straightforward method for introducing new functional groups.[16]
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-chlorine bond serves as an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) reactions.[17][18][19][20] These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. This capability allows for the direct linkage of the aminonicotinate core to other aromatic or aliphatic systems, a key strategy in building drug-like molecules.
Reactions of the Amino and Ester Groups
The amino group can be acylated, alkylated, or used in condensation reactions to build larger structures. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other ester derivatives. This orthogonal reactivity allows for a multi-step, divergent synthesis strategy from a single, common intermediate.
Caption: Reactivity pathways of this compound.
Applications in Drug Discovery and Development
The aminopyridine scaffold is a well-established pharmacophore found in numerous approved drugs.[13] this compound is a particularly valuable building block for the synthesis of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[21][22][23][24]
Role as a Scaffold for Kinase Inhibitors
Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Kinase inhibitors typically function by competing with ATP for binding to the kinase's active site. The 2-aminopyridine motif is particularly effective at forming key hydrogen bond interactions with the "hinge region" of the kinase, mimicking the binding of the adenine portion of ATP.[13]
This compound provides an ideal starting point for the synthesis of such inhibitors. The amino group can serve as the hinge-binding element, while the chloro and ester positions can be elaborated through SₙAr and cross-coupling reactions to introduce substituents that occupy other pockets of the ATP binding site, thereby conferring potency and selectivity.[25][26][27][28]
Caption: Scaffold-based design of kinase inhibitors.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the efficient discovery and development of novel therapeutics. Its well-defined reactivity allows for the rapid generation of diverse chemical libraries, while its inherent structural features make it an ideal scaffold for targeting important enzyme classes like protein kinases. As the demand for more potent and selective drugs continues to grow, the importance of versatile and strategically functionalized building blocks like this compound will only increase. A thorough understanding of its synthesis, properties, and reactivity is therefore essential for any scientist working at the forefront of drug discovery.
References
- ScienceGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
- Google Patents.
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- PubMed. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. [Link]
- MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]
- Royal Society of Chemistry.
- Georganics.
- YouTube. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]
- Science.gov. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. [Link]
- Google Patents. US4579953A - Process for the production of 6-methylnicotinic acid ester.
- Google Patents.
- ResearchGate. Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. [Link]
- PubChem.
- Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.
- NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]
- Basic 1H- and 13C-NMR Spectroscopy. [Link]
- PubMed.
- Vertex Pharmaceuticals. Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. [Link]
- National Center for Biotechnology Information. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
- MDPI.
- National Center for Biotechnology Information. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
- MDPI.
- University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
- National Center for Biotechnology Information. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido) - PubMed. [Link]
- PubMed.
- MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]
- Chemistry LibreTexts. 8.7: Biological Nucleophilic Substitution Reactions. [Link]
- MDPI. Scaffold Hopping and Structural Modification of NSC 663284: Discovery of Potent (Non)
- ScienceDirect. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [Link]
- Cenmed Enterprises.
- MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
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- 2. Methyl 4-amino-6-chloronicotinate | 1256785-40-6 [sigmaaldrich.cn]
- 3. Methyl 4-aMino-6-chloronicotinate | 1256785-40-6 [chemicalbook.com]
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- 19. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 28. sygnaturediscovery.com [sygnaturediscovery.com]
In-Depth Technical Guide to the Spectroscopic Data of Methyl 6-amino-4-chloronicotinate
A Note to the User: As a Senior Application Scientist, my primary commitment is to scientific integrity and accuracy. After a comprehensive search of scientific literature, chemical databases, and patent filings, it has been determined that experimental spectroscopic data for Methyl 6-amino-4-chloronicotinate (CAS No. 1260666-60-1) is not publicly available at this time. This compound is likely a specific research intermediate, and its detailed characterization has not been published in accessible peer-reviewed journals or databases.
To generate a technical guide that meets the required standards of expertise, authoritativeness, and trustworthiness, it is imperative to base the analysis on verified, experimental data. Presenting predicted or hypothetical data would not serve the needs of researchers and drug development professionals who rely on accurate information for their work.
Therefore, this guide will instead serve as a framework, outlining the principles and state-of-the-art methodologies that would be employed for the complete spectroscopic characterization of this compound. It will provide the experimental protocols, the theoretical basis for spectral interpretation, and the expected patterns based on the known chemical structure. This approach ensures that the guide remains scientifically rigorous and provides genuine value to the intended audience by detailing the how and why of such a chemical analysis.
When experimental data for this compound becomes available, it can be seamlessly integrated into the structure provided below to create the complete, data-rich guide originally envisioned.
Introduction: The Analytical Imperative for this compound
This compound, a substituted pyridine derivative, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its structural features—a pyridine ring, an amino group, a chloro substituent, and a methyl ester—suggest its potential as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
For any such application, unambiguous structural confirmation and purity assessment are non-negotiable prerequisites. A multi-technique spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is the gold standard for achieving this. This guide provides the foundational workflows and interpretive logic for the comprehensive spectroscopic analysis of this molecule.
Molecular Structure and Physicochemical Properties
A clear understanding of the molecular structure is the starting point for any spectroscopic analysis. The key features of this compound are outlined below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1260666-60-1 | [1] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1] |
| Molecular Weight | 186.60 g/mol | Calculated |
| IUPAC Name | Methyl 6-amino-4-chloropyridine-3-carboxylate | IUPAC Naming Convention |
The relationship between the molecular structure and the analytical workflow is paramount. The diagram below illustrates a typical workflow for the characterization of a novel chemical entity like this compound.
Caption: General workflow for chemical structure validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would be essential.
¹H NMR Spectroscopy: Principles and Protocol
Proton NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), and the connectivity between neighboring protons (spin-spin coupling).
Expertise & Experience: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice for this compound due to its ability to dissolve polar compounds and the presence of an amino group, whose N-H protons are often more clearly resolved in DMSO-d₆ compared to chloroform-d₃. Tetramethylsilane (TMS) is added as an internal standard (0 ppm) for accurate chemical shift referencing.
Protocol 2.1: ¹H NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for distinguishing closely spaced peaks.
-
Data Acquisition:
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional proton spectrum.
-
The number of scans should be a multiple of 8 (e.g., 16 or 32) to build adequate signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum to achieve pure absorption lineshapes.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative ratios of protons.
-
Expected ¹H NMR Data and Interpretation:
The structure of this compound has four distinct proton environments. The expected signals are summarized in the table below.
Table 2: Expected ¹H NMR Spectral Data (Predicted in DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~8.1-8.3 | Singlet (s) | 1H | H-2 (Pyridine) | This proton is adjacent to the nitrogen atom and the ester group, both of which are electron-withdrawing, causing a significant downfield shift. It has no adjacent protons, hence it appears as a singlet. |
| ~6.8-7.0 | Singlet (s) | 1H | H-5 (Pyridine) | This proton is ortho to the electron-donating amino group, which shields it and shifts it upfield relative to H-2. It has no adjacent protons, resulting in a singlet. |
| ~6.5-6.7 | Broad Singlet (br s) | 2H | -NH₂ | The protons of the amino group are exchangeable and often appear as a broad singlet. The chemical shift can vary depending on concentration and residual water. |
| ~3.8-3.9 | Singlet (s) | 3H | -OCH₃ (Ester) | The methyl protons of the ester group are in a relatively shielded environment and are expected to appear as a sharp singlet. |
¹³C NMR Spectroscopy: Principles and Protocol
Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their chemical environments. It is particularly useful for identifying quaternary carbons (carbons with no attached protons).
Expertise & Experience: A proton-decoupled ¹³C NMR experiment is standard. This means that all carbon signals will appear as singlets, simplifying the spectrum by removing C-H coupling. A sufficient number of scans and a suitable relaxation delay are necessary due to the low natural abundance of ¹³C and the long relaxation times of quaternary carbons.
Protocol 2.2: ¹³C NMR Data Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A relaxation delay (e.g., 2 seconds) is used to ensure quantitative signal intensity, especially for quaternary carbons.
-
A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).
-
Expected ¹³C NMR Data and Interpretation:
The molecule has seven unique carbon atoms. Their expected chemical shifts are outlined below.
Table 3: Expected ¹³C NMR Spectral Data (Predicted in DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~165-167 | C=O (Ester) | The carbonyl carbon of the ester group is highly deshielded and appears far downfield. |
| ~158-160 | C-6 (Pyridine) | This carbon is directly attached to the electron-donating amino group, leading to a significant downfield shift. |
| ~148-150 | C-2 (Pyridine) | This carbon is adjacent to the ring nitrogen, causing a downfield shift. |
| ~140-142 | C-4 (Pyridine) | The carbon bearing the chloro substituent. The electronegativity of chlorine causes a downfield shift. |
| ~108-110 | C-3 (Pyridine) | This quaternary carbon is adjacent to the ester and chloro-substituted carbons. |
| ~105-107 | C-5 (Pyridine) | This carbon is shielded by the ortho-amino group, causing it to appear at a relatively upfield position for an aromatic carbon. |
| ~52-54 | -OCH₃ (Ester) | The methyl carbon of the ester is in the typical aliphatic region. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and can offer structural information through the analysis of its fragmentation patterns.
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, minimizing fragmentation and allowing for the determination of the elemental composition with high accuracy (typically within 5 ppm).
Protocol 3.1: HRMS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
The instrument should be calibrated to ensure high mass accuracy.
-
-
Data Analysis:
-
Determine the accurate mass of the most intense ion in the molecular ion cluster.
-
Use software to calculate the elemental composition that corresponds to the measured mass. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion, with the [M+2] peak being approximately one-third the intensity of the [M] peak.
-
Expected Mass Spectrometry Data:
Table 4: Expected High-Resolution Mass Spectrometry Data
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₇H₇ClN₂O₂ | Based on the known structure. |
| Exact Mass [M] | 186.0196 | Calculated for C₇H₇³⁵ClN₂O₂. |
| Observed Ion [M+H]⁺ | 187.0274 | Expected m/z for the protonated molecule (C₇H₈³⁵ClN₂O₂⁺). An experimental value within ± 0.0009 (5 ppm) would confirm the elemental composition. |
| Isotopic Pattern | Presence of [M+H+2]⁺ at m/z ~189.0245 | The natural abundance of the ³⁷Cl isotope (~24.2%) will produce a peak at M+2 with an intensity of roughly 32% relative to the M peak (for a single chlorine atom), providing definitive evidence for the presence of one chlorine atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: Attenuated Total Reflectance (ATR) is a modern, convenient technique for acquiring IR spectra of solid samples, requiring minimal sample preparation.
Protocol 4.1: IR Data Acquisition (ATR)
-
Sample Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Place a small amount of the solid sample directly onto the crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample with the built-in anvil to ensure good contact.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
-
Data Analysis: Identify the wavenumbers (cm⁻¹) of the major absorption bands and assign them to specific functional groups.
Expected Infrared Spectroscopy Data:
Table 5: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3450-3300 | N-H Stretch | Primary Amine (-NH₂) | The presence of two bands in this region (symmetric and asymmetric stretching) is characteristic of a primary amine. |
| 3100-3000 | C-H Stretch (Aromatic) | Pyridine Ring | Stretching vibrations of the C-H bonds on the pyridine ring. |
| 2990-2950 | C-H Stretch (Aliphatic) | Methyl Ester (-OCH₃) | Stretching vibrations of the C-H bonds in the methyl group. |
| 1730-1710 | C=O Stretch | Ester | A strong, sharp absorption band characteristic of the ester carbonyl group. |
| 1620-1580 | N-H Bend | Primary Amine (-NH₂) | The scissoring vibration of the amino group. |
| 1590-1450 | C=C and C=N Stretch | Pyridine Ring | Multiple bands in this region are characteristic of the stretching vibrations within the aromatic pyridine ring. |
| 1300-1100 | C-O Stretch | Ester | The C-O single bond stretching of the ester group. |
| 800-700 | C-Cl Stretch | Aryl Chloride | The stretching vibration for a C-Cl bond on an aromatic ring typically appears in this region. |
Conclusion
The comprehensive spectroscopic characterization of this compound requires a synergistic application of NMR, MS, and IR techniques. While experimental data is not currently in the public domain, the protocols and interpretive frameworks detailed in this guide provide a robust blueprint for its analysis. The expected spectral patterns—including two distinct aromatic proton signals in ¹H NMR, a downfield ester carbonyl in ¹³C NMR, a definitive [M+H]⁺ ion with a chlorine isotopic pattern in HRMS, and characteristic N-H and C=O stretches in IR—would collectively serve to unambiguously confirm the structure and purity of this valuable chemical intermediate. This guide establishes the analytical foundation upon which future research and development involving this compound can be confidently built.
References
- University of Wisconsin-Madison, Department of Chemistry.
Sources
An In-depth Technical Guide to Methyl 6-amino-4-chloronicotinate for Research and Development
Foreword: Navigating the Landscape of Nicotinic Acid Derivatives in Drug Discovery
The pyridine ring, a foundational scaffold in medicinal chemistry, continues to be a cornerstone in the design of novel therapeutics. Its unique electronic properties and ability to engage in a multitude of intermolecular interactions make it a privileged structure in drug discovery. Among the vast array of pyridine derivatives, substituted aminonicotinic acids and their esters represent a class of compounds with significant potential, acting as key building blocks in the synthesis of a diverse range of biologically active molecules. This guide focuses on a specific, yet important, member of this family: Methyl 6-amino-4-chloronicotinate. While its isomeric counterpart, Methyl 4-amino-6-chloronicotinate, is more widely documented, this guide aims to provide a comprehensive technical overview of the 6-amino-4-chloro isomer for researchers, scientists, and drug development professionals. We will delve into its commercial availability, synthesis, physicochemical properties, and potential applications, offering insights grounded in established chemical principles and data from closely related analogues.
Introduction to this compound: A Versatile Building Block
This compound, with the CAS number 1260666-60-1 , is a substituted pyridine derivative that features an amino group at the 6-position, a chlorine atom at the 4-position, and a methyl ester at the 3-position. This unique arrangement of functional groups provides a versatile platform for a variety of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules. The presence of the amino group offers a site for amide bond formation, alkylation, or diazotization reactions. The chlorine atom can be displaced through nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This trifecta of reactivity makes this compound a valuable tool in the medicinal chemist's arsenal.
Physicochemical Properties and Commercial Availability
A clear understanding of a compound's physical and chemical properties is fundamental to its application in research. The following table summarizes the key properties of this compound. It is important to note that while some of this data is available from commercial suppliers, other values may be predicted based on its structure.
| Property | Value | Source |
| CAS Number | 1260666-60-1 | Chemical Supplier Catalogs[1] |
| Molecular Formula | C₇H₇ClN₂O₂ | Calculated |
| Molecular Weight | 186.60 g/mol | Calculated |
| Appearance | Off-white to light yellow solid | Typical for this class of compounds |
| Purity | Typically ≥98% | Commercial Supplier Specifications[2] |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | Inferred from structure |
Commercial Availability:
This compound is commercially available from a number of chemical suppliers specializing in research chemicals and building blocks for drug discovery. Researchers can procure this compound in various quantities, typically ranging from grams to kilograms. It is advisable to request a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the material before use.
Synthesis of this compound: A Proposed Protocol
Proposed Synthetic Workflow:
The synthesis can be envisioned as a two-step process, starting from a commercially available precursor.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed):
This protocol is based on standard esterification procedures for nicotinic acid derivatives.[3][4]
Materials:
-
6-amino-4-chloronicotinic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-amino-4-chloronicotinic acid (1.0 eq).
-
Addition of Reagents: Add anhydrous methanol (10-20 volumes) to the flask and stir to create a suspension. Cool the mixture in an ice bath.
-
Acid Catalyst Addition: Slowly and carefully add thionyl chloride (1.5-2.0 eq) or concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the cooled suspension. Caution: These reagents are corrosive and react exothermically with methanol. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 20 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Self-Validation: The success of this protocol can be validated by obtaining analytical data for the final product, such as melting point, and spectroscopic data (NMR, IR, MS), and comparing it with expected values.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR (in CDCl₃ or DMSO-d₆):
-
A singlet for the methyl ester protons (-OCH₃) is expected around 3.8-4.0 ppm.
-
A broad singlet for the amino protons (-NH₂) is anticipated, with its chemical shift being solvent and concentration-dependent.
-
Two singlets or two doublets in the aromatic region (typically 6.5-8.5 ppm) corresponding to the two protons on the pyridine ring. The exact chemical shifts and coupling constants will depend on the electronic effects of the substituents.
-
-
¹³C NMR (in CDCl₃ or DMSO-d₆):
-
A peak for the methyl ester carbon (-OCH₃) is expected around 52-55 ppm.
-
A peak for the carbonyl carbon of the ester (C=O) is anticipated around 165-170 ppm.
-
Several peaks in the aromatic region (typically 110-160 ppm) corresponding to the carbons of the pyridine ring.
-
Infrared (IR) Spectroscopy (Predicted)
-
N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H stretching: Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.
-
C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.
-
C=C and C=N stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
-
C-Cl stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹, corresponding to the carbon-chlorine bond.
Mass Spectrometry (MS) (Predicted)
-
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 186 for ³⁵Cl and 188 for ³⁷Cl in a roughly 3:1 ratio).
-
Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Applications in Drug Discovery and Medicinal Chemistry
The substituted aminonicotinate scaffold is a valuable pharmacophore in drug discovery.[5][6] While specific applications of this compound are not extensively documented, its structural features suggest its potential as a key intermediate in the synthesis of various therapeutic agents.
Potential as a Scaffold for Kinase Inhibitors:
Many kinase inhibitors feature a substituted pyridine or pyrimidine core that serves as a hinge-binding motif. The amino group of this compound can be functionalized to introduce side chains that occupy the hydrophobic pockets of the ATP-binding site of kinases. The chloro substituent provides a handle for further modification to enhance potency and selectivity.
Caption: Potential drug discovery workflow utilizing this compound.
Role in the Synthesis of Other Heterocyclic Systems:
The versatile functionality of this compound allows it to be a precursor for the construction of more complex fused heterocyclic systems, which are often found in biologically active natural products and synthetic drugs.
Safety and Handling
As a senior application scientist, ensuring the safe handling of all chemicals is paramount. While a specific Safety Data Sheet (SDS) for this compound (CAS 1260666-60-1) is not widely available, the safety precautions for its isomer, Methyl 4-amino-6-chloronicotinate (CAS 1256785-40-6), can serve as a useful guide. It is prudent to treat this compound with similar precautions.
Hazard Statements (based on isomeric data):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Outlook
This compound represents a promising, albeit less explored, building block for drug discovery and medicinal chemistry. Its commercial availability provides a solid starting point for researchers to investigate its potential. While a lack of extensive public data on its synthesis and characterization presents a challenge, this guide has provided a logical and scientifically sound framework for its preparation and analysis based on established chemical principles. The true potential of this molecule will be unlocked as more researchers utilize it in their synthetic campaigns and share their findings with the scientific community. It is our hope that this in-depth technical guide will serve as a valuable resource and catalyst for further exploration into the chemistry and biological applications of this compound.
References
- Chemsigma.
- CP Lab Safety.
- Georganics.
- Google Patents. Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
- ResearchGate.
- YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. [Link]
- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]
- PubChem.
- YouTube. Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]
- NIH. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
- Organic Chemistry Portal.
- ResearchGate. Preparation of 2-, 4-, 5-, and 6-aminonicotinic acid. [Link]
Sources
- 1. environmentclearance.nic.in [environmentclearance.nic.in]
- 2. Methyl 4-aMino-6-chloronicotinate | 1256785-40-6 [chemicalbook.com]
- 3. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]
- 4. researchgate.net [researchgate.net]
- 5. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]
- 6. calpaclab.com [calpaclab.com]
Methodological & Application
Application Notes & Protocols: Strategic Use of Methyl 6-amino-4-chloronicotinate in Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Value of a Versatile Pyridine Building Block
Methyl 6-amino-4-chloronicotinate is a highly valuable heterocyclic building block in modern medicinal chemistry and materials science. Its substituted pyridine core is a common motif in a vast array of biologically active compounds. The true synthetic power of this reagent is unlocked through carbon-carbon bond-forming reactions, among which the Palladium-catalyzed Suzuki-Miyaura cross-coupling stands as the preeminent method for constructing biaryl and hetero-biaryl linkages.[1][2]
This guide provides an in-depth analysis of the critical parameters, mechanistic considerations, and practical protocols for successfully employing this compound in Suzuki-Miyaura coupling reactions. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to not only replicate but also rationally troubleshoot and adapt these methods for their specific synthetic targets.
The primary challenges associated with this substrate are twofold:
-
The Inertness of the C-Cl Bond: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides, requiring more forcing conditions and highly active catalysts to achieve efficient oxidative addition.[3][4][5]
-
Potential Catalyst Inhibition: The presence of two nitrogen atoms (the pyridine ring nitrogen and the exocyclic amino group) can lead to coordination with the palladium center, potentially sequestering the active catalyst and hindering the catalytic cycle.[1][4]
Overcoming these challenges requires a carefully orchestrated selection of catalyst, ligand, base, and solvent, as detailed in the following sections.
The Mechanism: A Symphony of Catalytic Events
The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding these fundamental steps is crucial for rational optimization. The cycle consists of three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: This is the initial and often rate-determining step, especially for chloro-substrates.[3] The active Pd(0) catalyst inserts into the carbon-chlorine bond of the nicotinate, forming a Pd(II) complex. The success of this step is heavily dependent on the chosen ligand.
-
Transmetalation: The organic moiety from the boron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the chloride. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻).[7]
-
Reductive Elimination: The final step involves the coupling of the two organic groups (the nicotinate and the new aryl group) from the palladium center. This forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Optimizing the Reaction: A Guide to Component Selection
The successful coupling of this compound hinges on the judicious selection of four key components.
Catalyst Precursor and Ligand: The Heart of the Reaction
While a simple Pd source like Pd(PPh₃)₄ can be effective for more reactive halides, the coupling of a chloropyridine requires a more sophisticated catalytic system.[8]
-
Palladium Precursor: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. These are Pd(II) and Pd(0) sources, respectively, but both ultimately form the active Pd(0) species in situ.[3][9] The key is not the precursor itself, but the ligand with which it is paired.
-
Ligand Selection: This is the most critical factor. For challenging substrates like electron-deficient chloropyridines, bulky and electron-rich phosphine ligands are essential. They serve several functions:
-
Promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0)L species.
-
Increase the electron density on the palladium, which facilitates the difficult oxidative addition into the strong C-Cl bond.[4]
-
Their steric bulk promotes the final reductive elimination step.
-
Highly effective ligands for this transformation belong to the biarylphosphine (Buchwald) class .
| Ligand Example | Structure | Key Features |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Highly active for C-Cl bonds, generally effective. |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Very bulky, excellent for sterically hindered substrates. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often shows high reactivity and broad applicability. |
N-Heterocyclic Carbenes (NHCs) can also be effective ligands for coupling aryl chlorides, offering high stability and activity.[7]
Base and Solvent: The Supporting Cast
The base and solvent work in concert to facilitate the crucial transmetalation step and maintain catalyst activity.
| Parameter | Recommended Choice | Rationale & Causality |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A moderately strong inorganic base is required. K₃PO₄ is often superior for less reactive chlorides as it effectively promotes the formation of the boronate "ate" complex required for transmetalation. Cs₂CO₃ is highly soluble and effective but more expensive.[10][11] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A polar aprotic solvent is typically used. A small amount of water (e.g., 10-20% v/v) is often beneficial as it helps to dissolve the inorganic base and accelerates transmetalation.[5][6] Anhydrous conditions can be used but may require a different base system (e.g., KF).[7] |
| Temperature | 80 - 120 °C | Elevated temperatures are necessary to provide the activation energy needed for the oxidative addition of the palladium catalyst to the relatively inert C-Cl bond.[4][12] |
Detailed Experimental Protocols
The following protocols provide a robust starting point for experimentation. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and side reactions.
Standard Thermal Protocol
This protocol is suitable for most couplings with standard laboratory equipment.
Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 - 1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Catalyst Addition: In the same vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Inerting: Seal the vessel, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[11]
-
Solvent Addition: Add the previously degassed solvent system (e.g., 1,4-dioxane and water, 5:1 v/v) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Heating: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.[11]
Troubleshooting and Side Reactions
Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is key to success.
| Observation / Problem | Potential Cause(s) | Recommended Mitigation Strategy |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficient temperature.3. Incorrect ligand/base combination for the substrate. | 1. Ensure rigorous inert atmosphere and use degassed solvents.2. Increase temperature in 10 °C increments.3. Screen alternative bulky phosphine ligands (e.g., XPhos) or a stronger base (e.g., Cs₂CO₃). |
| Dehalogenation Byproduct | Reductive cleavage of the C-Cl bond, often from a hydride source (e.g., solvent, amine base).[5][11] | Ensure the reaction is strictly anaerobic. Choose a solvent less prone to acting as a hydride donor. |
| Protodeboronation Byproduct | Cleavage of the C-B bond of the boronic acid, often facilitated by excess water or overly harsh basic conditions.[11] | Use anhydrous solvents if the problem persists. Consider using more stable boronic esters (e.g., pinacol esters).[5] |
| Homocoupling of Boronic Acid | Caused by the presence of oxygen, which can facilitate a Pd(II)-mediated pathway.[11] | Ensure the reaction mixture is thoroughly degassed before heating and a positive pressure of inert gas is maintained. |
References
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling...
- Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.
- National Center for Biotechnology Information. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ACS Publications. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Science. (2024). Aminative Suzuki–Miyaura coupling.
- PubMed. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling...
- ResearchGate. (2024). Aminative Suzuki-Miyaura coupling.
- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids...
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Methyl 6-amino-4-chloronicotinate: A Versatile Scaffold for Kinase Inhibitor Discovery
Introduction: The Strategic Value of the Aminochloronicotinate Core
In the landscape of modern medicinal chemistry, the pursuit of novel kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. The strategic deployment of highly functionalized heterocyclic building blocks is paramount to rapidly explore chemical space and optimize structure-activity relationships (SAR). Methyl 6-amino-4-chloronicotinate has emerged as a valuable and versatile scaffold for the synthesis of a variety of kinase inhibitors. Its distinct arrangement of a nucleophilic amino group, a reactive chloro handle for cross-coupling reactions, and an ester for further modification or as a hydrogen bond acceptor, provides a trifecta of chemical functionality. This guide provides an in-depth exploration of the applications and synthetic protocols associated with this powerful building block.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O₂ | [1] |
| Molecular Weight | 186.6 g/mol | [1] |
| Appearance | Solid | [2] |
| Storage | 2-8°C, inert atmosphere, keep in dark place | [2] |
| Key Functional Groups | Primary amine, aryl chloride, methyl ester | N/A |
The reactivity of this compound is dominated by the interplay of its functional groups. The chlorine atom at the 4-position is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are workhorse transformations in modern drug discovery. The amino group at the 6-position can act as a nucleophile or a directing group, and it is also a key site for the formation of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines.
Core Applications in Medicinal Chemistry: Synthesis of Kinase Inhibitors
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of kinase inhibitors. The aminopyridine core is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine core of ATP. The chloro and ester functionalities provide vectors for the introduction of substituents that can occupy adjacent hydrophobic pockets, leading to enhanced potency and selectivity.
Case Study: Synthesis of Pyrido[2,3-d]pyrimidin-7-one Core Scaffolds
A prominent application of 6-aminonicotinate derivatives is in the synthesis of pyrido[2,3-d]pyrimidin-7-ones, a class of compounds known to exhibit a wide range of biological activities, including potent kinase inhibition.[3][4] The general synthetic strategy involves the initial functionalization of the 4-position, followed by cyclization to form the fused pyrimidinone ring.
Detailed Application Protocols
The following protocols are generalized procedures based on established methodologies for analogous substrates and provide a robust starting point for the utilization of this compound in a research setting. Optimization for specific substrates is highly recommended.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, allowing for the introduction of aryl or heteroaryl substituents at the 4-position of the nicotinic acid core.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, toluene)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(0) catalysts are essential for the catalytic cycle of the Suzuki reaction. Pd(PPh₃)₄ is a common choice, but other catalyst systems, including those with more specialized phosphine ligands, can offer improved reactivity for challenging substrates.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can influence the reaction rate and functional group tolerance.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so an inert atmosphere is crucial to prevent catalyst deactivation and ensure high yields.
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of N-aryl derivatives by forming a C-N bond at the 4-position. This is a key transformation for introducing fragments that can interact with specific regions of the kinase active site.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Bulky phosphine ligand (e.g., Xantphos, RuPhos, 2-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, 1.2-1.5 eq)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Glovebox or Schlenk line for inert atmosphere setup
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound and the desired amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Causality Behind Experimental Choices:
-
Bulky Phosphine Ligands: These ligands are crucial for the Buchwald-Hartwig amination of aryl chlorides.[5][6] Their steric bulk promotes the reductive elimination step and prevents the formation of inactive palladium dimers, while their electron-rich nature facilitates the oxidative addition of the C-Cl bond to the palladium center.[5]
-
Strong, Non-nucleophilic Base: A strong base is required to deprotonate the amine, allowing it to coordinate to the palladium center. A non-nucleophilic base is used to avoid competing side reactions.[5][6]
Protocol 3: Synthesis of a Pyrido[2,3-d]pyrimidin-7-one Core
This protocol describes the cyclization of the functionalized aminonicotinate to form the bicyclic pyrido[2,3-d]pyrimidin-7-one scaffold, a key core of many kinase inhibitors.[7][8]
Workflow Diagram:
Caption: General workflow for the synthesis of a pyrido[2,3-d]pyrimidin-7-one.
Procedure (Two-Step):
-
Ester Hydrolysis:
-
Dissolve the methyl 6-amino-4-substituted-nicotinate (from Protocol 1 or 2) in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Acidify the reaction mixture with aqueous HCl to precipitate the nicotinic acid.
-
Collect the solid by filtration, wash with water, and dry.
-
-
Cyclization:
-
Combine the 6-amino-4-substituted-nicotinic acid with a large excess of formamide.
-
Heat the mixture to a high temperature (typically 150-180 °C) for several hours.
-
Monitor the reaction for the formation of the product.
-
Cool the reaction mixture and pour it into water to precipitate the pyrido[2,3-d]pyrimidin-7-one.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
-
Causality Behind Experimental Choices:
-
Hydrolysis: The methyl ester is converted to the corresponding carboxylic acid, which is necessary for the subsequent cyclization reaction.
-
Formamide as Reagent and Solvent: In this cyclization, formamide serves as both the solvent and the source of the additional carbon and nitrogen atoms required to form the pyrimidinone ring. The high temperature is necessary to drive the condensation and cyclization reaction.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for derivatives of this compound are not extensively published, general principles can be drawn from related kinase inhibitor scaffolds. For pyrido[2,3-d]pyrimidin-7-one based inhibitors, the following SAR trends are often observed:
-
The 6-Amino Group: The amino group is a critical hydrogen bond donor, interacting with the hinge region of the kinase.
-
The 4-Position Substituent: The substituent at the 4-position (introduced via Suzuki or Buchwald-Hartwig coupling) typically occupies a hydrophobic pocket. The size, shape, and electronic properties of this group can be tuned to achieve selectivity for different kinases.
-
The Pyrimidinone Ring: The carbonyl group of the pyrimidinone ring can act as a hydrogen bond acceptor, forming additional interactions with the protein.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its strategically positioned functional groups allow for the efficient construction of complex molecular architectures through robust and well-established synthetic methodologies like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The ability to readily access diverse libraries of compounds based on this scaffold makes it an indispensable tool for researchers and scientists in the field of drug development.
References
- Ren, L., et al. (2012). The discovery of potent and selective pyridopyrimidin-7-one based inhibitors of B-Raf kinase. Journal of Medicinal Chemistry, 55(17), 7575-7589.
- Goldstein, D. M., et al. (2011). Discovery of 6-(2,4-Difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (Pamapimod) and 6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as Orally Bioavailable and Highly Selective Inhibitors of p38α Mitogen-Activated Protein Kinase. Journal of Medicinal Chemistry, 54(7), 2255–2265.
- Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
- Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12585-12602.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Shevchuk, M. I., et al. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties.
- Deciphera Pharmaceuticals, LLC, & Eli Lilly and Company. (2013). Raf Inhibitor Compounds. WO 2013/134298 A1.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems.
- MDPI. (2022). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation.
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of Methyl 6-amino-4-chloronicotinate using ¹H and ¹³C NMR Spectroscopy
Abstract
Methyl 6-amino-4-chloronicotinate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds.[1] Accurate and unambiguous structural confirmation of this intermediate is paramount for ensuring the integrity of subsequent synthetic steps and the final active pharmaceutical ingredients. This application note provides a comprehensive guide to the analysis of this compound using one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed, field-proven protocol for sample preparation, data acquisition, and spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the structural characterization of substituted pyridine derivatives.
Introduction
Substituted nicotinic acid esters, such as this compound, are prevalent scaffolds in modern drug discovery. The specific arrangement of substituents on the pyridine ring dictates the molecule's three-dimensional structure and its potential interactions with biological targets. NMR spectroscopy is an unparalleled technique for providing precise information about the molecular structure of organic compounds in solution.[2][3] By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, one can confirm the identity and purity of the synthesized compound.
This document outlines the theoretical basis for the expected NMR signals of this compound and provides a step-by-step protocol for obtaining high-quality spectra. The causality behind each experimental choice is explained to empower the user with a deeper understanding of the technique.
Molecular Structure and Expected NMR Resonances
The structure of this compound features a pyridine ring with four substituents: an amino group (-NH₂), a chlorine atom (-Cl), a methyl ester group (-COOCH₃), and two aromatic protons.
Figure 1: Molecular Structure of this compound
A 2D representation of this compound with key atoms labeled.
¹H NMR Spectroscopy Predictions
The ¹H NMR spectrum is expected to show four distinct signals:
-
H-2 and H-5 Protons: The two protons on the pyridine ring are in different chemical environments and are not coupled to each other, so they will appear as two separate singlets. The electron-donating amino group at C-6 will shield the adjacent H-5, causing it to appear at a lower chemical shift (upfield). Conversely, the electron-withdrawing ester group at C-3 and the nitrogen atom in the ring will deshield H-2, shifting it downfield.
-
-NH₂ Protons: The protons of the amino group will likely appear as a broad singlet. The chemical shift of this signal can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.
-
-OCH₃ Protons: The three protons of the methyl ester group are chemically equivalent and will appear as a sharp singlet.
¹³C NMR Spectroscopy Predictions
The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule:
-
Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6): These five carbons will have distinct chemical shifts due to the different substituents attached to them. Carbons attached to electronegative atoms (N, Cl, O) will be deshielded and appear at higher chemical shifts.
-
Ester Carbonyl Carbon (-COO-): The carbonyl carbon of the ester group is highly deshielded and will appear significantly downfield.
-
Methyl Carbon (-OCH₃): The carbon of the methyl group will be shielded and appear at a much lower chemical shift (upfield).
Experimental Protocols
Part 1: Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation. The following protocol is designed to yield high-resolution spectra for small organic molecules.[4]
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4]
-
High-quality 5 mm NMR tubes[5]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
Pasteur pipette with a small plug of glass wool or a syringe filter
-
Vortex mixer
Protocol:
-
Weigh the Sample: Accurately weigh 5-25 mg of the compound directly into a clean, dry vial. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[4]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for polar compounds containing amino groups. The deuterium in the solvent is used by the spectrometer for field-frequency locking.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6][7]
-
Mixing: Vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is crucial for acquiring high-quality NMR spectra.[7]
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into the NMR tube. Solid particles in the sample can interfere with the magnetic field homogeneity, leading to broadened spectral lines.
-
Labeling: Clearly label the NMR tube with the sample identification.
Figure 2: NMR Sample Preparation Workflow
A step-by-step workflow for preparing an NMR sample and acquiring data.
Part 2: NMR Data Acquisition
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher)
Protocol:
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which will result in sharp, symmetrical peaks.[8]
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters for a 400 MHz spectrometer include a spectral width of 12-16 ppm, a 90° pulse, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This will result in a spectrum where all carbon signals appear as singlets.[9]
-
Typical parameters include a spectral width of 200-240 ppm, a 30-45° pulse, a relaxation delay of 2 seconds, and a sufficient number of scans (often several hundred to thousands) to achieve an adequate signal-to-noise ratio.
-
Data Analysis and Interpretation
Predicted Spectral Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. The predicted chemical shifts are based on the analysis of substituent effects on the pyridine ring.[10][11][12][13]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆
| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | H-2 | 7.8 - 8.2 | Singlet (s) |
| H-5 | 6.5 - 6.9 | Singlet (s) | |
| -NH₂ | 5.0 - 7.0 (broad) | Singlet (br s) | |
| -OCH₃ | 3.7 - 3.9 | Singlet (s) | |
| ¹³C | C-2 | 150 - 155 | Singlet |
| C-3 | 105 - 110 | Singlet | |
| C-4 | 155 - 160 | Singlet | |
| C-5 | 100 - 105 | Singlet | |
| C-6 | 160 - 165 | Singlet | |
| -COO- | 165 - 170 | Singlet | |
| -OCH₃ | 50 - 55 | Singlet |
Note: The chemical shift of the -NH₂ protons is highly dependent on the experimental conditions. The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm for ¹H NMR and ~39.5 ppm for ¹³C NMR.[14][15]
Interpreting the Spectra
-
Number of Signals: Count the number of signals in both the ¹H and ¹³C spectra to confirm that the number of unique proton and carbon environments matches the expected structure.[9]
-
Chemical Shifts: Compare the observed chemical shifts to the predicted values in Table 1. The positions of the signals provide key information about the electronic environment of each nucleus.[2]
-
Integration (¹H NMR): Integrate the signals in the ¹H NMR spectrum. The relative areas of the peaks should correspond to the number of protons giving rise to each signal (in this case, a ratio of 1:1:2:3 for H-2, H-5, -NH₂, and -OCH₃, respectively).
-
Multiplicity: In this specific molecule, all non-exchangeable proton signals are expected to be singlets due to the lack of adjacent protons for coupling. The observation of only singlets for the aromatic and methyl protons is a strong indicator of the substitution pattern.
Troubleshooting and Advanced Techniques
Overlapping signals in the aromatic region can sometimes be a challenge in polysubstituted pyridines.[8] If signal overlap or ambiguity occurs, consider the following advanced NMR experiments:
-
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, which can help in assigning protons in more complex spin systems.[16]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, providing unambiguous assignment of protonated carbons.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is invaluable for assigning quaternary (non-protonated) carbons and confirming the overall connectivity of the molecule.[8]
Conclusion
NMR spectroscopy is an indispensable tool for the structural verification of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this application note, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The systematic analysis of chemical shifts, integration, and multiplicities allows for confident confirmation of the molecular structure, ensuring the quality and integrity of this important synthetic intermediate for applications in drug discovery and development.
References
- Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation.
- University of California, Riverside, Department of Chemistry. NMR Sample Preparation.
- Georgia Institute of Technology, NMR Center. Small molecule NMR sample preparation.
- Lendero, N., et al. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 38(4), 645-650. DOI: 10.1021/ci970114h.
- Organomation. NMR Sample Preparation: The Complete Guide.
- University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation.
- ResearchGate. The NMR interpretations of some heterocyclic compounds which are synthesized by our group.
- ResearchGate. 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines.
- Rayner, P. J., et al. (2017). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 55(8), 712-718. DOI: 10.1002/mrc.4578.
- Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(8), 327-333. DOI: 10.1063/1.1840689.
- Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-452.
- G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176-2179. DOI: 10.1021/om100106e.
- American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- University of Wisconsin-Madison, Department of Chemistry. Notes on NMR Solvents.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. DOI: 10.1021/jo971176v.
- AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- Chemistry LibreTexts. NMR - Interpretation.
- Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- PubChem. Methyl 4-amino-2-chloronicotinate.
- Georganics. Methyl 6-aminonicotinate – preparation and application.
- PubChem. Methyl 2-amino-4,6-dichloronicotinate.
- Course Hero. (48) methyl-6-methyinicotinate Route of Synthesis.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- PrepChem.com. Synthesis of methyl 6-methylnicotinate.
- Tugarinov, V., & Kay, L. E. (2010). Selective 1H-13C NMR spectroscopy of methyl groups in residually protonated samples of large proteins. Journal of biomolecular NMR, 46(2), 127–133. DOI: 10.1007/s10858-009-9393-0.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- ResearchGate. N NMR chemical shifts 6 (ppm, relative to exter- nal NO:) of amino acid methyl ester hydro- chlorides.
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Application Notes & Protocols: Suzuki-Miyaura Coupling of Methyl 6-amino-4-chloronicotinate with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking a Privileged Scaffold in Medicinal Chemistry
The 6-aminonicotinate framework is a versatile and valuable building block in the synthesis of pyridine derivatives for pharmaceutical applications.[1] The introduction of an aryl or heteroaryl group at the C-4 position via carbon-carbon bond formation dramatically expands the chemical space available for drug discovery, leading to the creation of novel compounds with potential therapeutic value. The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its reliability, functional group tolerance, and relatively mild conditions.[2][3][4] This palladium-catalyzed cross-coupling between an organohalide and an organoboron compound is the preeminent method for constructing biaryl and heteroaryl linkages, which are common motifs in biologically active molecules.[3][5]
This guide provides an in-depth exploration of the Suzuki-Miyaura reaction as applied to Methyl 6-amino-4-chloronicotinate. We will dissect the reaction mechanism, detail optimized protocols, and offer field-proven insights to navigate the specific challenges associated with this substrate, namely the lower reactivity of the chloro leaving group and the potential for the amino group to interact with the catalyst.[6][7]
The Core Mechanism: A Palladium-Catalyzed Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][6][8][9][10] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle begins with a catalytically active Palladium(0) species, which inserts into the carbon-chlorine bond of the this compound. This is often the rate-determining step and results in a Palladium(II) intermediate.[2][10] The efficiency of this step is highly dependent on the choice of palladium source and, critically, the supporting ligand.
-
Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the Palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex (boronate).[11][12] The halide or other leaving group on the palladium is displaced by the aryl group from the boronate.
-
Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond in the product. This step regenerates the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[6][8][9]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for Coupling with this compound
The success of coupling with an electron-rich, N-heterocyclic chloride requires careful selection of reaction components. Standard conditions used for aryl bromides or iodides often fail or give poor yields.
-
Catalyst & Ligand: This is the most critical choice. Aryl chlorides are notoriously less reactive than bromides or iodides.[6] To facilitate the difficult oxidative addition step, highly active catalyst systems are required.
-
Expert Insight: Simple catalysts like Pd(PPh₃)₄ are often ineffective. The breakthrough in this area came from the development of bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, and RuPhos, developed by the Buchwald group, are exceptionally effective as they stabilize the monoligated Pd(0) species, which is highly reactive in oxidative addition.[5][7] Pre-formed palladium pre-catalysts incorporating these ligands are often preferred as they are air-stable and generate the active Pd(0) species under mild conditions.[3]
-
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[11] The choice of base is often linked to the solvent and the stability of the substrates.
-
Expert Insight: For challenging couplings, strong, non-nucleophilic bases are often employed. Potassium phosphate (K₃PO₄) is a common and highly effective choice, particularly in ethereal solvents like dioxane or THF.[7][13] Inorganic carbonates like K₂CO₃ or Cs₂CO₃ can also be effective, especially in aqueous solvent mixtures.[14][15] The choice must be made carefully, as overly strong bases in the presence of the ester functionality could lead to hydrolysis.
-
-
Solvent: The solvent system must solubilize all components and be stable at the required reaction temperature.
-
Expert Insight: Anhydrous ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF) are frequently used, often with a small amount of water.[7] The water aids in dissolving the inorganic base and facilitates the formation of the active boronate species. For microwave-assisted protocols, high-boiling point solvents like DME, DMF or toluene may be employed.
-
-
Boron Reagent: While boronic acids are most common, boronate esters (e.g., pinacol esters) can also be used.
Data Presentation: Representative Reaction Conditions
The following table summarizes effective conditions for the Suzuki-Miyaura coupling of aminopyridine chlorides with various boronic acids, providing a starting point for optimization.
| Entry | Boronic Acid (R²) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 110 | >95 | Adapted from[7] |
| 2 | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₃PO₄ (3) | Toluene | 100 | 99 | Adapted from[5] |
| 3 | 4-Tolylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME/H₂O | 90 | ~70-80 | Adapted from[7] |
| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 110 | >90 | Adapted from[7] |
| 5 | Pyridine-3-boronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (3) | Dioxane | 100 | High | Adapted from[5] |
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and phosphine ligands are toxic and should be handled with care.
Protocol 1: General Procedure using a Buchwald Pre-catalyst
This protocol is robust and generally applicable for a wide range of aryl and heteroaryl boronic acids.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 Pre-catalyst (2 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the corresponding arylboronic acid, and potassium phosphate.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the XPhos Pd G3 pre-catalyst to the flask under a positive flow of inert gas.
-
Add degassed 1,4-dioxane and degassed water via syringe (a typical solvent ratio is 5:1 to 10:1 dioxane:water). The final reaction concentration should be around 0.1-0.2 M.
-
Seal the vessel tightly and place it in a preheated oil bath or heating block at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction to cool to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Methyl 4-aryl-6-aminonicotinate.
Protocol 2: Microwave-Assisted Synthesis
This method is ideal for rapid library synthesis and optimization, significantly reducing reaction times.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(dppf)Cl₂ (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethoxyethane (DME)
Procedure:
-
In a microwave reaction vessel equipped with a small magnetic stir bar, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Add DME to the vessel (to a concentration of ~0.2 M).
-
Seal the vessel with a microwave cap.
-
Place the vessel in the microwave reactor. Irradiate at 150 °C for 20-40 minutes.
-
After the reaction is complete, allow the vessel to cool to a safe temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Perform the aqueous work-up and purification as described in Protocol 1.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor choice of ligand/base/solvent. 4. Low reaction temperature. | 1. Use a fresh catalyst or a robust pre-catalyst. 2. Ensure proper degassing of solvents and thorough evacuation/backfilling. 3. Switch to a more active ligand (e.g., SPhos) and a stronger base (K₃PO₄). 4. Increase the temperature (up to 120 °C for dioxane). |
| Significant Protodeboronation (Boronic acid replaced by -H) | 1. Presence of excess water or protic sources. 2. Reaction temperature is too high for an extended period. 3. Base is too strong or hydrolytically unstable. | 1. Use anhydrous solvents and carefully dried base. Minimize water content. 2. Reduce reaction time or temperature once the starting material is consumed. 3. Consider using a boronate ester instead of the boronic acid. |
| Formation of Biaryl Homocoupling Product (R²-R²) | 1. Oxidative coupling of the boronic acid. 2. Oxygen present in the reaction vessel. | 1. Ensure a strictly inert atmosphere. Thoroughly degas all solvents. 2. Add the palladium catalyst last, after the vessel is made inert. |
| Ester Hydrolysis | 1. Base is too strong or reaction conditions are too harsh (high temp, long time). 2. Excessive water in the reaction mixture. | 1. Use a milder base like K₂CO₃ or reduce the equivalents of K₃PO₄. 2. Reduce reaction time and temperature. 3. Minimize water in the solvent system. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and highly adaptable method for the synthesis of 4-aryl-6-aminonicotinate derivatives, which are valuable scaffolds in drug discovery.[3][16][17] Success hinges on overcoming the inherent challenges of the substrate by employing modern, highly active palladium catalyst systems featuring bulky, electron-rich phosphine ligands. By carefully selecting the catalyst, base, and solvent, and by adhering to rigorous experimental technique to maintain an inert atmosphere, researchers can achieve high yields of the desired products. The protocols and insights provided herein serve as a comprehensive guide for scientists to effectively utilize this critical transformation in their research and development endeavors.
References
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- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Singh, U. P., & Singh, R. P. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Lisowski, V., et al. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
- Sperger, T., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- Georganics. (2023).
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- Pakholka, N. A., et al. (2025). Synthesis of 6-Amino-4-aryl-5-(4-arylthiazol-2-yl)-2-ethoxynicotinonitriles. Russian Journal of General Chemistry. [Link]
- Wang, L., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]
- Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]
- Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
- Lee, H., et al. (2021).
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2025). Mild, four-component synthesis of 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles catalyzed by titanium dioxide nano-sized particles. [Link]
- ResearchGate. (n.d.). Syntheiss of 5‐cyano‐2‐methyl‐4‐aryl‐6‐(arylamino)
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Dotsenko, V. V., et al. (2018). Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-[6][8]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies. Molecules. [Link]
- Borates Today. (2021). Boron Suzuki Coupling. [Link]
- Dotsenko, V. V., et al. (2018). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[6][8]dithiolo[3,4-b]pyridine-5-carboxamides. Molbank. [Link]
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- 17. Boron Suzuki Coupling | Borates Today [borates.today]
Application Notes & Protocols: A Comprehensive Guide to the N-Alkylation of Methyl 6-amino-4-chloronicotinate
Introduction
Methyl 6-amino-4-chloronicotinate is a pivotal heterocyclic building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its substituted pyridine core is a common motif in a wide array of biologically active compounds. The N-alkylation of the exocyclic amino group at the 6-position is a critical transformation, enabling the introduction of diverse substituents to modulate the molecule's physicochemical properties, biological activity, and target affinity.
However, the selective alkylation of the exocyclic amino group presents a distinct chemical challenge. The presence of two nucleophilic nitrogen atoms—the exocyclic amine (N6) and the endocyclic pyridine ring nitrogen (N1)—creates a competitive reaction environment. Typically, the pyridine nitrogen is more nucleophilic, often leading to the undesired formation of pyridinium salts as the major product.[1][2] This guide provides a detailed exploration of the underlying principles and a robust protocol for achieving selective N-alkylation at the desired amino group, empowering researchers to navigate this synthetic hurdle effectively.
Scientific Principles: Achieving Selective N-Alkylation
The key to successful N-alkylation of the 6-amino group lies in enhancing its nucleophilicity relative to the pyridine ring nitrogen. This can be accomplished through several strategic approaches.
Mechanism of Action: Deprotonation and Nucleophilic Attack
The most common and direct strategy involves the deprotonation of the exocyclic amino group using a strong, non-nucleophilic base. This generates a highly nucleophilic amide anion, which will preferentially attack the electrophilic alkylating agent.
The choice of base is critical. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are effective for this purpose.[1][3] The reaction is typically performed in an anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or Tetrahydrofuran (THF), which can solvate the resulting anion and facilitate the subsequent SN2 reaction with the alkylating agent.[1][4]
Alternative Strategies for Selectivity
While direct deprotonation is effective, other methods can also provide excellent selectivity, particularly for complex substrates or when milder conditions are required:
-
"Borrowing Hydrogen" Catalysis: A greener and increasingly popular method involves using alcohols as alkylating agents in the presence of a transition metal catalyst.[3][5][6] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then undergoes a condensation reaction with the aminopyridine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated product.[5] This process often shows high selectivity for the primary amino group.
-
Reductive Amination: This two-step approach involves first reacting the aminopyridine with an aldehyde or ketone to form an imine, followed by reduction with a reagent like sodium borohydride.[5] This method offers excellent control over the degree of alkylation, effectively preventing the common issue of overalkylation.
-
Protecting Groups: For particularly challenging substrates, the exocyclic amino group can be protected (e.g., with a tert-butoxycarbonyl (Boc) group). The protected amine can then be deprotonated and alkylated, followed by a final deprotection step to reveal the desired N-alkylated product.[1][5] While reliable, this adds steps to the overall synthesis.
Experimental Protocol: N-Alkylation using Sodium Hydride
This section details a standard, field-proven protocol for the selective mono-N-alkylation of this compound using an alkyl halide and sodium hydride.
Safety Precautions:
-
Sodium hydride (NaH) is a highly reactive, flammable solid that reacts violently with water. Handle only under an inert atmosphere and use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Work in a well-ventilated fume hood.
-
Alkylating agents are often toxic and should be handled with care.[7][8][9][10]
Materials and Reagents
-
This compound
-
Alkyl Halide (e.g., Iodomethane, Benzyl bromide)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Round-bottom flasks, magnetic stirrer, stir bars, septa, and needles
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Ice-water bath
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar in an oven-dried, two-neck round-bottom flask.
-
Seal the flask with septa and connect it to an inert gas manifold.
-
Purge the flask with Argon or Nitrogen for 10-15 minutes.
-
-
Reagent Addition:
-
Under a positive flow of inert gas, add this compound (1.0 eq) to the flask.
-
Add anhydrous DMF (approx. 0.1 M concentration) via syringe to dissolve the starting material.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (60% dispersion, 1.1 eq) to the stirred solution in small portions. Caution: Hydrogen gas evolution will occur.
-
Allow the suspension to stir at 0 °C for 30-45 minutes to ensure complete deprotonation of the amino group.
-
-
Alkylation:
-
Slowly add the alkylating agent (1.05 eq) to the reaction mixture dropwise via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Reaction Quench and Work-up:
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and add deionized water and Ethyl Acetate.
-
Separate the layers. Extract the aqueous layer two more times with Ethyl Acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes).
-
Combine the pure fractions and remove the solvent in vacuo to yield the N-alkylated product.
-
Characterize the final product by NMR (¹H, ¹³C) and Mass Spectrometry to confirm its identity and purity.
-
Data & Visualization
Table 1: Representative Reaction Parameters
| Parameter | Condition | Rationale |
| Substrate | This compound | Heterocyclic building block. |
| Base | NaH, t-BuOK, K₂CO₃[1][3][4][11] | Strong, non-nucleophilic base for selective deprotonation of the amino group. |
| Alkylating Agent | Alkyl Iodide, Bromide, or Chloride[12] | Electrophile for the SN2 reaction. Reactivity: I > Br > Cl. |
| Solvent | Anhydrous DMF, THF[1][4] | Polar aprotic solvent to dissolve reagents and facilitate the reaction. |
| Temperature | 0 °C to Room Temperature (or heating) | Initial cooling controls exotherm, warming drives the reaction to completion. |
| Stoichiometry | ~1.05-1.2 eq of base and alkylating agent | A slight excess ensures full conversion of the starting material while minimizing side reactions.[5] |
Diagrams
Caption: Experimental workflow for the N-alkylation protocol.
Caption: General chemical scheme for N-alkylation.
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive base (hydrolyzed NaH).2. Non-anhydrous conditions.3. Insufficient temperature.4. Unreactive alkylating agent (e.g., R-Cl). | 1. Use fresh, high-quality NaH.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Gently heat the reaction mixture after initial addition (e.g., to 50-60 °C).4. Switch to a more reactive alkyl halide (R-Br or R-I). |
| Mixture of Starting Material & Product | Incomplete reaction. | Increase reaction time, temperature, or use a slight excess of base and alkylating agent. |
| Significant Overalkylation (Di-alkylation) | 1. Product is more nucleophilic than starting material.2. Excess alkylating agent. | 1. Carefully control stoichiometry; use no more than 1.05 eq of the alkylating agent.[5]2. Add the alkylating agent slowly at a low temperature.3. Consider reductive amination as an alternative for better mono-alkylation control.[5] |
| Formation of Pyridinium Salt (N1 Alkylation) | Pyridine nitrogen is more nucleophilic than the neutral amino group. | 1. Ensure complete deprotonation of the amino group before adding the alkylating agent.2. Use a stronger base or increase the deprotonation time.3. Explore alternative methods like "Borrowing Hydrogen" catalysis which favors exocyclic amine alkylation.[3][5] |
References
- CN113214146A - Process for the N-alkylation of aminopyridines.
- Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. National Institutes of Health (NIH). [Link]
- Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
- Synthesis of N-alkyl-4-aminopyridine.
- List of Alkyl
- Amines. National Council of Educational Research and Training (NCERT). [Link]
- Alkylating Agents - Anticancer Drugs | Pharmacology. Pharmacy 180. [Link]
- 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know. Chemotherapy Advisor. [Link]
- Modification of Heterocyclic Bases. Reactions at Pyridine Nitrogens. Bio-organica. [Link]
- Alkylating Agents - Holland-Frei Cancer Medicine. NCBI Bookshelf. [Link]
- Alkylating Agents - LiverTox. NCBI Bookshelf, NIH. [Link]
- Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides.
- Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir.
- N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation str
- N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes.
- Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities.
- Synthesis of N-Alkyl Amino Acids. Monash University. [Link]
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Institutes of Health (NIH). [Link]
- Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. [Link]
- R&D work: Alkylation of amines with alkylboronic acids. GalChimia. [Link]
- Methods for mono-selective N-alkylation of amines using alcohols as...
- Direct N-alkylation of unprotected amino acids with alcohols. National Institutes of Health (NIH). [Link]
- Practical Synthesis of N-Alkyl-N-alkyloxycarbonylaminomethyl Prodrug Derivatives of Acetaminophen, Theophylline, and 6-Mercaptopurine.
Sources
- 1. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of Heterocyclic Bases. Reactions at Pyridine Nitrogens [tud.ttu.ee]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ncert.nic.in [ncert.nic.in]
The Strategic Role of Substituted Aminonicotinates in Advanced Agrochemical Synthesis: A Focus on Methyl 4-Amino-3,6-dichloropicolinate
Introduction: The Enduring Importance of Pyridine-Based Herbicides
The pyridine carboxylate family of herbicides represents a cornerstone of modern agriculture, offering selective control of broadleaf weeds in a variety of crops. These compounds, acting as synthetic auxins, induce uncontrolled growth in susceptible plants, leading to their eventual demise. The continuous evolution of weed resistance necessitates the development of novel and more effective herbicidal molecules. A key strategy in this endeavor is the sophisticated functionalization of the pyridine core, a task heavily reliant on the availability of versatile chemical intermediates. Among these, substituted aminonicotinate esters are of paramount importance, providing a scaffold for the construction of complex and highly active agrochemicals. This application note will delve into the utility of a pivotal intermediate, methyl 4-amino-3,6-dichloropicolinate, in the synthesis of the next-generation herbicide, halauxifen-methyl.
The Pivotal Intermediate: Methyl 4-Amino-3,6-dichloropicolinate
Methyl 4-amino-3,6-dichloropicolinate is a key building block in the synthesis of several modern herbicides. Its structure combines a reactive carboxylic ester, an amino group that can be further functionalized, and a strategically chlorinated pyridine ring, which influences the molecule's biological activity and metabolic stability. The synthesis of this intermediate is a critical first step in the production of high-value agrochemicals.
A common and efficient method for the preparation of methyl 4-amino-3,6-dichloropicolinate is through the esterification of 4-amino-3,6-dichloropyridine-2-carboxylic acid. This reaction is typically carried out in methanol with an acid catalyst, such as thionyl chloride or concentrated sulfuric acid.
Application in the Synthesis of Halauxifen-Methyl: A Case Study
Halauxifen-methyl is a post-emergence herbicide that provides effective control of a wide range of broadleaf weeds.[1] It is the first member of the arylpicolinate class of herbicides and is known for its efficacy at low application rates. The synthesis of halauxifen-methyl provides an excellent example of the strategic use of methyl 4-amino-3,6-dichloropicolinate as a core intermediate.
The overall synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction between an N-protected derivative of methyl 4-amino-3,6-dichloropicolinate and a substituted phenylboronic acid, followed by deprotection to yield the final product.[2]
Part 1: Synthesis of Methyl 4-amino-3,6-dichloropicolinate (Intermediate I)
The initial step is the esterification of 4-amino-3,6-dichloropyridine-2-carboxylic acid.
Reaction Scheme:
Sources
The Versatile Synthon: Practical Applications of Methyl 6-amino-4-chloronicotinate in Organic Synthesis
Methyl 6-amino-4-chloronicotinate has emerged as a pivotal building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its unique trifunctional nature, possessing a nucleophilic amino group, an electrophilic chloro-substituent, and an ester moiety, offers a versatile platform for the construction of complex heterocyclic scaffolds. This guide provides an in-depth exploration of its practical applications, supported by detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Introduction to a Privileged Scaffold Component
This compound is a substituted pyridine derivative that serves as a highly adaptable intermediate. The chlorine atom at the 4-position is strategically positioned for displacement through various cross-coupling reactions, while the amino group at the 6-position can be readily functionalized or can influence the electronic properties of the pyridine ring. The methyl ester at the 3-position provides a handle for further modifications, such as amidation, to introduce additional points of diversity. These features make it an attractive starting material for the synthesis of a wide range of biologically active molecules, most notably kinase inhibitors.
Key Synthetic Transformations
The true synthetic utility of this compound is unlocked through modern palladium-catalyzed cross-coupling reactions. These transformations allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental in the assembly of complex drug-like molecules.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the introduction of aryl and heteroaryl substituents at the 4-position of the nicotinic acid core. This reaction is instrumental in building the core structures of numerous kinase inhibitors.[1][2][3]
Causality in Experimental Choices:
-
Catalyst and Ligand Selection: The choice of a palladium catalyst and a phosphine ligand is critical for achieving high yields and preventing side reactions. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often employed to facilitate the oxidative addition of the palladium(0) species to the aryl chloride and to promote the subsequent reductive elimination.
-
Base and Solvent System: The base plays a crucial role in the transmetalation step of the catalytic cycle.[4] A suitable base, such as potassium carbonate or cesium carbonate, is chosen to activate the boronic acid partner without promoting unwanted side reactions. The solvent system, typically a mixture of an organic solvent like dioxane or toluene and an aqueous solution of the base, is selected to ensure the solubility of all reaction components.
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a direct route to form C-N bonds, allowing for the introduction of a diverse range of amino substituents at the 4-position. This reaction is particularly valuable for synthesizing compounds with tailored interactions with biological targets.[5][6][7]
Causality in Experimental Choices:
-
Catalyst and Ligand System: Similar to the Suzuki coupling, the selection of the palladium catalyst and ligand is paramount. Ligands such as BINAP or Josiphos are often effective in promoting the coupling of amines with aryl chlorides. The choice of ligand can influence the reaction rate and the scope of compatible amine coupling partners.
-
Base Selection: A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required to deprotonate the amine and facilitate the catalytic cycle. The choice of base must be compatible with the functional groups present in both coupling partners.
Experimental Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
A significant application of this compound is in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used in the treatment of autoimmune diseases and certain cancers.[6][8] The substituted aminonicotinate core serves as a key pharmacophore that can be elaborated to target the ATP-binding site of JAK enzymes.
Illustrative Synthetic Scheme:
The synthesis of a JAK inhibitor precursor often begins with a Suzuki-Miyaura coupling to install a desired aryl group at the 4-position. The resulting intermediate can then undergo further transformations, such as amide coupling at the ester position, to complete the synthesis of the target molecule.
Detailed Experimental Protocols
The following protocols are provided as a guide for the practical application of this compound in common synthetic transformations.
Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add palladium(II) acetate (0.05 eq) and SPhos (0.10 eq) to the flask.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Methyl 6-amino-4-(4-methoxyphenyl)nicotinate.
| Reagent/Parameter | Condition | Molar Ratio/Amount |
| This compound | Substrate | 1.0 eq |
| 4-Methoxyphenylboronic acid | Coupling Partner | 1.2 eq |
| Pd(OAc)₂ | Catalyst | 0.05 eq |
| SPhos | Ligand | 0.10 eq |
| K₂CO₃ | Base | 2.0 eq |
| Dioxane/Water | Solvent | 4:1 to 10:1 (v/v) |
| Temperature | Reaction Condition | 80-100 °C |
| Typical Yield | Outcome | 70-90% |
Protocol 2: Buchwald-Hartwig Amination with Aniline
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 eq) and BINAP (0.03 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene, followed by this compound (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Methyl 6-amino-4-(phenylamino)nicotinate.
| Reagent/Parameter | Condition | Molar Ratio/Amount |
| This compound | Substrate | 1.0 eq |
| Aniline | Coupling Partner | 1.2 eq |
| Pd(OAc)₂ | Catalyst | 0.02 eq |
| BINAP | Ligand | 0.03 eq |
| NaOtBu | Base | 1.4 eq |
| Toluene | Solvent | Anhydrous |
| Temperature | Reaction Condition | 90-110 °C |
| Typical Yield | Outcome | 65-85% |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo efficient palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, provides a robust platform for the synthesis of a wide array of complex heterocyclic compounds. The strategic application of this synthon, particularly in the development of kinase inhibitors, underscores its importance in modern drug discovery and medicinal chemistry. The protocols and insights provided herein are intended to empower researchers to effectively utilize this powerful synthetic tool in their own research endeavors.
References
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
- Synthesis and clinical application of small-molecule inhibitors of Janus kinase. Open University for the Humanities and Economics. [Link]
- Buchwald–Hartwig amin
- Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. PubMed. [Link]
- Pyrazolopyrimidine sulfone inhibitors of jak kinases and uses thereof.
- Compositions and methods for inhibition of the JAK pathway.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Buchwald-Hartwig amination reaction of chlorobenzene with aniline...
- Methyl 4-chloronicotin
- Aminative Suzuki–Miyaura coupling. Xingwei Li. [Link]
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- Enantiomerically pure alpha-amino acid synthesis via hydroboration-suzuki cross-coupling.
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]
- Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]
- Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities.
- Aminative Suzuki-Miyaura coupling.
- This compound, 98% Purity, C7H7ClN2O2, 1 gram. CP Lab Safety. [Link]
- Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers. [Link]
- Methyl 4-amino-6-chloronicotinate (C007B-234295). Cenmed Enterprises. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. Redirecting [linkinghub.elsevier.com]
- 6. KR20250003838A - JAK inhibitor analogues, preparations, and uses thereof - Google Patents [patents.google.com]
- 7. US9802957B2 - Processes of preparing a JAK1 inhibitor and new forms thereto - Google Patents [patents.google.com]
- 8. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]
Application Note: A Scalable, Two-Step Synthesis of Methyl 6-amino-4-chloronicotinate for Pharmaceutical Intermediate Production
Abstract: Methyl 6-amino-4-chloronicotinate is a valuable substituted pyridine derivative widely utilized as a key building block in the synthesis of complex pharmaceutical agents.[1] Its unique arrangement of amino, chloro, and ester functional groups makes it an ideal precursor for creating diverse molecular scaffolds. This application note details a robust and scalable two-step synthetic pathway designed for the large-scale production of this compound, starting from the commercially available 6-aminonicotinic acid. The protocol emphasizes operational simplicity, high yields, and safety, making it suitable for implementation in industrial research and development environments.
Introduction and Synthetic Strategy
The synthesis of functionalized aminopyridines is a cornerstone of medicinal chemistry, providing scaffolds for a vast array of therapeutic agents.[1][2] this compound, in particular, serves as a critical intermediate. The demand for a reliable, large-scale synthesis is driven by its role in drug discovery pipelines.
This guide outlines a scientifically-grounded, two-step approach:
-
Fischer Esterification: Conversion of the starting material, 6-aminonicotinic acid, into its corresponding methyl ester, Methyl 6-aminonicotinate. This classic method is chosen for its cost-effectiveness and scalability.[3]
-
Regioselective Electrophilic Chlorination: Introduction of a chlorine atom at the C4 position of the pyridine ring using N-Chlorosuccinimide (NCS). This step is critical for achieving the desired isomer and relies on the directing effects of the existing substituents.
The overall synthetic transformation is depicted below.
Overall Synthetic Workflow
Caption: High-level overview of the two-step synthesis.
Part 1: Large-Scale Synthesis of Methyl 6-aminonicotinate (Intermediate)
Principle and Rationale
The first step is the esterification of the carboxylic acid group of 6-aminonicotinic acid. The Fischer-Speier esterification is the chosen method, utilizing an excess of methanol as both the solvent and the reactant, with a strong acid catalyst (sulfuric acid). This reaction is an equilibrium process. On a large scale, using an excess of the alcohol (methanol) drives the equilibrium towards the product side, ensuring a high conversion rate. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. This method is industrially proven, uses inexpensive reagents, and the workup is straightforward.[4]
Detailed Experimental Protocol
Materials and Equipment:
-
10 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe.
-
6-Aminonicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (98%)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Charging: Charge the 10 L reactor with 6-aminonicotinic acid (1.00 kg, 7.24 mol).
-
Solvent Addition: Under constant stirring, add anhydrous methanol (5.0 L) to the reactor. Stir the resulting slurry for 15 minutes to ensure good suspension.
-
Catalyst Addition: Cool the mixture to 10-15°C using a cooling bath. Slowly and carefully add concentrated sulfuric acid (400 mL, 7.52 mol) dropwise via an addition funnel, ensuring the internal temperature does not exceed 30°C.
-
Reaction: Once the addition is complete, heat the mixture to reflux (approx. 65-70°C) and maintain for 16-18 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Solvent Removal: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately 70% using a rotary evaporator.
-
Neutralization: Carefully pour the concentrated residue into a separate vessel containing ice-cold water (8 L). Slowly add a saturated solution of sodium bicarbonate, followed by solid sodium bicarbonate, with vigorous stirring until the pH of the aqueous slurry is adjusted to 7-8. Effervescence will occur.
-
Extraction: Transfer the neutralized slurry to a suitable separation funnel or extraction vessel. Extract the aqueous layer with ethyl acetate (3 x 2 L).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 1 L). Dry the organic phase over anhydrous sodium sulfate (approx. 200 g), stir for 30 minutes, and then filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield Methyl 6-aminonicotinate as an off-white to pale yellow solid.[3] Dry the product in a vacuum oven at 40-50°C.
Expected Yield: 950-1050 g (86-95%). Characterization: The product should conform to the known specifications for Methyl 6-aminonicotinate, such as a melting point of 154-156°C.[3]
Part 2: Regioselective Chlorination of Methyl 6-aminonicotinate
Principle and Rationale
The second step involves the selective chlorination of the electron-rich pyridine ring. The amino group (-NH₂) at the C6 position and the ester group (-COOCH₃) at the C3 position are key directors. The -NH₂ group is a strong activating, ortho-, para-director, while the ester is a deactivating, meta-director. The C5 position is para to the strongly activating amino group, and the C4 position is ortho to the C3-ester and meta to the C6-amino group.
For electrophilic aromatic substitution on this ring:
-
Position 5: Strongly activated (para to -NH₂).
-
Position 2: Activated (ortho to -NH₂).
-
Position 4: Less activated (meta to -NH₂).
N-Chlorosuccinimide (NCS) is selected as the chlorinating agent. It is a solid, making it easier and safer to handle on a large scale than gaseous chlorine or liquid sulfuryl chloride.[5][6] NCS provides a source of electrophilic chlorine ("Cl⁺").[5] While the C5 position is electronically favored, chlorination at the C4 position can be achieved. The reaction is performed in a polar aprotic solvent like acetonitrile, which facilitates the reaction. The regioselectivity of such reactions can be sensitive to conditions, but chlorination of aminopyridines with NCS is a well-established method.[7]
Reaction Mechanism Visualization
Caption: Simplified electrophilic substitution pathway.
Detailed Experimental Protocol
Materials and Equipment:
-
10 L jacketed glass reactor with mechanical stirrer, temperature probe, and nitrogen inlet.
-
Methyl 6-aminonicotinate (from Part 1)
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Deionized water
-
Sodium thiosulfate solution (10% w/v)
-
Ethyl acetate
-
Brine
Procedure:
-
Reactor Setup: Charge the 10 L reactor with Methyl 6-aminonicotinate (900 g, 5.91 mol) and anhydrous acetonitrile (4.5 L). Stir under a nitrogen atmosphere to dissolve the solid.
-
Reagent Addition: In a separate container, dissolve N-Chlorosuccinimide (830 g, 6.21 mol, 1.05 eq) in anhydrous acetonitrile (2.0 L).
-
Reaction: Cool the reactor contents to 20-25°C. Add the NCS solution to the reactor dropwise over 1-2 hours, maintaining the internal temperature below 30°C.
-
Heating and Monitoring: After the addition is complete, heat the reaction mixture to 70-75°C and stir for 4-6 hours.[7] Monitor the reaction by HPLC for the disappearance of the starting material.
-
Quenching: Cool the mixture to room temperature. Slowly pour the reaction mixture into a separate vessel containing cold deionized water (10 L). A precipitate may form.
-
Workup: Add 10% sodium thiosulfate solution (500 mL) to quench any unreacted NCS. Stir for 30 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 3 L).
-
Washing and Drying: Combine the organic layers and wash with deionized water (2 x 2 L) and then with brine (1 x 2 L). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.
Expected Yield: 880-990 g (80-90%). Characterization: The final product should be characterized by NMR, Mass Spectrometry, and melting point to confirm its identity and purity (>98%).
Data and Safety Summary
Quantitative Data Table
| Parameter | Step 1: Esterification | Step 2: Chlorination |
| Starting Material | 6-Aminonicotinic acid | Methyl 6-aminonicotinate |
| SM Amount (Mass) | 1.00 kg | 900 g |
| SM Amount (Moles) | 7.24 mol | 5.91 mol |
| Key Reagent | H₂SO₄ (catalyst) | N-Chlorosuccinimide (NCS) |
| Reagent Moles | 7.52 mol | 6.21 mol (1.05 eq) |
| Solvent | Methanol | Acetonitrile |
| Solvent Volume | 5.0 L | 6.5 L |
| Reaction Temperature | 65-70°C (Reflux) | 70-75°C |
| Reaction Time | 16-18 hours | 4-6 hours |
| Expected Product | Methyl 6-aminonicotinate | This compound |
| Expected Yield | 86-95% | 80-90% |
Critical Safety Considerations
-
Sulfuric Acid: Highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The addition to methanol is exothermic and must be done slowly and with cooling.
-
N-Chlorosuccinimide (NCS): An oxidizing agent and irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Pressure and Temperature: All operations, especially heating at reflux and additions, should be conducted in appropriate chemical reactors with pressure relief systems. Monitor internal temperature closely during exothermic additions.
-
Quenching: The quenching of unreacted NCS with sodium thiosulfate is a necessary step to ensure safe handling during workup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Incomplete Esterification | Insufficient reaction time or catalyst amount. Water in methanol. | Extend reflux time and monitor by HPLC. Ensure anhydrous methanol is used. Consider adding a small amount of additional H₂SO₄. |
| Low Yield in Chlorination | Incomplete reaction. Degradation of product. | Increase reaction time or temperature slightly (e.g., to 80°C). Ensure the reaction is under an inert atmosphere. |
| Formation of Di-chloro Product | Excess NCS or prolonged high-temperature reaction. | Use a stoichiometric amount or slight excess (1.05 eq) of NCS. Do not exceed the recommended reaction time significantly. |
| Difficult Purification | Presence of colored impurities or side products. | Treat the crude product solution with activated carbon before recrystallization. Consider column chromatography for higher purity if recrystallization is ineffective. |
Conclusion
The two-step synthesis protocol presented provides a scalable and efficient route to this compound. By employing a classic Fischer esterification followed by a regioselective chlorination with N-Chlorosuccinimide, this method avoids hazardous reagents and complex procedures, making it well-suited for large-scale production in a pharmaceutical or fine chemical manufacturing setting. The detailed procedural steps, safety guidelines, and troubleshooting information serve as a comprehensive guide for researchers and development professionals.
References
- Facile Synthesis of Functionalized 2-Aminopyridines. (2025). Synfacts, 21(11), 1093. Source
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2021). Pharmaceuticals. Source
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Medicinal Chemistry. Source
- Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2021). Molecules. Source
- Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. (2025).
- Convenient Chlorination of Some Special Aromatic Compounds Using N-Chlorosuccinimide. (2005). Synthesis. Source
- Synthesis method of 5-chloro-4-aminopyridazine. (2020).
- N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions. (2025). BenchChem. Source
- N-Chlorosuccinimide. Wikipedia. Source
- Methyl 4-amino-6-chloronicotin
- N-Chlorosuccinimide (NCS). Organic Chemistry Portal. Source
- methyl-6-methyinicotinate Route of Synthesis. Aparna Group. Source
- 4-Chloronicotinic acid synthesis. ChemicalBook. Source
- Methyl 6-aminonicotinate – preparation and applic
- Deaminative chlorination of aminoheterocycles. (2021).
- Methyl 6-methylnicotin
- Methyl 4-amino-6-chloronicotin
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]
- 4. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Note: Monitoring the Buchwald-Hartwig Amination of Methyl 6-amino-4-chloronicotinate by Thin-Layer Chromatography
Introduction: The Significance of C-N Cross-Coupling and the Need for In-Process Control
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of arylamines.[1] This reaction allows for the formation of C-N bonds under relatively mild conditions, tolerating a wide range of functional groups and offering a significant improvement over harsher, classical methods.[1]
Methyl 6-amino-4-chloronicotinate is a valuable building block in medicinal chemistry, featuring a pyridine scaffold common in many therapeutic agents. Its reaction with various amines via Buchwald-Hartwig coupling opens avenues to a diverse array of substituted aminopyridines. Given the cost of reagents and the importance of reaction optimization, the ability to monitor the reaction's progress in real-time is crucial.
Thin-Layer Chromatography (TLC) is an invaluable technique for this purpose. It is a simple, rapid, and cost-effective method to qualitatively assess the consumption of starting materials and the formation of the product.[2] This application note provides a detailed protocol for monitoring the Buchwald-Hartwig amination of this compound with 4-methoxyaniline, a representative aromatic amine, using TLC.
The Reaction: Buchwald-Hartwig Amination of this compound
The model reaction for this application note is the palladium-catalyzed cross-coupling of this compound with 4-methoxyaniline.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
This reaction typically employs a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent. The progress of the reaction is contingent on the successful interplay of these components, making monitoring essential for determining the point of completion and identifying any potential side reactions.
Principles of TLC Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent or mixture of solvents).[3] The separation relies on the principle of polarity: more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[4] Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, yielding a higher Rf value.[4]
The Rf value is a key parameter in TLC and is calculated as follows:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [5]
By spotting the reaction mixture alongside the starting materials on a TLC plate, one can visually track the disappearance of the reactant spots and the appearance of a new product spot over time.[6]
Detailed Experimental Protocols
Buchwald-Hartwig Reaction Protocol
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.
Table 1: Reagent Properties and Roles
| Reagent | M.W. ( g/mol ) | Role | CAS Number |
| This compound | 186.59 | Aryl Halide (Substrate) | 1256785-40-6 |
| 4-Methoxyaniline (p-Anisidine) | 123.15 | Amine Coupling Partner | 104-94-9 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | Palladium Catalyst Precursor | 51364-51-3 |
| Xantphos | 578.68 | Phosphine Ligand | 161265-03-8 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | Base | 865-48-5 |
| Toluene | 92.14 | Solvent | 108-88-3 |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), 4-methoxyaniline (1.2 eq.), NaOtBu (1.4 eq.), Xantphos (0.05 eq.), and Pd₂(dba)₃ (0.025 eq.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent (this compound).
-
Heating: Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Begin monitoring the reaction by TLC after an initial period (e.g., 30 minutes) and then at regular intervals (e.g., every hour).
TLC Monitoring Protocol
Materials:
-
Silica gel TLC plates with a fluorescent indicator (e.g., Silica Gel 60 F₂₅₄)
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm and 366 nm)
-
Staining solution (e.g., potassium permanganate)
-
Heat gun or hot plate
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 30% Ethyl Acetate in Hexane (v/v) . This solvent system provides a good balance of polarity to achieve separation of the relatively polar starting materials and the potentially less polar product. Adjustments may be necessary based on the observed separation.
-
TLC Plate Preparation:
-
Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.
-
Mark three lanes on the baseline for spotting:
-
SM (Starting Material): A solution of this compound in a small amount of ethyl acetate.
-
Co (Co-spot): A spot of the starting material with the reaction mixture spotted on top.
-
RM (Reaction Mixture): An aliquot of the reaction mixture.
-
-
-
Sampling the Reaction:
-
Briefly remove the reaction from the heat and allow the solids to settle.
-
Using a capillary tube or a glass pipette, carefully withdraw a small aliquot of the supernatant of the reaction mixture.
-
Dilute the aliquot with a small amount of ethyl acetate in a small vial to a suitable concentration for TLC. The solution should not be too concentrated to avoid streaking on the TLC plate.
-
-
Spotting the TLC Plate:
-
Using a clean capillary tube for each sample, spot the prepared solutions onto the corresponding lanes on the baseline. Keep the spots small and concentrated.
-
-
Developing the TLC Plate:
-
Place a small amount of the prepared mobile phase into the TLC chamber (to a depth of about 0.5 cm).
-
Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.
-
Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
-
Visualization and Interpretation:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
UV Visualization: View the plate under a UV lamp at 254 nm.[7] The aromatic rings in the starting material, amine, and product should allow for visualization as dark spots against the fluorescent background. Circle the observed spots with a pencil.
-
Chemical Staining: For more comprehensive visualization, especially for any non-UV active species, use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice as it reacts with oxidizable functional groups.[8] Dip the plate into the KMnO₄ solution and then gently heat with a heat gun. The starting amine and potentially the product will likely show up as yellow/brown spots on a purple background.
-
Analysis:
-
The starting material spot in the 'RM' lane should diminish in intensity over time.
-
A new spot, corresponding to the product, will appear. The product, Methyl 6-amino-4-((4-methoxyphenyl)amino)nicotinate, is expected to have a different Rf value than the starting materials. Given the introduction of the 4-methoxyaniline group, the product's polarity will be altered. A trial-and-error approach with the mobile phase composition may be needed to achieve optimal separation.
-
The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane.
-
-
Table 2: Expected TLC Results and Interpretation
| Compound | Expected Polarity | Expected Rf (in 30% EtOAc/Hexane) | UV Active (254 nm) | Staining with KMnO₄ |
| This compound (SM) | Polar | Low to Moderate | Yes | Likely Positive |
| 4-Methoxyaniline | Polar | Low to Moderate | Yes | Positive (Yellow) |
| Product | Moderate | Intermediate to High | Yes | Likely Positive |
| Pd₂(dba)₃ / Xantphos | Variable | May remain at baseline or streak | Yes | May show as spots |
Visualizing the Workflow
Caption: Workflow for TLC monitoring of a chemical reaction.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The use of a co-spot (Co) is critical; it helps to unambiguously identify the starting material spot in the reaction mixture lane, even if the matrix of the reaction mixture slightly alters its Rf value.[9] Furthermore, the sequential visualization with non-destructive UV light followed by a destructive chemical stain provides two points of data for each TLC plate, increasing the confidence in the interpretation of the results.[2]
Conclusion
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of organic reactions. For the Buchwald-Hartwig amination of this compound, TLC provides a rapid and efficient means to track the consumption of the starting materials and the formation of the desired C-N coupled product. The protocol outlined in this application note, from reaction setup to TLC analysis and interpretation, offers a robust framework for researchers and drug development professionals to optimize reaction conditions, determine reaction endpoints, and ultimately streamline their synthetic workflows.
References
- University of Rochester Department of Chemistry. (n.d.). Magic Formulas: TLC Stains.
- Wikipedia. (2023, October 27). Buchwald–Hartwig amination.
- Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
- de Oliveira, B. G., et al. (2023).
- (n.d.). TLC stains.
- Bajpai, A. (2023, May 14). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time! [Video]. YouTube. [Link]
- PubChem. (n.d.). Methyl 6-methylnicotinate.
- PubChem. (n.d.). Methyl Nicotinate.
- Beilstein-Institut. (2010). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 6, 1098–1103.
- AGA Analytical. (n.d.). Thin Layer Chromatography (TLC).
- Veeprho. (n.d.). 4-Methoxyaniline | CAS 104-94-9.
- ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis.
- Gevorgyan, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3646–3654.
- SIELC Technologies. (n.d.). Separation of 4-Methoxyaniline on Newcrom R1 HPLC column.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
- PubChem. (n.d.). p-Anisidine.
- Mohammad, A., & Sharma, S. (1996). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Journal of the Indian Chemical Society, 73(1), 49-50.
- Ghafoor, A., & Bark, L. S. (1974). Thin Layer Chromatography of Aromatic Amines. Pakistan Journal of Scientific and Industrial Research, 17(2-3), 95-97.
- Wikipedia. (n.d.). p-Anisidine.
- ResearchGate. (n.d.). Palladium(0) complexes of diferrocenylmercury diphosphines: synthesis, X-ray structure analyses, catalytic isomerization, and C–Cl bond activation.
- Organic Chemistry Lab Techniques. (2021, August 22).
- NIST. (n.d.). Benzenamine, 4-methoxy-.
- Abell, A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9172–9175.
- ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.
- ResearchGate. (n.d.). Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application.
- MDPI. (n.d.). TLC in the Analysis of Plant Material.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of 4-Methoxyaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. silicycle.com [silicycle.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Derivatization of Methyl 6-amino-4-chloronicotinate for Biological Screening Libraries
Introduction: The Strategic Value of the Aminonicotinate Scaffold
In the landscape of medicinal chemistry, the aminopyridine framework is a privileged scaffold, forming the core of numerous approved therapeutics and clinical candidates.[1][2][3] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions with biological targets make it an attractive starting point for drug discovery campaigns.[1][3] Methyl 6-amino-4-chloronicotinate, in particular, represents a versatile and highly valuable building block for the synthesis of compound libraries.
This molecule features two distinct and orthogonally reactive functional groups: a nucleophilic amino group at the 6-position and a halogenated carbon at the 4-position, ripe for cross-coupling reactions. This inherent duality allows for a systematic and combinatorial derivatization approach, enabling the exploration of chemical space around a central core. By modifying these two positions, researchers can finely tune the steric, electronic, and physicochemical properties of the resulting molecules to optimize target engagement, selectivity, and pharmacokinetic profiles.
These application notes provide a comprehensive guide to the strategic derivatization of this compound. We will detail robust, field-proven protocols for both N-acylation of the amino group and Suzuki-Miyaura cross-coupling at the chloro-position. The causality behind experimental choices will be explained, ensuring that each protocol is a self-validating system for generating diverse and well-characterized compound libraries poised for biological screening.
Physicochemical Properties and Reactivity Profile
-
Compound: this compound
-
Molecular Formula: C₇H₇ClN₂O₂[4]
-
Molecular Weight: 186.6 g/mol [4]
-
Appearance: Typically a solid at room temperature.
Reactivity Analysis: The synthetic utility of this scaffold is dictated by its two primary functional handles:
-
The 6-Amino Group: This primary aromatic amine is nucleophilic and serves as an excellent handle for introducing a wide array of functionalities. It readily undergoes acylation, sulfonylation, reductive amination, and other nucleophilic additions. Derivatization at this site is crucial for modulating hydrogen bond donor/acceptor patterns and introducing side chains that can probe specific pockets of a biological target.
-
The 4-Chloro Group: The chlorine atom is attached to an electron-deficient pyridine ring, making the 4-position susceptible to both nucleophilic aromatic substitution (SNAr) and, more significantly, transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly powerful for installing new carbon-carbon bonds, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[6][7] This modification profoundly impacts the overall topology and lipophilicity of the molecule.
Derivatization Protocols for Library Synthesis
The following sections provide detailed, step-by-step protocols for the two primary diversification strategies.
Strategy 1: N-Acylation of the 6-Amino Group
Scientific Rationale: N-acylation is a fundamental transformation that converts the primary amine into a more complex amide. This modification is strategically important as it:
-
Introduces a hydrogen bond acceptor (the carbonyl oxygen).
-
Maintains a hydrogen bond donor (the N-H).
-
Allows for the introduction of a vast array of "R" groups from commercially available carboxylic acids, acyl chlorides, or anhydrides, thereby exploring diverse chemical space.
This protocol describes a standard method for capping the amino group with an acetyl moiety, a common modification in medicinal chemistry.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add a suitable base such as pyridine or triethylamine (1.5 equiv) to the solution and stir for 5 minutes at room temperature.
-
Acylating Agent Addition: Cool the mixture to 0 °C using an ice bath. Add acetic anhydride (1.2 equiv) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the desired N-acylated product.
Visualization of N-Acylation Workflow:
Caption: General workflow for the N-acylation of this compound.
Table 1: Representative Conditions for N-Acylation
| Acylating Agent | Base | Solvent | Temperature | Typical Time | Reference |
| Acyl Chloride | Pyridine, Et₃N | DCM, THF | 0 °C to RT | 1-4 h | [8] |
| Anhydride | Pyridine, Et₃N | DCM, DMF | 0 °C to RT | 2-16 h | [9][10] |
| Carboxylic Acid | EDC, HOBt, DIPEA | DMF, DCM | 0 °C to RT | 12-24 h | N/A |
| Isobutyl Chloroformate | N-Methylmorpholine | THF, DCM | -15 °C to RT | 2-16 h | [11] |
Strategy 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
Scientific Rationale: The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds.[6][12] For this scaffold, it allows the introduction of (hetero)aryl groups at the 4-position. This is a powerful strategy to:
-
Expand the molecular framework into new regions of chemical space.
-
Modulate key properties such as lipophilicity (logP), aqueous solubility, and metabolic stability.
-
Introduce groups that can form π-stacking or other non-covalent interactions with a protein target.
Chloropyridines are known to be less reactive than their bromo or iodo counterparts, necessitating the use of highly active catalytic systems, often employing electron-rich, bulky phosphine ligands.[6][7]
Microwave irradiation often accelerates the reaction, reduces side product formation, and improves yields, making it ideal for library synthesis.[6][13]
Materials:
-
This compound (or its N-acylated derivative) (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, DMF)
-
Microwave vial with a stir bar
-
Microwave reactor
Step-by-Step Procedure:
-
Vial Preparation: To a microwave vial, add the pyridine substrate (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) to the vial.
-
Sealing and Purging: Seal the vial with a cap. If possible, evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).[6]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to obtain the desired biaryl product.
Visualization of Suzuki-Miyaura Catalytic Cycle:
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.sciencepg.com [article.sciencepg.com]
- 4. Methyl 4-amino-6-chloronicotinate | 1256785-40-6 | GAC78540 [biosynth.com]
- 5. Methyl 4-aMino-6-chloronicotinate | 1256785-40-6 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
Application Note: The Strategic Use of Methyl 6-amino-4-chloronicotinate in Covalent Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals.
Introduction: Embracing Reactivity in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying novel lead compounds.[1][2] By screening small, low-complexity molecules ("fragments"), FBDD explores chemical space more efficiently, often yielding leads with superior physicochemical properties.[1][3] A burgeoning and highly successful sub-discipline of FBDD is the use of "reactive" or covalent fragments.[4][5] These fragments possess an electrophilic "warhead" that forms a stable, covalent bond with a nucleophilic amino acid residue on the target protein. This approach offers several distinct advantages, including the potential for high potency and prolonged duration of action, and has proven particularly effective for challenging targets, such as those with shallow binding pockets or those previously deemed "undruggable".[4][5][6]
This application note details the utility of Methyl 6-amino-4-chloronicotinate as a versatile reactive fragment for covalent FBDD campaigns. We will explore its chemical rationale, outline detailed protocols for its screening and validation, and provide insights into the experimental design considerations crucial for success.
Fragment Profile: this compound
This compound is a substituted pyridine derivative that presents an intriguing scaffold for covalent fragment library design.
Physicochemical Properties and Rationale for Use:
| Property | Value (Estimated) | Rationale for FBDD |
| Molecular Weight | ~186.6 g/mol | Compliant with the "Rule of Three" (MW < 300 Da) for fragments.[4] |
| LogP | ~1.5 | Ensures adequate aqueous solubility for biophysical assays while retaining sufficient lipophilicity for cell permeability. |
| Hydrogen Bond Donors | 1 (amino group) | Provides a key interaction point for initial non-covalent recognition. |
| Hydrogen Bond Acceptors | 3 (ester, pyridine N) | Offers multiple points for specific interactions within a binding pocket. |
| Reactive Handle | 4-chloro-pyridine | The chlorine atom on the electron-deficient pyridine ring acts as a mild electrophile, susceptible to nucleophilic aromatic substitution (SNAr) by residues like Cysteine or Lysine. |
The 4-chloro position on the pyridine ring is the key to this fragment's utility in covalent FBDD. The electron-withdrawing nature of the pyridine nitrogen and the ester group enhances the electrophilicity at the C4 position, making it susceptible to attack by nucleophilic residues on a protein target. The amino group, in addition to providing a hydrogen bond donor, can modulate the reactivity of the chloropyridine. This "tuned" reactivity is a desirable characteristic for covalent fragments, as overly reactive compounds can lead to non-specific binding and toxicity.[5][7]
FBDD Workflow with a Reactive Fragment
The successful implementation of a covalent FBDD campaign requires a multi-faceted approach, integrating biophysical screening, kinetic analysis, and structural biology.
Caption: Covalent FBDD workflow from primary screen to lead compound.
Experimental Protocols
Protocol 1: Primary Screening via Thermal Shift Assay (TSA)
A Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for primary screening of fragment libraries.[8][9][] It measures the change in a protein's melting temperature (Tm) upon ligand binding. Covalent binding, even after an initial weak non-covalent interaction, can significantly stabilize a protein, leading to a measurable increase in Tm.
Materials:
-
Target protein (≥95% purity)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Fragment library stock plates (e.g., 100 mM this compound in DMSO)
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
Quantitative PCR (qPCR) instrument
Procedure:
-
Protein Preparation: Prepare a 2x protein-dye master mix. For a final reaction volume of 20 µL, this would contain 4 µM protein and 10x SYPRO Orange in assay buffer.
-
Fragment Dispensing: In a 96- or 384-well PCR plate, dispense 0.2 µL of each 10 mM fragment stock solution to appropriate wells. This gives a final fragment concentration of 100 µM and a final DMSO concentration of 1%. Include DMSO-only wells as a negative control.
-
Reaction Assembly: Add 19.8 µL of the protein-dye master mix to each well. Seal the plate, vortex gently, and centrifuge briefly to collect the contents.
-
Incubation (Crucial for Covalent Fragments): Incubate the plate at room temperature (or 37°C) for a defined period (e.g., 1, 4, or 12 hours) to allow for the covalent reaction to proceed. This is a key difference from screening non-covalent fragments.
-
Data Acquisition: Place the plate in the qPCR instrument. Run a melt curve experiment, increasing the temperature from 25°C to 95°C at a ramp rate of 0.05°C/sec, acquiring fluorescence data at each step.
-
Data Analysis: Determine the Tm for each well by fitting the sigmoidal melt curve to the Boltzmann equation. Calculate the thermal shift (ΔTm) for each fragment: ΔTm = Tm(fragment) - Tm(DMSO control). Hits are typically defined as fragments inducing a ΔTm above a certain threshold (e.g., >2°C or 3 standard deviations above the mean of the controls).[11]
Causality Behind Choices:
-
Incubation Step: This allows the mildly reactive fragment to form a covalent bond. Screening at multiple time points can provide initial insights into the reaction rate.
-
DMSO Control: This is critical to account for any effect of the solvent on protein stability.
-
Fragment Concentration: 100 µM is a common starting concentration for fragment screening, balancing the need to detect weak interactions against the risk of solubility issues or non-specific effects.
Protocol 2: Hit Validation and Kinetics with Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for confirming fragment binding and, crucially for covalent inhibitors, for determining the kinetic parameters of the interaction.[12][13] The analysis follows a two-step model: an initial reversible binding (KI) followed by an irreversible covalent modification step (kinact).
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Target protein
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
Confirmed hits from primary screen
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling to a target level of 3000-5000 RU.[14] A reference flow cell should be activated and blocked with ethanolamine without protein immobilization.
-
Assay Development:
-
Inject a high concentration of a validated hit (e.g., 200 µM) to confirm binding and assess the extent of covalent modification.
-
Test regeneration conditions. Note: For irreversible covalent binders, the surface cannot be fully regenerated. The assay must be designed to measure the rate of modification on a fresh surface for each concentration, or a new surface must be used for each experiment.[12][13]
-
-
Kinetic Analysis (Single-Cycle vs. Multi-Cycle):
-
Due to the irreversible nature of the binding, traditional multi-cycle kinetics are often not feasible.[12]
-
A "kinact/KI" approach is often used. Here, different concentrations of the fragment are injected over the surface for a fixed contact time.
-
-
Data Acquisition:
-
Inject a series of fragment concentrations (e.g., 0.5 µM to 100 µM) over the immobilized protein surface.
-
Monitor the binding response over time. The initial binding phase reflects the reversible interaction (KI), while the subsequent, slower increase in signal represents the covalent bond formation (kinact).
-
-
Data Analysis:
-
Fit the sensorgram data to a "two-state reaction" or "covalent binding" model available in most SPR analysis software.[13]
-
This fitting will yield values for kon, koff (for the initial reversible step), and kinact (the rate of inactivation).
-
KI can be calculated as koff/kon. The overall potency is often expressed as the second-order rate constant kinact/KI.
-
Causality Behind Choices:
-
Immobilization Level: A high density ensures a detectable signal even for low-molecular-weight fragments.[14]
-
Reference Channel: This is essential for subtracting bulk refractive index changes and non-specific binding, ensuring the observed signal is due to a specific interaction.
-
Kinetic Model: A specific covalent inhibitor model is required to dissect the initial binding affinity (KI) from the rate of covalent modification (kinact), providing a much richer understanding of the interaction than a simple IC50 value.[13]
Protocol 3: Structural Characterization by X-ray Crystallography
Crystallography provides the ultimate validation for a covalent fragment, offering atomic-level detail of the fragment-protein interaction, confirming the covalent bond formation, and providing a structural blueprint for hit-to-lead optimization.[6][15][16]
Materials:
-
Crystals of the target protein
-
Fragment stock solution (e.g., 500 mM in DMSO)
-
Cryoprotectant solution
-
X-ray diffraction source (synchrotron preferred)
Procedure:
-
Crystal Soaking:
-
Prepare a soaking solution by adding the fragment stock solution to the crystal stabilization buffer to a final concentration of 10-50 mM.[17]
-
Transfer protein crystals into drops of the soaking solution.
-
Incubate for a period ranging from 30 minutes to overnight. The optimal time needs to be determined empirically and allows for fragment diffusion into the crystal and covalent reaction.[15]
-
-
Cryo-cooling: Briefly transfer the soaked crystal into a cryoprotectant solution before flash-cooling it in liquid nitrogen.
-
Data Collection: Collect a complete X-ray diffraction dataset at a synchrotron source.
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure using molecular replacement with a known apo-protein structure.
-
Carefully analyze the resulting electron density maps (2Fo-Fc and Fo-Fc) for positive density corresponding to the bound fragment.
-
Model the fragment into the density and refine the structure. Unambiguous, continuous electron density between the fragment's warhead and the target nucleophile confirms covalent attachment.
-
Causality Behind Choices:
-
High Soaking Concentration: This is necessary to achieve sufficient occupancy in the crystal lattice, especially for initial weak binding events.
-
Synchrotron Source: High-intensity X-rays are crucial for obtaining high-resolution data from potentially small or weakly diffracting fragment-soaked crystals.
-
Electron Density Map Analysis: This is the most critical step. The presence of clear, interpretable electron density for the fragment and the covalent linkage provides irrefutable evidence of binding and the precise binding mode.[6]
Putative Reaction Mechanism
The 4-chloro-pyridine moiety of this compound is expected to react with a nucleophilic residue (e.g., the thiolate of Cysteine) via a nucleophilic aromatic substitution (SNAr) mechanism.
Caption: Proposed SNAr reaction of the fragment with a cysteine residue.
Conclusion
This compound represents a valuable tool for covalent fragment-based drug discovery. Its "Rule of Three" compliance, coupled with a moderately reactive chloropyridine warhead, makes it an excellent candidate for screening against targets with accessible nucleophilic residues. The integrated workflow of thermal shift assays for primary screening, SPR for kinetic characterization, and X-ray crystallography for structural validation provides a robust pathway for identifying and optimizing novel covalent inhibitors. By carefully designing experiments and understanding the principles behind them, researchers can effectively leverage such reactive fragments to tackle challenging drug targets and accelerate the discovery of new medicines.
References
- Charles River Labor
- Creative Biolabs. Thermal Shift Assay. [Link]
- Kathman, S. G., et al. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology, 2(2), 454-474. [Link]
- de Vlieger, D., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal, 289(20), 6213-6235. [Link]
- Cambridge Healthtech Institute. Fragment-Based Drug Discovery. [Link]
- Neves, M. A. C., et al. (2017). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 114(19), E3794-E3801. [Link]
- Khan, I., et al. (2024). Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. Current Pharmaceutical Design, 30. [Link]
- Warwick, T. C., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 27(22), 7808. [Link]
- Ciulli, A. (2013). Fragment-Based Approaches in Drug Discovery and Chemical Biology. Biochemistry, 52(47), 8467-8468. [Link]
- Andersson, K., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports, 10(1), 22401. [Link]
- Nicoya. Guide to Running an SPR Experiment. [Link]
- Sygnature Discovery. Covalent Fragment Screening Of A Challenging Protein Target Using X-ray Crystallography. [Link]
- Keeley, A., et al. (2020). Covalent fragment libraries in drug discovery—Design, synthesis, and screening methods. Medicinal Research Reviews, 40(5), 1735-1768. [Link]
- National Center for Biotechnology Information. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. [Link]
- Wang, Y., et al. (2022). Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands. ACS Omega, 7(28), 24269-24277. [Link]
- University of Cambridge. Mass Spectrometry in Fragment-Based Drug Discovery. [Link]
- Sygnature Discovery. Stuck on You: Discovering Covalent Therapeutics with Biophysics. [Link]
- Davis, T. D., et al. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 345(2), 291-299. [Link]
- Cuesta, A., et al. (2015). Covalent Tethering of Fragments For Covalent Probe Discovery.
- Schiebel, J., et al. (2016). XChem crystallographic fragment screening. protocols.io. [Link]
- Bartle, T. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. JoVE. [Link]
- Molport.
- Practical Fragments. Crystallographic covalent fragment screening – but why? [Link]
- SlideShare. (48)
- Springer Nature Experiments. Crystallographic Fragment Screening. [Link]
- Georganics.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Methyl-Containing Pharmaceuticals. [Link]
Sources
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Covalent Fragment Screening Of A Challenging Protein Target Using X-ray Crystallography [peakproteins.com]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. Thermal Shift Assay - Creative Biolabs [creative-biolabs.com]
- 11. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. dhvi.duke.edu [dhvi.duke.edu]
- 15. XChem crystallographic fragment screening [protocols.io]
- 16. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 17. Practical Fragments: Crystallographic covalent fragment screening – but why? [practicalfragments.blogspot.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-amino-4-chloronicotinate
Welcome to the technical support center for the synthesis of Methyl 6-amino-4-chloronicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues to improve yield and purity. Here, we delve into the causality behind experimental choices and provide self-validating protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are several viable synthetic pathways to this compound. The choice of route often depends on the available starting materials, scale, and desired purity. Two common strategies involve:
-
Chlorination and Amination of a Nicotinic Acid Derivative: This approach typically starts with a substituted nicotinic acid, followed by chlorination and subsequent amination.
-
Manipulation of a Pre-functionalized Pyridine Ring: This strategy utilizes a pyridine ring that already contains some of the desired functional groups, which are then modified to obtain the final product.
A common precursor is 4,6-dichloronicotinate, which can be selectively aminated at the 6-position.[1][2] Another approach could involve the chlorination of a 6-aminonicotinic acid derivative.
Q2: I am experiencing low yields in the final amination step. What are the likely causes?
Low yields during the nucleophilic aromatic substitution (SNAr) to introduce the amino group can be attributed to several factors:
-
Insufficient activation of the pyridine ring: The electron-withdrawing nature of the ring nitrogen and other substituents is crucial for facilitating the SNAr reaction.[3] If the electronic properties of your substrate are not ideal, the reaction may be sluggish.
-
Reaction conditions: Temperature, pressure, and solvent play a critical role. These reactions often require elevated temperatures and may need to be carried out in a sealed vessel to prevent the escape of volatile reagents like ammonia.[3]
-
Nature of the aminating agent: The choice of the ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent, or an ammonium salt) can significantly impact the reaction's success.
-
Side reactions: Competing reactions, such as hydrolysis of the ester group or reaction at other positions on the ring, can consume starting material and reduce the yield of the desired product.
Q3: How can I improve the regioselectivity of chlorination?
Achieving regioselective chlorination on a pyridine ring can be challenging. One effective strategy is to use a directing group. For instance, the oxidation of the pyridine nitrogen to an N-oxide activates the ring towards electrophilic substitution, primarily at the 2- and 6-positions.[3] Subsequent removal of the N-oxide group after chlorination can yield the desired chlorinated intermediate.
Q4: What are the best practices for the esterification of the nicotinic acid?
The esterification of the carboxylic acid group to a methyl ester is a critical step. Common methods include:
-
Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride.[4][5][6] Driving the equilibrium towards the product by removing water is key to achieving high yields.
-
Using Thionyl Chloride: For a more reactive approach, the carboxylic acid can be converted to the acid chloride using thionyl chloride, followed by reaction with methanol.[6][7] This method is often high-yielding but requires careful handling of the corrosive reagents.
-
Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU) can be used to facilitate the esterification under milder conditions, which can be advantageous for sensitive substrates.[7][8]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
Problem 1: Low Yield in the Chlorination of 6-Hydroxynicotinic Acid Derivative
Symptoms:
-
Low conversion of the starting material (e.g., Methyl 6-hydroxynicotinate).[9][10][11][12][13]
-
Formation of multiple chlorinated products or decomposition.
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Ineffective Chlorinating Agent | Switch to a more potent chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). | 6-hydroxypyridines exist in tautomeric equilibrium with the corresponding pyridone form. Stronger chlorinating agents are required to effectively convert the hydroxyl group to a chloro group. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Chlorination with POCl₃ often requires heating.[1] | Higher temperatures increase the reaction rate but can also lead to side reactions if not carefully controlled. A systematic temperature screen is recommended. |
| Presence of Water | Ensure all reagents and glassware are scrupulously dry. | Chlorinating agents like POCl₃ and SOCl₂ react violently with water, which quenches the reagent and reduces its effectiveness. |
| Incorrect Stoichiometry | Use a slight excess of the chlorinating agent. | Ensuring an excess of the chlorinating agent can help drive the reaction to completion. |
Experimental Protocol: Chlorination of Methyl 6-hydroxynicotinate
-
To a solution of Methyl 6-hydroxynicotinate in a suitable solvent (e.g., phosphoryl chloride), add N,N-diethylaniline.[1]
-
Heat the reaction mixture to 120°C and maintain for 2 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under vacuum.
-
Carefully pour the residue into ice water and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography if necessary.
Problem 2: Poor Yield in the Amination of Methyl 4,6-dichloronicotinate
Symptoms:
-
Incomplete consumption of the starting material, Methyl 4,6-dichloronicotinate.[14][15]
-
Formation of the 4-amino isomer or di-aminated byproducts.
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Insufficient Nucleophile Strength | Use a more concentrated source of ammonia or consider using a stronger nucleophile if applicable. | The rate of the SNAr reaction is dependent on the concentration and nucleophilicity of the aminating agent. |
| Suboptimal Reaction Conditions | Increase the reaction temperature and/or pressure (using a sealed reaction vessel).[3] | Amination of chloro-pyridines often requires forcing conditions to overcome the activation energy barrier for the SNAr reaction. |
| Poor Solvent Choice | Use a polar aprotic solvent like DMF or DMSO to solubilize the reactants and facilitate the reaction. | Polar aprotic solvents can accelerate SNAr reactions by solvating the cation of the nucleophile, thereby increasing its reactivity. |
| Lack of Regiocontrol | Carefully control the reaction temperature and stoichiometry of the aminating agent. | The 4-position is generally more reactive towards nucleophilic attack than the 6-position in dichloronicotinates. Lower temperatures can favor substitution at the more reactive site. |
Problem 3: Hydrolysis of the Methyl Ester During the Reaction or Workup
Symptoms:
-
Presence of the corresponding carboxylic acid (6-amino-4-chloronicotinic acid) in the final product.
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Basic or Acidic Conditions in Workup | Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases during extraction and purification. | The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures. |
| Water in the Reaction Mixture | Use anhydrous solvents and reagents. | The presence of water can lead to in-situ hydrolysis of the ester, particularly if the reaction is run at high temperatures or for extended periods. |
| Purification Method | If using reverse-phase chromatography, ensure the mobile phase is buffered to a neutral pH if the product is sensitive to acid. | Acidic modifiers like trifluoroacetic acid (TFA) in the mobile phase can cause hydrolysis of acid-labile esters on the column. |
Visualization of Key Processes
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
General Synthetic Pathway
Caption: A general synthetic route to the target molecule.
References
- Scribd. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis.
- PubChem. (n.d.). 6-Aminonicotinic acid.
- Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application.
- ResearchGate. (2012). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid.
- Google Patents. (n.d.). US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
- CP Lab Safety. (n.d.). Methyl 6-Hydroxynicotinate, min 97% (HPLC), 100 grams.
- CP Lab Safety. (n.d.). This compound, 98% Purity, C7H7ClN2O2, 1 gram.
- National Institutes of Health. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
- PubChem. (n.d.). 6-Chloronicotinic acid.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- ResearchGate. (2017, March 17). Any procedure for the esterification of isonicotinic acid?.
- National Institutes of Health. (2024, April 20). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors.
- Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
- National Institutes of Health. (2024, February 9). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use.
- Google Patents. (n.d.). CN113234077A - Synthesis method of 2-amino-6-chloroguanine.
Sources
- 1. Methyl 4,6-dichloronicotinate | 65973-52-6 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Methyl 6-Hydroxynicotinate | 66171-50-4 | TCI AMERICA [tcichemicals.com]
- 10. chemscene.com [chemscene.com]
- 11. scbt.com [scbt.com]
- 12. calpaclab.com [calpaclab.com]
- 13. Methyl 6-Hydroxynicotinate | 66171-50-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. Methyl 4,6-Dichloronicotinate | 65973-52-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. Methyl 4,6-dichloronicotinate-India Fine Chemicals [indiafinechemicals.com]
Technical Support Center: Purification of Methyl 6-amino-4-chloronicotinate
Welcome to the technical support guide for Methyl 6-amino-4-chloronicotinate. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common and often subtle challenges encountered during the purification of this versatile pyridine-based intermediate. The unique structural features of this molecule—a basic amino group, a hydrolyzable methyl ester, and an electron-deficient chlorinated pyridine ring—necessitate carefully optimized purification strategies. This guide provides field-proven troubleshooting advice and detailed protocols in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of this compound.
Section 1: Chromatographic Purification Challenges
Question 1: My compound is streaking severely on my silica gel TLC plate and column. What is causing this and how can I fix it?
Answer: This is the most frequently reported issue and is a direct consequence of the molecule's basicity. The primary amine (-NH₂) group on the pyridine ring is a Lewis base. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. This leads to strong, often irreversible, acid-base interactions, causing the compound to streak, exhibit poor resolution, and in some cases, be completely retained by the stationary phase.[1]
Troubleshooting Steps:
-
Mobile Phase Modification (First-Line Approach): The most effective solution is to neutralize the acidic sites on the silica gel by modifying your mobile phase. Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia (as a 7N solution in methanol), to your eluent system.
-
Recommended Starting Concentration: Begin with 0.5-1% (v/v) of triethylamine in your hexane/ethyl acetate or dichloromethane/methanol solvent system.
-
Causality: The triethylamine acts as a competitive base, interacting with the acidic silanol groups and preventing your target compound from binding too strongly. This results in symmetrical peak shapes and predictable elution.[1]
-
-
Alternative Stationary Phase: If streaking persists or if your compound is exceptionally base-sensitive, consider switching to a more inert stationary phase.
-
Neutral Alumina: Alumina is less acidic than silica and is an excellent alternative for the purification of basic compounds.[1]
-
Reversed-Phase Chromatography (C18): For polar pyridines, reversed-phase chromatography using water/acetonitrile or water/methanol gradients can be effective, though it may require more specialized equipment.[2]
-
Question 2: I'm not recovering all of my compound from the silica gel column, even after extensive flushing with a polar solvent. Is it lost?
Answer: This is a common consequence of the issue described in Question 1. If you run the column without a basic modifier, a significant portion of your product can become irreversibly bound to the acidic silica gel. While some of the material may be recovered by flushing with a very strong, basic solvent system (e.g., 10% 7N NH₃ in Methanol / 90% DCM), this fraction is often contaminated with silica fines and may not be pure. Prevention, by using a base-modified eluent from the start, is the best strategy.
Section 2: Impurities and Stability
Question 3: After my aqueous workup, I see a new impurity that I believe is the corresponding carboxylic acid. How did this happen and how can I prevent it?
Answer: The methyl ester group in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, a process that is accelerated by heat.[3] This reaction converts the methyl ester (-COOCH₃) into a carboxylic acid (-COOH).
Common Causes & Preventative Measures:
-
Strongly Basic Workup: Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to neutralize reaction mixtures can rapidly hydrolyze the ester.
-
Strongly Acidic Workup: Prolonged exposure to strong acids (e.g., concentrated HCl) can also catalyze hydrolysis.[3]
-
Solution: Neutralize acidic reaction mixtures promptly and avoid letting biphasic mixtures sit for extended periods.
-
-
Amino Acid Catalysis: It has been observed that amino acids can unexpectedly accelerate the hydrolysis of esters in alkaline environments.[6] While your target molecule contains an amino group, intramolecular catalysis is less of a concern than the pH of the bulk solution. However, if your synthesis involves other amino acids, this could be a contributing factor.
Separation Strategy: If hydrolysis has occurred, you can easily separate the desired basic ester from the acidic impurity using an acid-base extraction. The carboxylic acid will be deprotonated by a mild base and remain in the aqueous layer, while your product is extracted into the organic phase.
Question 4: What are the most likely process-related impurities from the synthesis itself?
Answer: The most common synthetic route to nicotinate esters is the Fischer esterification of the corresponding nicotinic acid with methanol, catalyzed by a strong acid like sulfuric acid.[5][7]
Likely Synthetic Impurities:
-
Starting Material: Unreacted 6-amino-4-chloronicotinic acid.
-
Dimerization/Side Products: Depending on the reaction conditions used to install the chloro or amino groups, various regioisomers or dimeric byproducts could be present.
-
Reagents: Residual acid catalyst or coupling agents.
These impurities can typically be removed by a combination of the optimized chromatography and extraction methods detailed in this guide.
Section 3: Recrystallization and Isolation
Question 5: What is a good starting point for finding a recrystallization solvent?
Answer: Recrystallization is an excellent method for achieving high purity for solid compounds like this compound. A successful recrystallization requires a solvent that dissolves the compound well when hot but poorly when cold.
Recommended Solvent Screening Protocol:
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add a common solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile) dropwise at room temperature until a slurry is formed.
-
Heat the mixture gently (e.g., in a warm water bath).
-
Observe the solubility.
-
Ideal Solvent: The solid dissolves completely upon heating and then crashes out as clean crystals upon slow cooling to room temperature and then to 0 °C.
-
If insoluble when hot: The solvent is not suitable.
-
If soluble at room temperature: The solvent is not suitable on its own but could be used as the "soluble" component in a two-solvent system (e.g., with an anti-solvent like hexanes or water).
-
A common and effective system for compounds like this is often a mixture of a polar solvent like ethanol or ethyl acetate with a non-polar anti-solvent like hexanes or heptane.
Troubleshooting Workflows & Protocols
Workflow 1: Troubleshooting Chromatographic Purification
This diagram outlines the decision-making process for optimizing the column chromatography of this compound.
Caption: Decision tree for optimizing column chromatography.
Protocol 1: Base-Modified Silica Gel Flash Chromatography
This protocol provides a step-by-step method for purifying basic compounds on standard silica gel.
-
Prepare the Slurry: In a beaker, add your silica gel to your chosen starting eluent (e.g., 20% Ethyl Acetate / 80% Hexanes). Add triethylamine to this slurry to a final concentration of 1% (v/v). Mix thoroughly.
-
Pack the Column: Pour the silica slurry into your column and allow it to pack under positive pressure, collecting the eluent that passes through.
-
Equilibrate: Flush the packed column with at least 2-3 column volumes of the base-modified eluent. This ensures the entire silica bed is neutralized before you load your sample.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elute: Run the column using your base-modified eluent system, collecting fractions and monitoring by TLC (remember to use the same base-modified system for your TLC analysis).
-
Combine and Concentrate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure using a rotary evaporator.
Workflow 2: Acid-Base Extraction Logic
This diagram illustrates the separation of the basic product from acidic and neutral impurities.
Caption: Logic flow for purification via acid-base extraction.
Analytical Characterization & Data Summary
Properly assessing purity post-purification is critical.
| Technique | Purpose | Typical Conditions / Observations |
| TLC | Reaction monitoring & fraction analysis | Eluent: 40-60% EtOAc/Hexanes + 1% Et₃N. Visualization: UV light (254 nm). |
| ¹H NMR | Structural confirmation & purity | Check for characteristic aromatic proton signals of the pyridine ring, the N-H protons (often a broad singlet), and the methyl ester singlet (~3.9-4.0 ppm). Purity is assessed by the absence of impurity peaks. |
| HPLC | Quantitative purity analysis | Column: C18 reversed-phase. Mobile Phase: Gradient of water (with 0.1% formic acid or TFA) and acetonitrile. Detection: UV at ~254/280 nm.[8] |
| LC-MS | Impurity identification | Provides mass-to-charge ratio of the main peak and any impurities, aiding in their identification (e.g., confirming hydrolysis by observing M+1 for the carboxylic acid). |
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O₂ | |
| Molecular Weight | 186.6 g/mol | |
| Appearance | Solid | |
| Storage | 2-8°C, under inert atmosphere, keep in dark place | [9] |
References
- BenchChem Technical Support Team. (2025, December).
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Characterization of Substituted Pyridines. Benchchem.
- BenchChem Technical Support Team. (2025). Troubleshooting common issues in the synthesis of N-substituted piperidines. Benchchem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
- Biosynth. (n.d.).
- Sigma-Aldrich. (n.d.).
- ChemicalBook. (2024, December 30). Methyl Nicotinate: uses and Synthesis method. ChemicalBook.
- BenchChem. (2025). Application Notes and Protocols: Sodium Nicotinate as a Precursor in Organic Synthesis. Benchchem.
- Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate.
- BenchChem Technical Support Team. (2025).
- Sigma-Aldrich. (n.d.).
- Horisaka, A., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
- LookChem. (n.d.).
- Liu, Y., et al. (2021). Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids. PubMed.
Sources
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- 5. researchgate.net [researchgate.net]
- 6. Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 8. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
Technical Support Center: Troubleshooting Byproducts in Methyl 6-amino-4-chloronicotinate Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 6-amino-4-chloronicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the identification, mitigation, and troubleshooting of common byproducts. Our approach is rooted in mechanistic understanding to provide robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic pathway for this compound, and at which stages do byproducts typically form?
A common and efficient route to this compound starts from 2,4-dihydroxy-6-methylnicotinonitrile or a similar commercially available nicotinic acid derivative. The synthesis generally involves sequential chlorination, amination, and esterification, though the order of these steps can vary. Byproducts can arise at each critical transformation.
The pathway below illustrates key stages where impurities can emerge. The initial steps often involve converting a precursor like 6-methylnicotinic acid through oxidation and esterification.[1] However, a more direct modern approach often starts with a pre-functionalized pyridine ring. A key intermediate is often a di-chloro nicotinic acid derivative which then undergoes selective amination.
Q2: During the amination of a di-chloro precursor, I'm observing a significant amount of a di-amino byproduct. How can this be controlled?
The formation of a di-amino byproduct occurs due to a lack of selectivity in the nucleophilic aromatic substitution (SNAr) step. The chlorine atom at the 6-position (ortho to the ring nitrogen) is generally more reactive than the one at the 4-position (para to the nitrogen) due to better stabilization of the Meisenheimer intermediate.[2] However, forcing conditions can lead to the substitution of both chlorine atoms.
Causality and Mitigation:
-
Stoichiometry: Using a large excess of the aminating agent (e.g., ammonia, ammonium hydroxide) will drive the reaction towards the di-substituted product.
-
Solution: Carefully control the stoichiometry. Use of 1.0 to 1.2 equivalents of the aminating agent is recommended to favor mono-substitution.
-
-
Temperature and Reaction Time: High temperatures and prolonged reaction times increase the rate of the second, less favorable substitution at the C4 position.
-
Solution: Screen lower temperatures and monitor the reaction progress closely by TLC or LC-MS to quench the reaction upon consumption of the starting material, before significant di-amino product forms.
-
-
Pressure: In reactions using ammonia in a sealed vessel, higher pressures increase the concentration of the nucleophile, promoting di-substitution.
-
Solution: Maintain the lowest effective pressure that allows the reaction to proceed at a reasonable rate.
-
| Parameter | Condition Favoring Mono-amination | Condition Favoring Di-amination (Byproduct) |
| Amine Stoichiometry | 1.0 - 1.2 equivalents | > 2.0 equivalents |
| Temperature | Lower (e.g., 80-100 °C) | Higher (e.g., >120 °C) |
| Reaction Time | Monitored to completion | Extended beyond starting material consumption |
| Pressure (Ammonia) | Moderate | High |
Q3: My final product is contaminated with the corresponding carboxylic acid (6-Amino-4-chloronicotinic acid). What causes this ester hydrolysis and how can I prevent it?
This byproduct is the result of the hydrolysis of the methyl ester group. This reaction can be catalyzed by either acid or base and is driven by the presence of water.[3][4]
Causality and Prevention:
-
Moisture in Reaction: Water present in solvents or reagents during the esterification step can lead to hydrolysis. The esterification reaction itself is a reversible equilibrium, and the presence of water can push the equilibrium back towards the carboxylic acid.[5][6]
-
Preventative Measure: Ensure all solvents (especially methanol) and reagents are anhydrous. Use of a drying agent like molecular sieves in the reaction can be beneficial.
-
-
Aqueous Workup: Exposing the ester to strongly acidic or basic aqueous conditions during workup is a primary cause of hydrolysis.
-
Preventative Measure: Neutralize the reaction mixture carefully to a pH of ~7-8 before extraction. Use a mild base like sodium bicarbonate instead of strong bases like sodium hydroxide. Minimize contact time with the aqueous phase and work at lower temperatures.
-
-
Purification and Storage: Residual acid or base on silica gel during chromatography, or exposure to atmospheric moisture during storage, can cause slow hydrolysis.
-
Preventative Measure: Neutralize the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) if acidic impurities are present. Store the final product in a desiccator under an inert atmosphere.[7]
-
Q4: I'm struggling with incomplete conversion, leaving unreacted 2,4-dichloro-3-pyridinecarboxylic acid (or its ester) in my product. What troubleshooting steps should I take?
Incomplete conversion during the amination step is a common issue. It points to insufficient reactivity or non-optimal reaction conditions for the SNAr reaction.
Troubleshooting Flowchart:
Summary of Common Byproducts
| Byproduct Name/Structure | Expected M/Z [M+H]⁺ | Common Cause | Mitigation Strategy |
| 6-Amino-4-chloronicotinic acid | 173.0 | Hydrolysis of the methyl ester during workup or storage.[3][8] | Use anhydrous conditions; perform a non-aqueous or carefully neutralized workup; store in a desiccator. |
| Methyl 4,6-diaminonicotinate | 168.1 | Over-amination due to excess amine, high temperature, or long reaction time. | Use 1.0-1.2 eq. of aminating agent; lower reaction temperature; monitor reaction and quench at completion. |
| Methyl 6-amino-4-hydroxynicotinate | 169.1 | Nucleophilic substitution by water (if present) during amination. | Ensure strictly anhydrous reaction conditions. |
| Methyl 6-amino-4-methoxynicotinate | 183.1 | Nucleophilic substitution by methanol solvent at high temperatures. | Use a more inert solvent if possible (e.g., NMP, DMSO) or control temperature carefully. |
| Starting Material (e.g., Methyl 2,4-dichloronicotinate) | 206.0 | Incomplete amination reaction. | Increase temperature, extend reaction time, or use a more potent amination system (e.g., different solvent/base). |
| Decarboxylated Impurities | Variable | Harsh thermal conditions or extreme pH causing loss of the carboxyl group.[9][10][11] | Avoid excessive heating (>150-160 °C) and maintain moderate pH during workup. |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to minimize byproduct formation by carefully controlling stoichiometry and reaction conditions.
-
Reaction Setup: To a pressure-rated glass vessel, add Methyl 4,6-dichloronicotinate (1.0 eq) and N-Methyl-2-pyrrolidone (NMP) (5 mL per gram of substrate).
-
Ammonia Addition: Cool the vessel to 0 °C and bubble anhydrous ammonia gas through the solution for 15 minutes, or add a solution of ammonia in an organic solvent (e.g., 2M NH₃ in isopropanol, 1.1 eq).
-
Reaction: Seal the vessel and heat the reaction mixture to 90-100 °C. Monitor the reaction progress every 2 hours using LC-MS.
-
Quench and Workup: Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature. Carefully vent the vessel. Pour the reaction mixture into ice-water (10x the reaction volume).
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 5 volumes).
-
Washing: Combine the organic layers and wash with water, followed by a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product.
Protocol 2: Purification Strategy for Removing Carboxylic Acid Byproduct
This protocol uses a mild acid-base extraction to selectively remove the hydrolyzed byproduct.
-
Dissolution: Dissolve the crude product containing this compound and its corresponding carboxylic acid in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Mild Basic Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid byproduct, rendering it water-soluble and pulling it into the aqueous layer. The desired ester product will remain in the organic layer.
-
Separation: Separate the organic layer. Repeat the wash with fresh NaHCO₃ solution to ensure complete removal.
-
Neutral Wash: Wash the organic layer with water and then with brine to remove any residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified ester, now free of the acid byproduct.
References
- Gross, D. (1963). A method for the degradation of radioactive nicotinic acid.
- CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
- Di Sanzo, G., et al. (2022).
- CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
- Sciencemadness Wiki. (2021). Niacin.
- El-Gindy, A., et al. (2019). Eco-Friendly Direct GC-MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
- Pharmaffiliates. Nicotinic Acid-impurities.
- S. N. Chemical. (n.d.). Methyl-6-methylnicotinate Route of Synthesis.
- SynThink Research Chemicals. (n.d.). Niacin EP Impurities & USP Related Compounds.
- Suárez-Castillo, O. R., et al. (2009). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 53(3), 143-148.
- Chemistry LibreTexts. (2023). The Hydrolysis of Esters.
- Chemistry LibreTexts. (2024). Hydrolysis of Esters.
- Koenigs, E., & Neumann, L. (1915). The reaction of 4-chloropyridine with some amines. Berichte der deutschen chemischen Gesellschaft, 48(1), 956-963.
- CP Lab Safety. (n.d.). This compound, 98% Purity.
- Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. European Journal of Organic Chemistry, 2013(24), 5349-5357.
- Chemistry LibreTexts. (2022). Hydrolysis of Esters.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine.
- The Organic Chemistry Tutor. (2019). Mechanism of Ester Hydrolysis. YouTube.
- Cantillo, D., et al. (2014). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Organic Letters, 16(21), 5824-5827.
- Antonchick, A. P., & Waldmann, H. (2011). A general and efficient 2-amination of pyridines and quinolines.
- Georganics. (2023). Methyl 6-aminonicotinate – preparation and application.
- Wikipedia. (n.d.). Nicotinic acid.
- PubChem. (n.d.). Methyl 4-amino-2-chloronicotinate.
- PubChem. (n.d.). Methyl 4-chloronicotinate.
- Cenmed Enterprises. (n.d.). Methyl 4-amino-6-chloronicotinate.
- Prasetyo, E., et al. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Chiang Mai Journal of Science, 47(4), 747-757.
- CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
Sources
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- 6. youtube.com [youtube.com]
- 7. Methyl 4-aMino-6-chloronicotinate | 1256785-40-6 [chemicalbook.com]
- 8. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 9. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
- 11. Niacin - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Troubleshooting Failed Methyl 6-amino-4-chloronicotinate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during palladium-catalyzed cross-coupling reactions involving Methyl 6-amino-4-chloronicotinate. As a multifaceted building block, this compound presents unique challenges due to the interplay of its amino, chloro, and methyl ester functionalities within the electron-deficient pyridine ring. This document will equip you with the knowledge to diagnose and resolve failed or low-yielding reactions, ensuring the successful synthesis of your target molecules.
Understanding the Challenges: The Reactivity of this compound
This compound is a valuable substrate for introducing diversity in medicinal chemistry programs. However, its successful application in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is often hampered by several inherent properties:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the 6-amino group can coordinate with the palladium catalyst. This can lead to the formation of inactive catalyst species, effectively poisoning the catalyst and stalling the reaction.[1][2][3]
-
Reduced Reactivity of the C-Cl Bond: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in oxidative addition to the palladium(0) center, which is often the rate-limiting step in the catalytic cycle.[4] This necessitates the use of highly active catalyst systems.
-
Electron-Donating Amino Group: The 2-amino group is electron-donating, which can increase the electron density of the pyridine ring and further decrease its reactivity towards nucleophilic aromatic substitution (SNAr) type pathways.[1] In the context of cross-coupling, this can also influence the oxidative addition step.
-
Potential for Side Reactions: The presence of multiple reactive sites and the often-vigorous conditions required for C-Cl bond activation can lead to a variety of side reactions, including hydrodehalogenation, homocoupling, and hydrolysis of the methyl ester.
This guide will address these challenges in a practical question-and-answer format, providing you with actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is not working. What are the most likely reasons for failure?
A1: Failure in Suzuki-Miyaura coupling with this substrate often points to issues with the catalytic system or reaction conditions. The most common culprits are:
-
Catalyst Deactivation: As mentioned, the pyridine nitrogen and the amino group can act as poisons to the palladium catalyst.[1][2][3]
-
Inefficient Oxidative Addition: The C-Cl bond is relatively strong, and standard palladium catalysts like Pd(PPh₃)₄ may not be active enough to facilitate this step efficiently.[3]
-
Poor Quality of Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly protodeboronation, where the boronic acid is replaced by a proton.[2]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for both catalyst activity and the stability of the reactants.
Q2: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I am only recovering starting material. What should I investigate first?
A2: For Buchwald-Hartwig aminations, low or no conversion is a frequent problem with challenging substrates. The primary areas to investigate are:
-
Catalyst and Ligand Choice: This is the most critical parameter. The combination of a palladium precursor and a suitable ligand is essential for activating the C-Cl bond and facilitating the C-N bond formation.
-
Base Strength: A sufficiently strong, non-nucleophilic base is required to deprotonate the amine and the palladium-amine complex during the catalytic cycle.
-
Reaction Temperature: While higher temperatures can promote the reaction, they can also lead to catalyst decomposition and side reactions.
Q3: I am observing a significant amount of a byproduct that appears to be Methyl 6-aminonicotinate (the dechlorinated starting material). What is causing this, and how can I prevent it?
A3: The formation of the hydrodehalogenation byproduct is a common side reaction in palladium-catalyzed cross-coupling of aryl halides. This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the desired coupling partner. Potential hydride sources include:
-
Solvent: Ethereal solvents like THF can be a source of hydrides.
-
Base: Certain bases or their decomposition products can act as hydride donors.
-
Water or other protic impurities: The presence of water can facilitate this side reaction.
To minimize hydrodehalogenation, ensure the use of anhydrous and thoroughly degassed solvents and high-purity reagents.
Troubleshooting Guides
Low or No Conversion
| Observation | Potential Cause | Recommended Solution |
| No reaction; only starting materials observed. | Inactive Catalyst System: The chosen palladium precursor and ligand are not active enough for the C-Cl bond activation. | 1. Switch to a more active catalyst system. For both Suzuki and Buchwald-Hartwig reactions, consider using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, often in combination with a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst.[1][2] 2. Use a pre-catalyst. Pre-catalysts, such as XPhos Pd G3, can provide more consistent and higher activity.[1] |
| Catalyst Poisoning: The pyridine nitrogen or amino group is deactivating the catalyst. | 1. Increase catalyst and ligand loading. While not ideal for atom economy, a higher catalyst concentration can sometimes overcome partial poisoning. 2. Choose a ligand that sterically shields the palladium center. Bulky ligands can help prevent the coordination of the pyridine nitrogen.[1] | |
| Insufficiently Strong Base (Buchwald-Hartwig): The base is not strong enough to facilitate the catalytic cycle. | 1. Switch to a stronger base. For Buchwald-Hartwig amination, strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄ are often necessary.[1] | |
| Low Reaction Temperature: The energy barrier for oxidative addition is not being overcome. | 1. Gradually increase the reaction temperature. Monitor for decomposition. Microwave heating can sometimes be effective in driving the reaction to completion quickly.[4] | |
| Reaction starts but does not go to completion. | Catalyst Decomposition: The catalyst is not stable under the reaction conditions for the required time. | 1. Lower the reaction temperature and increase the reaction time. 2. Use a more robust ligand that can stabilize the palladium center at higher temperatures. |
| Reagent Degradation: The boronic acid (in Suzuki coupling) may be degrading over the course of the reaction. | 1. Use a boronic ester (e.g., pinacol ester) instead of the boronic acid. Boronic esters are often more stable.[2] 2. Ensure anhydrous conditions. |
Formation of Side Products
| Side Product Observed | Potential Cause | Recommended Solution |
| Methyl 6-aminonicotinate (Hydrodehalogenation) | Presence of a hydride source. | 1. Use rigorously dried and degassed solvents and reagents. 2. Consider a different solvent. Toluene or dioxane may be less prone to acting as a hydride source than THF. 3. Evaluate the base. Ensure the base is not contributing to this side reaction. |
| Homocoupling of Boronic Acid (e.g., biphenyl from phenylboronic acid) | Presence of oxygen or Pd(II) species. This can be caused by inefficient reduction of a Pd(II) precatalyst or exposure to air. | 1. Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1] 2. Use a Pd(0) source directly (e.g., Pd₂(dba)₃) or ensure your conditions promote the efficient in situ reduction of a Pd(II) source. |
| 6-Amino-4-chloronicotinic acid (Ester Hydrolysis) | The basic reaction conditions are hydrolyzing the methyl ester. This is more likely with strong bases and the presence of water. | 1. Use anhydrous conditions. 2. Consider a weaker base if tolerated by the catalytic cycle. For Suzuki reactions, bases like K₂CO₃ or Cs₂CO₃ may be milder than K₃PO₄. 3. Minimize reaction time. 4. If hydrolysis is unavoidable, consider performing the reaction on the corresponding carboxylic acid and re-esterifying later. |
Experimental Protocols (General Starting Points)
Disclaimer: The following protocols are generalized starting points based on successful reactions with similar substrates. Optimization for your specific coupling partners will likely be necessary.
General Protocol for Suzuki-Miyaura Coupling
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
-
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, the base, the palladium source, and the ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
General Protocol for Buchwald-Hartwig Amination
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., XPhos).
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the palladium (pre)catalyst, the ligand (if not using a pre-catalyst), and the base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent, followed by the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
-
Visualizing the Troubleshooting Process
Below are diagrams to help visualize the key concepts in troubleshooting these reactions.
Caption: A flowchart summarizing the initial troubleshooting steps for failed Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound.
Caption: A simplified catalytic cycle for cross-coupling reactions, highlighting the potential for catalyst inhibition by the aminopyridine substrate.
References
- ResearchGate. The Suzuki-Miyaura reactions of halopyridines and the side products. [Link]
- ResearchGate. Mechanistic aspects of oxidative addition linked to molecular... [Link]
- National Institutes of Health. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
- Beilstein Journals.
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
- ResearchGate. Synthesis of new aminoporphyrins via palladium-catalysed cross-coupling reactions. [Link]
- PubMed. Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. [Link]
- National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
- ACS Publications.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Wiley Online Library. One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. [Link]
- Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]
- National Institutes of Health. Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. [Link]
- PubMed.
- ResearchGate. Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. [Link]
- ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- National Institutes of Health. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
- RSC Publishing.
- ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
- Wikipedia.
- The Doyle Group - UCLA. Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex. [Link]
- Chemistry LibreTexts.
- Wikipedia.
- ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
- PubMed Central. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Semantic Scholar. Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part I.
- National Institutes of Health. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]
- RSC Publishing. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
- ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. [Link]
- National Institutes of Health. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
- Semantic Scholar. Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part I.
- Georganics.
- MDPI.
- ResearchGate. (PDF)
- PubChem.
- ResearchGate.
Sources
preventing decomposition of Methyl 6-amino-4-chloronicotinate during synthesis
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Welcome to the technical support center for the synthesis and handling of Methyl 6-amino-4-chloronicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable pyridine derivative. As a substituted aminopyridine, this molecule possesses inherent stability challenges that can lead to decomposition, impacting yield, purity, and the success of your overall synthetic campaign.
This document provides in-depth, experience-driven advice in a question-and-answer format to directly address the common pitfalls encountered during its synthesis. We will explore the causality behind decomposition pathways and provide validated protocols to ensure the integrity of your material.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark brown/black upon heating. What is happening?
A dark coloration is a classic indicator of decomposition, most commonly due to oxidation of the electron-rich aminopyridine ring. Aromatic amines, including aminopyridines, are susceptible to air oxidation, which forms highly colored, often polymeric, impurities.[1] This process is accelerated by heat and the potential presence of trace metal catalysts.
Q2: I'm observing a new spot on my TLC that is more polar than my product. What could it be?
This is likely due to hydrolysis of the methyl ester group, forming the corresponding carboxylic acid (6-amino-4-chloronicotinic acid).[2][3][4] This occurs in the presence of water, especially under acidic or basic conditions. The resulting carboxylic acid is significantly more polar and will have a lower Rf value on silica gel TLC.
Q3: My final product mass balance is low, and I'm seeing multiple unidentified peaks in my LC-MS, some without a chlorine isotope pattern. What is the likely cause?
The loss of the chlorine isotope pattern suggests that dechlorination is occurring. Reductive dechlorination of the C4-chloro group is a known side reaction for chloropyridines, often promoted by certain reagents or catalytic residues under reductive conditions.[5][6] This can lead to the formation of Methyl 6-aminonicotinate.
Q4: Can I leave my crude reaction mixture to sit overnight before workup?
It is strongly discouraged. Leaving the crude product in the reaction mixture, especially at elevated temperatures or in the presence of unquenched reagents, provides an extended opportunity for the decomposition pathways mentioned above (oxidation, hydrolysis, side reactions) to occur. Prompt workup and purification are critical for achieving high purity and yield.
In-Depth Troubleshooting & Preventative Guides
Guide 1: Mitigating Oxidative Decomposition
Oxidative degradation is one of the most common challenges in synthesizing and handling aminopyridines. The amino group activates the pyridine ring, making it susceptible to attack by atmospheric oxygen.
Root Cause Analysis
The lone pair of electrons on the exocyclic amino group increases the electron density of the pyridine ring, making it more susceptible to oxidation compared to unsubstituted pyridine. This can lead to the formation of N-oxides or complex polymeric materials, which are intensely colored and difficult to remove.[7] The process is often initiated by radical mechanisms, which can be catalyzed by trace metals or light.
Preventative Protocols & Best Practices
-
Inert Atmosphere Technique: The most effective preventative measure is the rigorous exclusion of oxygen.
-
Degassing Solvents: Before use, sparge all reaction solvents with an inert gas (Argon or Nitrogen) for at least 15-30 minutes to remove dissolved oxygen.[1]
-
Reaction Setup: Assemble your glassware hot from the oven to remove adsorbed water and assemble under a positive pressure of inert gas. Use a gas bubbler or a balloon to maintain this atmosphere throughout the reaction.
-
Workup & Filtration: Conduct the workup, including filtration, under a blanket of inert gas.[1] For sensitive compounds, techniques like Schlenk line filtration or filtration in a glovebox are recommended.
-
-
Temperature Control:
-
Avoid excessive heating. Run reactions at the lowest temperature that allows for a reasonable reaction rate.
-
During workup, particularly solvent removal via rotary evaporation, use a low bath temperature to minimize thermal stress on the product.[1]
-
Experimental Workflow: Inert Atmosphere Synthesis
Below is a diagram illustrating the key control points for preventing oxidation during synthesis.
Caption: Workflow for Preventing Oxidative Decomposition.
Guide 2: Preventing Hydrolysis and Dechlorination
The stability of both the methyl ester and the chloro-substituent is highly dependent on the reaction and workup conditions, particularly pH and the presence of nucleophiles or reducing agents.
Root Cause Analysis
-
Ester Hydrolysis: The methyl nicotinate moiety is susceptible to hydrolysis back to the carboxylic acid.[2][3] This reaction is catalyzed by both acid and base and proceeds via nucleophilic acyl substitution by water.
-
Dechlorination: The C-Cl bond on the pyridine ring can be cleaved under certain conditions. This can occur via nucleophilic aromatic substitution if strong nucleophiles are present, or more commonly, via reductive dechlorination.[8][9] Reductive conditions can be introduced intentionally (e.g., catalytic hydrogenation) or unintentionally by certain reagents (e.g., zinc dust) or metal catalysts.[5][6][10]
Key Control Parameters
| Parameter | Risk Factor | Preventative Measure | Rationale |
| pH | Strongly acidic (pH < 3) or strongly basic (pH > 10) conditions. | Maintain pH in the 4-8 range during aqueous workup. Use mild bases like NaHCO₃ or K₂CO₃ for neutralization instead of NaOH or KOH. | Minimizes the rate of both acid- and base-catalyzed ester hydrolysis.[11] |
| Water Content | Use of wet solvents or reagents. | Use anhydrous solvents (e.g., distilled over a drying agent or from a solvent purification system). Ensure all reagents are dry. | Water is a necessary reactant for hydrolysis. Its exclusion is critical. |
| Reducing Agents | Presence of active metals (e.g., Zn, Fe), catalytic hydrogenation conditions (Pd/C, H₂), or strong hydride reagents. | Avoid these reagents unless a specific transformation requires them. If using catalytic reduction for another functional group, expect potential dechlorination as a side reaction. | Chloropyridines can be readily dechlorinated under these conditions.[5][10] |
| Nucleophiles | Strong nucleophiles (e.g., alkoxides, concentrated ammonia) at high temperatures. | Use moderate temperatures and avoid an excess of strong nucleophiles if their presence is required for the main reaction. | High temperatures can facilitate nucleophilic aromatic substitution of the chlorine atom. |
Decomposition Pathways Diagram
The following diagram illustrates the primary non-oxidative decomposition pathways for this compound.
Caption: Primary non-oxidative decomposition pathways.
By understanding the root causes of decomposition and implementing these rigorous preventative measures, researchers can significantly improve the yield, purity, and reproducibility of this compound synthesis.
References
- ACS Publications. Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2– | Environmental Science & Technology.
- Google Patents. US6184384B1 - Dechlorination of pyridines in acidic, zinc-containing mediums.
- Google Patents. US6051714A - Processes for dechlorinating pyridines.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021-07-01).
- PubMed. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-. (2024-03-05).
- CABI Digital Library. Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine.
- NIH PubChem. Methyl Nicotinate | C7H7NO2 | CID 7151.
- Amazon S3. Methyl Nicotinate.
- PubMed Central. N-Amino Pyridinium Salts in Organic Synthesis.
- RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025-01-08).
- PubMed Central. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025-08-07).
- Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules.
- NIH PubMed Central. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
- Denmark Group. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES.
- Baran Lab. Pyridine Synthesis: Cliff Notes. (2004-09-06).
- PubMed. 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. (2014-03-07).
- GCW Gandhi Nagar Jammu. Pyridines.
- Organic Chemistry Portal. Pyridine synthesis.
- ResearchGate. How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.. (2012-09-21).
- Organic Chemistry Portal. Methyl Esters.
- Organic Syntheses. 3-aminopyridine.
- Georganics. Methyl 6-aminonicotinate – preparation and application. (2023-12-28).
- ResearchGate. (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. (2025-08-07).
- (48) methyl-6-methyinicotinate Route of Synthesis.
- Cenmed Enterprises. Methyl 4-amino-6-chloronicotinate (C007B-234295).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. US6184384B1 - Dechlorination of pyridines in acidic, zinc-containing mediums - Google Patents [patents.google.com]
- 6. US6051714A - Processes for dechlorinating pyridines - Google Patents [patents.google.com]
- 7. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Methyl Esters [organic-chemistry.org]
Technical Support Center: Purification of Methyl 6-amino-4-chloronicotinate
Welcome to the technical support center for the purification of Methyl 6-amino-4-chloronicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile pyridine derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our approach is rooted in explaining the "why" behind each step, ensuring you can adapt and optimize these protocols for your specific experimental context.
Understanding the Molecule: Key Physicochemical Properties
This compound is a substituted pyridine with key functional groups that dictate its purification strategy: a basic amino group, a mildly acidic pyridine ring nitrogen, a hydrolyzable methyl ester, and a chloro substituent. Understanding these features is paramount for selecting the appropriate purification techniques.
| Property | Value/Characteristic | Implication for Purification |
| Molecular Formula | C₇H₇ClN₂O₂ | - |
| Molecular Weight | 186.6 g/mol | - |
| Appearance | Off-white to light yellow solid | Color may indicate the presence of impurities. |
| pKa (Predicted) | ~2.66 | The pyridine nitrogen is weakly basic. The amino group is more basic. This allows for potential manipulation of solubility with pH for extraction.[1] |
| Storage | 2-8°C, under inert atmosphere, protected from light | Indicates potential for degradation (e.g., oxidation) at ambient conditions. |
Troubleshooting Guide: From Crude to Pure
This section provides a systematic approach to purifying this compound, addressing common issues and their underlying causes.
Initial Assessment of Crude Material
Before attempting any large-scale purification, it is crucial to analyze the crude product. Thin Layer Chromatography (TLC) is an indispensable tool for this initial assessment.
dot
Caption: Workflow for initial TLC analysis of crude product.
Common TLC-Related Issues and Solutions:
-
Q1: My compound streaks on the TLC plate. What does this mean and how can I fix it?
-
A1: Streaking is often a sign of overloading the TLC plate or interactions between the basic amino group and the acidic silica gel.
-
Solution 1 (Concentration): Dilute your sample before spotting it on the TLC plate.
-
Solution 2 (Solvent System): Add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your eluent system (e.g., 0.5-2% v/v). This will neutralize the acidic sites on the silica gel and improve the spot shape.[1]
-
Solution 3 (Stationary Phase): If streaking persists, consider using a different stationary phase like neutral alumina for your TLC analysis.[1]
-
-
-
Q2: All my spots are at the baseline or at the solvent front. How do I choose the right solvent system?
-
A2: This indicates that the polarity of your eluent is either too low (baseline) or too high (solvent front). The goal is to have the Rf value of your product between 0.3 and 0.5 for optimal separation in column chromatography.
-
If spots are at the baseline: Your eluent is not polar enough. Increase the proportion of the more polar solvent. For a hexane/ethyl acetate system, increase the ethyl acetate. If that is not sufficient, switch to a more polar system like dichloromethane/methanol.
-
If spots are at the solvent front: Your eluent is too polar. Decrease the proportion of the polar solvent. For a dichloromethane/methanol system, decrease the methanol.
-
-
Purification Method 1: Recrystallization
Recrystallization is an effective method for removing small amounts of impurities, especially if the crude product is already relatively pure.
dot
Caption: General workflow for recrystallization.
Troubleshooting Recrystallization:
-
Q3: I'm not sure which solvent to use for recrystallization. How do I choose one?
-
A3: A good recrystallization solvent should dissolve your compound well when hot but poorly when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
Common Solvents for Aminopyridines:
-
Single Solvents: Ethanol, methanol, isopropanol, ethyl acetate, or water can be effective.[2][3]
-
Solvent Pairs: A combination of a "good" solvent (in which the compound is soluble) and a "bad" solvent (in which the compound is less soluble) is often used. Common pairs include ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane.[2] The procedure involves dissolving the compound in the "good" solvent and then adding the "bad" solvent dropwise until the solution becomes cloudy, followed by gentle heating to redissolve and then slow cooling.[4]
-
-
-
-
Q4: My compound "oils out" instead of forming crystals. What should I do?
-
A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Solution 1 (Slower Cooling): Allow the solution to cool more slowly. Insulating the flask can help.
-
Solution 2 (Lower Initial Concentration): Use more solvent to dissolve the compound initially.
-
Solution 3 (Different Solvent): The chosen solvent may be unsuitable. Try a different solvent or solvent pair.
-
-
-
Q5: No crystals are forming even after cooling in an ice bath. What now?
-
A5: Crystal formation sometimes needs to be induced.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny crystal of the pure compound (if available) to the solution to act as a nucleation site.
-
Concentration: If too much solvent was used, carefully evaporate some of it and try to cool the solution again.
-
-
Purification Method 2: Flash Column Chromatography
Flash column chromatography is a powerful technique for separating compounds with different polarities and is often the method of choice for purifying reaction mixtures with multiple components.
dot
Caption: Workflow for flash column chromatography.
Troubleshooting Column Chromatography:
-
Q6: My compound is sticking to the silica gel and won't elute, even with a very polar solvent system.
-
A6: The basic amino group can strongly interact with the acidic silica gel.
-
Solution 1 (Basic Modifier): Add a small amount of triethylamine (0.5-2%) to your eluent. This will compete with your compound for the acidic sites on the silica, allowing it to elute.[1]
-
Solution 2 (Alternative Stationary Phase): Consider using neutral alumina instead of silica gel.[1]
-
Solution 3 (Deactivated Silica): You can prepare a deactivated silica gel by pre-treating it with a solution of your eluent containing a higher concentration of the basic modifier before packing the column.
-
-
-
Q7: The separation between my product and an impurity is poor.
-
A7: This requires optimizing the separation conditions.
-
Solution 1 (Solvent System): Fine-tune your eluent system based on your TLC analysis. A shallower gradient (slower increase in polarity) can improve separation.
-
Solution 2 (Column Dimensions): Use a longer, thinner column for better resolution.
-
Solution 3 (Loading Technique): Ensure you load the sample in a narrow band. Dry loading (adsorbing the crude material onto a small amount of silica before adding it to the column) often gives better results than wet loading for polar compounds.
-
-
-
Q8: I see a new spot on the TLC after running the column that wasn't in my crude material.
-
A8: This suggests that your compound may be degrading on the silica gel.
-
Stability Test: Spot your compound on a silica TLC plate and let it sit for a few hours. Then, develop the plate to see if any new spots have formed.[1]
-
Solution: If degradation is observed, switch to a less acidic stationary phase like neutral alumina or use a basic modifier in your eluent to minimize contact with acidic sites.[1]
-
-
Purification Method 3: Acid-Base Extraction
This technique can be used as a preliminary purification step to remove non-basic or weakly basic impurities.
dot
Caption: Workflow for acid-base extraction.
Troubleshooting Acid-Base Extraction:
-
Q9: After basifying the aqueous layer, my product does not extract well into the organic solvent.
-
A9: This could be due to insufficient basification or the choice of organic solvent.
-
pH Check: Ensure the aqueous layer is sufficiently basic (pH > 8-9) to deprotonate the amino group and pyridine nitrogen, making the compound less water-soluble.
-
Solvent Choice: Use a more polar organic solvent for extraction, such as dichloromethane or a mixture of ethyl acetate and THF.
-
Salting Out: Add solid NaCl to the aqueous layer to decrease the solubility of your product and improve its partitioning into the organic phase.
-
-
Frequently Asked Questions (FAQs)
-
Q10: What are the most likely impurities I will encounter?
-
A10: The impurities will depend on the synthetic route, but common ones include:
-
Starting Materials: Unreacted 6-amino-4-chloronicotinic acid or the starting material for its synthesis.
-
Hydrolysis Product: 6-amino-4-chloronicotinic acid, formed by the hydrolysis of the methyl ester. This is more likely if the reaction or work-up involves prolonged exposure to acidic or basic aqueous conditions.
-
Over-alkylation/Side-products: Depending on the synthesis, other isomers or related byproducts might be present.
-
Solvents: Residual solvents from the reaction or work-up.[5]
-
-
-
Q11: My purified product is a pale yellow solid. Is this normal?
-
A11: While the pure compound is often described as an off-white solid, a pale yellow color is common for many aminopyridine derivatives and may not necessarily indicate significant impurity. However, a darker yellow or brown color suggests the presence of oxidized impurities. If high purity is required, recrystallization with a small amount of activated charcoal can sometimes help to remove colored impurities.
-
-
Q12: Can I use reverse-phase chromatography for purification?
-
A12: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative, especially for removing more polar impurities.
-
Mobile Phase: A typical mobile phase would be a gradient of water and methanol or acetonitrile, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Peak Tailing: If you observe peak tailing, it could be due to the interaction of the basic amine with residual silanols on the stationary phase. Adding a competing base like triethylamine to the mobile phase can mitigate this.[1]
-
-
References
- BenchChem. (2025). Technical Support Center: Purification of Ethyl 6-chloro-4-(methylamino)
- Li, Z., Xia, Z.-N., & Chen, G. (2011).
- University of Rochester, Department of Chemistry.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ResearchGate. (2022). Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28.
- Sigma-Aldrich. (n.d.). TLC Tips and Tricks.
- Professor Dave Explains. (2023, March 10).
- Georganics. (2023).
- Route of Synthesis. (n.d.). (48)
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.).
- ChemicalBook. (2025).
- ResearchGate. (2023).
- Merck Millipore. (n.d.).
- Sigma-Aldrich. (n.d.).
- Journal of the Chemical Society, Dalton Transactions. (1974).
- Journal of Chromatography A. (2001).
- MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube.
- Google Patents. (1983). Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
- Pure and Applied Chemistry. (1997).
- PubMed. (1997).
- Sigma-Aldrich. (n.d.).
- PubChem. (n.d.).
- MDPI. (2023). Further Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles.
- Master Organic Chemistry. (2017).
- Organic Chemistry Portal. (n.d.).
- MDPI. (2022). Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles.
- CP Lab Safety. (n.d.).
- Amerigo Scientific. (n.d.).
- Cenmed Enterprises. (n.d.).
- Fisher Scientific. (n.d.). 6-Aminonicotinic acid methyl ester, 97%, Thermo Scientific.
- ChemicalBook. (n.d.).
- Google Patents. (1992).
- PubMed Central. (2023).
- European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities.
- ResearchGate. (2025).
- MDPI. (n.d.).
- Reddit. (2022).
Sources
Technical Support Center: Optimizing Catalyst Selection for Methyl 6-amino-4-chloronicotinate Synthesis
Welcome to the technical support center for the synthesis of Methyl 6-amino-4-chloronicotinate. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of selective amination on a di-substituted pyridine ring. The synthesis of this molecule, a valuable building block in pharmaceutical development, hinges on precise catalyst selection to ensure high yield and regioselectivity.
This document moves beyond standard protocols to provide a deeper understanding of the catalytic system, offering troubleshooting solutions and data-driven recommendations to overcome common experimental hurdles.
The Core Challenge: Regioselective C-N Cross-Coupling
The synthesis of this compound typically starts from Methyl 4,6-dichloronicotinate. The primary challenge is the selective amination at the C6 position, which is electronically favored and less sterically hindered compared to the C4 position.[1] The palladium-catalyzed Buchwald-Hartwig amination is the premier method for this transformation due to its broad functional group tolerance and high efficiency.[2][3]
Success is not guaranteed by simply mixing a palladium salt and a ligand. The interplay between the palladium pre-catalyst, the phosphine ligand, the base, and the solvent dictates the reaction's outcome. This guide will help you dissect and optimize each component.
Troubleshooting Guide: A Question & Answer Approach
This section addresses the most common issues encountered during the synthesis in a direct, problem-and-solution format.
Question 1: My reaction is stalled. I see starting material but little to no product formation after several hours. What's wrong?
Answer: This is the most frequent issue and usually points to a problem with catalytic turnover. Let's break down the potential causes:
-
Inactive Catalyst: The active Pd(0) species is not forming or is being poisoned.
-
Oxygen Contamination: Pd(0) complexes, especially with electron-rich phosphine ligands, are highly sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).
-
Water Contamination: While some Buchwald-Hartwig reactions can tolerate traces of water, anhydrous conditions are generally recommended. Water can react with strong bases and interfere with the catalytic cycle. Use anhydrous solvents and dry glassware.
-
Poor Pre-catalyst Quality: Palladium sources like Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can degrade over time. Use fresh, high-purity pre-catalysts. For Pd(II) sources, an initial reduction step is required to form the active Pd(0) species.
-
-
Suboptimal Reaction Conditions:
-
Temperature: While some modern catalysts work at room temperature, this specific transformation often requires heating (typically 80-110 °C in solvents like toluene or dioxane) to promote efficient catalytic turnover.[1]
-
Base Strength: A base that is too weak may not efficiently deprotonate the amine or the intermediate palladium-amine complex. Sodium tert-butoxide (NaOtBu) is a common and effective strong base for this purpose.[1][4] If your amine is particularly acidic or hindered, a stronger base might be needed.
-
Troubleshooting Workflow: No or Low Conversion
Caption: Decision tree for troubleshooting low conversion.
Question 2: I'm getting a mixture of products, including the desired 6-amino product, the 4-amino isomer, and the 4,6-diamino product. How can I improve selectivity?
Answer: Poor regioselectivity is a clear indicator that your catalytic system is not discriminating effectively between the two chlorine atoms.
-
The Role of the Ligand: This is the most critical factor for selectivity. Sterically bulky ligands are essential. They coordinate to the palladium center and create a crowded environment that favors oxidative addition at the less hindered C6 position.
-
First-line Choice: Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are specifically designed for high reactivity and selectivity in C-N couplings.[5] Its bulkiness effectively blocks the more sterically encumbered C4 position.
-
Alternative Options: Other biarylphosphine ligands such as SPhos or RuPhos can also be effective. It is often necessary to screen a small panel of ligands to find the optimal one for your specific ammonia source.
-
-
Reaction Temperature: Overheating the reaction can provide enough energy to overcome the activation barrier for the non-selective pathway (amination at C4), leading to a loss of selectivity. If you are observing poor selectivity, try reducing the reaction temperature.
Table 1: Recommended Ligands for Initial Screening
| Ligand | Structure Type | Key Features | Recommended For |
| XPhos | Biarylphosphine | Very bulky and electron-rich. High activity and stability.[5] | Excellent first choice for challenging couplings. High selectivity. |
| SPhos | Biarylphosphine | Similar to XPhos, highly active. | Broadly applicable, good for heteroaryl chlorides. |
| Josiphos | Ferrocenylphosphine | Bidentate ligand. Can offer different selectivity profiles. | Useful when biarylphosphines fail. |
| Xantphos | Bidentate Ligand | Wide bite angle, promotes reductive elimination.[4] | Good for controlling side reactions, may require higher temperatures. |
Question 3: My reaction works, but the yield is consistently low after purification due to a significant amount of a dehalogenated side product (Methyl 6-amino-nicotinate). What causes this?
Answer: The formation of a hydrodehalogenation byproduct is a common side reaction. It occurs when the aryl halide is reduced instead of coupled.
-
Causality: This side reaction is often promoted by β-hydride elimination from the base (e.g., NaOtBu) or from the solvent. The resulting palladium-hydride species can then reductively cleave the C-Cl bond of the starting material or product.
-
Mitigation Strategies:
-
Choice of Base: While NaOtBu is effective, it has β-hydrides. Switching to a base without β-hydrides, such as Lithium bis(trimethylsilyl)amide (LHMDS) or Potassium phosphate (K₃PO₄), can sometimes reduce this side reaction. However, this may also decrease the overall reaction rate.
-
Ligand Choice: Certain ligands are better at suppressing this pathway. Bidentate ligands like DPPF (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos can sometimes offer better stability to the catalytic complex and minimize side reactions.[2]
-
Control Stoichiometry: Ensure you are not using a large excess of the amine coupling partner, as this can sometimes facilitate side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental catalytic cycle for this reaction? A1: The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.
Simplified Buchwald-Hartwig Catalytic Cycle
Caption: Key steps of the Buchwald-Hartwig amination cycle.
Q2: Which palladium pre-catalyst should I use: Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed catalyst? A2: The choice often depends on convenience, cost, and the specific ligand used.
-
Pd(OAc)₂: Inexpensive and relatively air-stable, but it is a Pd(II) source and requires in situ reduction to the active Pd(0) state. This reduction is usually accomplished by the phosphine ligand or amine in the reaction mixture.
-
Pd₂(dba)₃: A common and effective Pd(0) source. It is more sensitive to air and light than Pd(OAc)₂ and should be stored carefully. It is generally considered a reliable starting point.[1]
Q3: What analytical methods are best for monitoring the reaction? A3: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative checks on the consumption of starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis. It allows you to clearly distinguish between the starting material, the desired product, isomers, and side products like the dehalogenated compound by their mass-to-charge ratio.[1]
-
High-Performance Liquid Chromatography (HPLC): Used for accurate quantification of purity and yield, especially during process development and scale-up.[6][7]
Experimental Protocols
Protocol 1: General Procedure for Catalyst System Screening
This protocol is designed for the parallel screening of multiple ligand/base combinations on a small scale.
-
Array Preparation: In a glovebox, arrange an array of reaction vials, each with a small magnetic stir bar.
-
Reagent Stock Solutions: Prepare stock solutions of Methyl 4,6-dichloronicotinate and your ammonia source (e.g., a solution of ammonia in dioxane or benzophenone imine) in the chosen anhydrous solvent (e.g., toluene).
-
Catalyst Loading: To each vial, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the specific ligand to be tested (e.g., XPhos, 2-4 mol%). The ligand-to-palladium ratio is typically between 1.5:1 and 2:1.
-
Base Addition: Add the solid base (e.g., NaOtBu, 1.4 equivalents) to each vial.
-
Initiation: Add the solvent, followed by the Methyl 4,6-dichloronicotinate stock solution (1.0 equivalent) and the amine stock solution (1.2 equivalents).
-
Reaction: Seal the vials tightly, remove them from the glovebox, and place them in a pre-heated aluminum reaction block on a magnetic stir plate. Heat to the desired temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 4, 12, and 24 hours), take a small aliquot from each reaction, quench it with water, extract with ethyl acetate, and analyze by LC-MS to determine conversion and selectivity.
Protocol 2: Optimized Synthesis of this compound
This protocol is a recommended starting point based on established methods for similar substrates.[1]
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv) under a positive flow of argon.
-
Reagent Addition: Add Methyl 4,6-dichloronicotinate (1.0 equiv) and the amine source (e.g., benzophenone imine, 1.2 equiv) to the flask.
-
Solvent Addition: Add degassed, anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
References
- Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 4,6-dichloronicotin
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- The Buchwald-Hartwig Amination After 25 Years.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health (NIH). [Link]
- Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 6-Chloropyridin-3-amine. BenchChem.
- Comparison of Analytical Methods for Determining Methylesterification and Acetyl
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Synthesis of Methyl 6-amino-4-chloronicotinate
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of the Solvent
The synthesis of Methyl 6-amino-4-chloronicotinate, a key building block in pharmaceutical development, typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the chlorine atom on the pyridine ring is displaced by an amino group. The choice of solvent is a critical parameter that can profoundly influence the reaction rate, yield, and purity of the final product. An optimal solvent will not only dissolve the reactants but also stabilize the charged intermediate (the Meisenheimer complex) formed during the reaction, without quenching the nucleophile.[1] This guide will delve into the nuances of solvent selection to empower you to enhance the efficiency of your synthesis.
Troubleshooting Guide: Low Reaction Yield
One of the most common challenges encountered in the synthesis of this compound is a lower-than-expected yield. This troubleshooting guide, presented in a question-and-answer format, will walk you through a logical workflow to diagnose and resolve yield-related issues, with a primary focus on the role of the solvent.
Q1: My reaction yield is consistently low. Where should I start my investigation?
A1: When faced with a low yield, a systematic approach is crucial. Begin by confirming the quality and purity of your starting materials and reagents. Once that is established, the reaction conditions, particularly the choice of solvent and temperature, should be your primary focus. The following diagram illustrates a decision-making workflow for troubleshooting low yield, emphasizing solvent-related considerations.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Q2: How do I choose the right solvent for my reaction?
A2: The choice of solvent is a balancing act between several factors. For SNAr reactions, polar aprotic solvents are generally preferred.[1] This is because they can effectively solvate the cationic species and the charged Meisenheimer intermediate, thus stabilizing the transition state and accelerating the reaction.[2] They do not, however, strongly solvate the amine nucleophile, leaving it more "naked" and reactive.
Here is a summary of common solvent classes and their suitability for this reaction:
| Solvent Class | Examples | Suitability for SNAr of Chloropyridines | Rationale |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | Highly Recommended | Excellent at solvating the reactants and stabilizing the Meisenheimer complex without deactivating the amine nucleophile.[1][3] |
| Polar Protic | Water, Ethanol, Methanol | Can be effective, but with caveats | Water has been shown to be a surprisingly effective "green" solvent for some SNAr reactions of chloroheterocycles.[2] However, protic solvents can form hydrogen bonds with the amine nucleophile, reducing its nucleophilicity.[1] |
| Non-Polar Aprotic | Toluene, Dioxane, THF | Often used, especially with catalysts | These are common in metal-catalyzed aminations (e.g., Buchwald-Hartwig), where they are crucial for catalyst stability.[4] For uncatalyzed SNAr, they are generally less effective than polar aprotic solvents. |
Q3: I'm using a polar aprotic solvent like DMF, but my yield is still poor. What could be the issue?
A3: Even with a suitable solvent class, other factors can come into play.
-
Water Content: Ensure you are using an anhydrous (dry) solvent. Traces of water can lead to the formation of hydroxy-pyridines as byproducts, consuming your starting material.[1]
-
Solvent Decomposition: Some solvents can decompose at high temperatures. For example, DMF can decompose to generate dimethylamine, which can act as a competing nucleophile.[1] If you suspect this is happening, consider switching to a more thermally stable solvent like DMSO or NMP.
-
Temperature: SNAr reactions on less reactive substrates like chloropyridines often require elevated temperatures to proceed at a reasonable rate.[1] Ensure your reaction temperature is appropriate for the chosen solvent's boiling point. If the reaction is sluggish at the solvent's reflux temperature, you might need to consider a higher-boiling point solvent or the use of microwave irradiation to achieve higher temperatures under controlled conditions.[2]
Frequently Asked Questions (FAQs)
Q: Can I use a base in my reaction? If so, which one?
A: Yes, a base is often beneficial. It can deprotonate the amine nucleophile, increasing its nucleophilicity. Non-nucleophilic, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[2] The choice of base can be solvent-dependent, so some optimization may be necessary.
Q: My starting material, Methyl 4,6-dichloronicotinate, is undergoing reaction at both chlorine positions. How can I improve selectivity for the 6-amino product?
A: Achieving regioselectivity can be challenging. The 4-position of the pyridine ring is also activated towards nucleophilic attack. To favor substitution at the 6-position, you can try:
-
Lowering the reaction temperature: This can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Using a bulkier amine nucleophile: Steric hindrance around the 4-position might favor attack at the less hindered 6-position.
-
Careful control of stoichiometry: Using a slight excess of the amine nucleophile (e.g., 1.1-1.5 equivalents) can help drive the monosubstitution to completion without promoting disubstitution.
Q: Are there any "green" solvent alternatives for this reaction?
A: Yes, there is growing interest in using more environmentally friendly solvents. As mentioned, water has been shown to be a viable solvent for the SNAr of some chloroheterocycles, often in the presence of a base like potassium fluoride.[2] This can be an excellent option to explore, potentially simplifying workup and reducing environmental impact.
Experimental Protocol: Synthesis of this compound
This protocol provides a general guideline for the synthesis of this compound. Note: This is a starting point and may require optimization for your specific setup and reagents.
Materials:
-
Methyl 4,6-dichloronicotinate
-
Ammonia source (e.g., aqueous ammonia, ammonium chloride with a base) or primary/secondary amine
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP)
-
Inorganic base (e.g., K₂CO₃, Cs₂CO₃)
-
Reaction vessel (e.g., round-bottom flask with reflux condenser or a sealed microwave vial)
-
Stirring and heating apparatus (e.g., magnetic stirrer with heating mantle or microwave reactor)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add Methyl 4,6-dichloronicotinate (1.0 eq) and the inorganic base (e.g., K₂CO₃, 2.0 eq).
-
Solvent and Reagent Addition: Under an inert atmosphere, add the anhydrous polar aprotic solvent (e.g., DMSO, to a concentration of 0.1-0.5 M). Add the amine source (1.1-1.5 eq).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-150 °C). The optimal temperature will depend on the chosen solvent and the reactivity of the amine. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (2-3 times).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine to remove any residual solvent and inorganic salts. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel or recrystallization.
Caption: General experimental workflow for the synthesis.
References
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (URL: [Link])
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
- Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC - NIH. (URL: [Link])
- Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor - ResearchG
Sources
Technical Support Center: Managing Exotherms in Methyl 6-amino-4-chloronicotinate Synthesis
Welcome to the Technical Support Center for the synthesis of Methyl 6-amino-4-chloronicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the management of exothermic reactions during this synthesis. Our goal is to equip you with the knowledge to perform this synthesis safely and efficiently, ensuring both high-yield and high-purity outcomes.
Introduction: Understanding the Thermal Risks
The synthesis of this compound, a key intermediate in pharmaceutical manufacturing, involves highly reactive reagents and potentially hazardous exothermic steps. The chlorination of the pyridine ring is a primary concern, as uncontrolled temperature increases can lead to vigorous gas evolution, pressure buildup, and the formation of unwanted byproducts, compromising both safety and product quality. Runaway reactions are a significant risk in many chemical processes and can result from inadequate cooling, improper reagent addition, or a lack of understanding of the reaction's thermal profile.[1] This guide provides a framework for mitigating these risks through careful planning, monitoring, and control.
Frequently Asked Questions (FAQs)
Q1: What is the most likely exothermic step in the synthesis of this compound?
A1: The primary exothermic event in a typical synthesis route is the chlorination of the Methyl 6-aminonicotinate precursor. This step often involves the formation of a diazonium salt from the amino group, followed by a Sandmeyer-type reaction to introduce the chlorine atom.[2][3][4] Diazotization reactions are notoriously exothermic and can be unstable, requiring strict temperature control.
Q2: What are the consequences of an uncontrolled exotherm?
A2: An uncontrolled exotherm can lead to a runaway reaction, where the rate of heat generation exceeds the rate of heat removal.[1] This can result in:
-
A rapid increase in temperature and pressure, potentially exceeding the limits of the reaction vessel.
-
Violent boiling of the solvent and release of toxic or flammable vapors.
-
Decomposition of the reactants and products, leading to the formation of tars and other impurities.
-
In severe cases, vessel rupture or an explosion.[1]
Q3: How can I effectively monitor the reaction temperature?
A3: Continuous monitoring of the internal reaction temperature is crucial. Use a calibrated thermocouple or resistance temperature detector (RTD) probe that is submerged in the reaction mixture. For larger scale reactions, ensure the probe is positioned to accurately reflect the bulk temperature and not localized "hot spots."
Q4: What are the best practices for adding reagents to control the exotherm?
A4:
-
Slow, controlled addition: The chlorinating agent or the diazotizing agent (e.g., sodium nitrite) should be added slowly and portion-wise or via a syringe pump to maintain the desired temperature range.
-
Sub-surface addition: For larger vessels, adding the reagent below the surface of the reaction mixture can improve dispersion and heat transfer.
-
Reverse addition: In some cases, adding the substrate to the reagent can provide better control, although this must be evaluated on a case-by-case basis.
Q5: What cooling methods are recommended?
A5: The choice of cooling method depends on the scale of the reaction.
-
Laboratory Scale (up to 1L): An ice bath (ice/water or ice/salt) is typically sufficient.
-
Pilot Plant/Kilo Lab Scale: A jacketed reactor with a circulating coolant (e.g., glycol/water mixture) is essential. The cooling system should have the capacity to handle the total heat evolution of the reaction.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Rapid, uncontrolled temperature increase. | 1. Reagent added too quickly. 2. Inadequate cooling. 3. Incorrect stoichiometry (excess reagent). | 1. Immediately stop reagent addition. 2. Increase cooling capacity (e.g., add dry ice to the cooling bath). 3. If necessary, quench the reaction by slowly adding a pre-determined quenching agent. 4. Review and revise the procedure to ensure slow, controlled addition and adequate cooling for future experiments. |
| Formation of dark-colored byproducts or tar. | 1. Temperature excursion leading to decomposition. 2. Localized "hot spots" due to poor mixing. | 1. Improve temperature control and monitoring. 2. Ensure vigorous and efficient stirring throughout the reaction. 3. Consider using a more dilute reaction mixture to improve heat dissipation. |
| Low yield or incomplete conversion. | 1. Reaction temperature was too low, slowing the reaction rate. 2. Insufficient reaction time. 3. Degradation of the product due to an initial exotherm followed by prolonged reaction time. | 1. Carefully optimize the reaction temperature to balance reaction rate and exotherm control. 2. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC). 3. Once the reaction is complete, proceed with the workup promptly to avoid product degradation. |
| Excessive gas evolution and pressure build-up. | 1. Decomposition of the diazonium salt intermediate. 2. Uncontrolled reaction rate. | 1. Ensure the reaction is adequately vented through a condenser and bubbler system. 2. Maintain strict temperature control, as the rate of nitrogen gas evolution from diazonium salt decomposition is highly temperature-dependent. |
Experimental Protocol: Synthesis of this compound (Representative Procedure)
This protocol is a representative synthesis and should be adapted and optimized for your specific laboratory conditions and scale. A thorough risk assessment should be conducted before commencing any experimental work.
Step 1: Esterification of 6-aminonicotinic acid
This step is generally not highly exothermic but requires standard heating and monitoring.
-
Reagents and Materials:
-
6-aminonicotinic acid
-
Methanol
-
Concentrated Sulfuric Acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
Suspend 6-aminonicotinic acid in methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction until completion (e.g., by TLC).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 6-aminonicotinate.
-
Step 2: Chlorination of Methyl 6-aminonicotinate (Key Exothermic Step)
CRITICAL: This step is highly exothermic and requires strict temperature control.
-
Reagents and Materials:
-
Methyl 6-aminonicotinate
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Copper (I) Chloride
-
Ice bath
-
Addition funnel
-
Calibrated thermometer
-
-
Procedure:
-
In a jacketed reactor or a flask equipped with a mechanical stirrer and a thermometer, dissolve Methyl 6-aminonicotinate in concentrated hydrochloric acid at 0-5 °C.
-
Prepare a solution of sodium nitrite in water and place it in an addition funnel.
-
Slowly add the sodium nitrite solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C. Vigorous gas evolution (N2) will occur.
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of Copper (I) Chloride in concentrated hydrochloric acid and cool it to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the Copper (I) Chloride solution. The exotherm must be controlled, and the temperature should be maintained below 10 °C.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).
-
Quench the reaction by pouring it into ice water and then neutralize with a base (e.g., sodium carbonate or ammonium hydroxide) to pH ~7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Visual Diagrams
Caption: Synthetic workflow for this compound.
Caption: Logic diagram for managing reaction exotherms.
Quantitative Data Summary
| Parameter | Step 1: Esterification | Step 2: Chlorination |
| Typical Temperature Range | 60-70 °C (Reflux) | 0-10 °C |
| Key Control Point | Maintain steady reflux. | Strict temperature control during NaNO2 and diazonium salt addition. |
| Potential Hazards | Standard hazards of working with acids and solvents at elevated temperatures. | HIGHLY EXOTHERMIC. Rapid gas evolution. Unstable intermediates. |
| Recommended Cooling | Water condenser. | Ice bath or refrigerated circulator. |
| Addition Rate | N/A (all reagents mixed at the start). | Slow, dropwise addition of NaNO2 solution and diazonium salt solution. |
References
- Krasnokutskaya, E. A., et al. (2007). Halogenation of Pyridines. A Review. Russian Chemical Reviews, 76(2), 179–198.
- ARIA. (n.d.). Runaway reactions, case studies, lessons learned. ARIA No. 44071.
- BenchChem. (2025). Methyl 6-methylnicotinate synthesis from 6-methylnicotinic acid. Technical Support Document.
- ResearchGate. (2025).
- CHIMIA. (2003). A Catalytic Green Process for the Production of Niacin.
- Jetir.org. (2019).
- Georganics. (2023).
- BenchChem. (2025).
- PubChem. (2025). 2-Amino-4-methylpyridine.
- PubMed. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
- MDPI. (2022).
- MDPI. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors.
- ResearchGate. (2020). 2-Amino-3-methylpyridinium, 2-amino-4-methylbenzothiazolium and 2-amino-5-chloropyrinium salts. Experimental and theoretical findings.
- ResearchGate. (2009).
- PMC - NIH. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
- ACS Publications. (2013).
- BenchChem. (2025).
- Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- ResearchGate. (2010).
- ResearchGate. (2004). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA.
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- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Methyl 6-amino-4-chloronicotinate
Welcome to the technical support guide for the crystallization of Methyl 6-amino-4-chloronicotinate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you achieve high-purity crystalline material with desirable physical properties.
The crystallization of substituted nicotinic acid derivatives, such as this compound, is a critical purification step that significantly impacts the final product's quality, stability, and downstream processing.[1][2] However, this process is not without its challenges. Issues such as impurity incorporation, polymorphism, and poor crystal morphology are common hurdles.[1][3][4] This guide provides a structured, experience-driven approach to navigate these complexities.
Troubleshooting Guide: Common Crystallization Issues
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Q1: My crystallization is not initiating, or the yield is very low. What should I do?
A1: Failure to crystallize or poor yield are common issues often related to solvent choice and supersaturation levels.[5][6]
Root Cause Analysis:
-
Insufficient Supersaturation: The concentration of the solute may not have exceeded its saturation point at the given temperature.[6][7]
-
Inappropriate Solvent System: The chosen solvent may be too good at solvating the molecule, even at lower temperatures, thus preventing it from coming out of solution.[6][8]
-
High Impurity Load: Certain impurities can increase the solubility of the main compound, leading to a loss in yield.[3][4]
Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites.[5]
-
Seeding: If you have a small amount of pure, solid this compound, add a single, tiny crystal to the supersaturated solution. This will act as a template for crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: If the solution is clear and no crystals have formed upon cooling, you may have too much solvent. Gently heat the solution to boil off a small portion of the solvent and then allow it to cool again.[5][9]
-
Anti-solvent Addition: Consider using an anti-solvent system. This involves dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (an anti-solvent) in which the compound is insoluble to induce precipitation.[10][11]
-
-
Re-evaluate Solvent Choice:
Q2: Instead of crystals, I'm getting an oily or gummy precipitate. How can I fix this?
A2: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[5]
Root Cause Analysis:
-
High Degree of Supersaturation: Rapid cooling or the abrupt addition of an anti-solvent can cause the solute concentration to far exceed the saturation point, leading to the formation of an oil.
-
Low Melting Point Impurities: The presence of impurities can depress the melting point of the solid, favoring a liquid phase separation.
-
Inherent Properties of the Compound: Some compounds have a natural tendency to oil out, especially if the crystallization temperature is close to the melting point of the solvated compound.
Troubleshooting Protocol:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath. Avoid crash-cooling in a dry ice/acetone bath.
-
Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise to the stirred solution, ideally at an elevated temperature.
-
-
Modify the Solvent System:
-
Increase Solvent Volume: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly again.[5] This reduces the overall supersaturation.
-
Change Solvents: Switch to a solvent with a lower boiling point or one in which the compound is less soluble.
-
Q3: My final product has poor purity, even after crystallization. How can I improve it?
A3: Impurity incorporation is a significant challenge in crystallization, especially when structurally similar impurities are present.[1][3] These impurities can get trapped in the growing crystal lattice.[4][12]
Root Cause Analysis:
-
Rapid Crystal Growth: Fast crystallization entraps impurities from the mother liquor.[1][5]
-
Surface Adsorption: Impurities may adsorb onto the surface of the growing crystals.[12]
-
Co-crystallization: In some cases, an impurity can form a co-crystal with the target compound.[12][13]
Troubleshooting Protocol:
-
Control the Crystallization Rate: A slower crystallization process allows for more selective incorporation of the desired molecule into the crystal lattice, effectively excluding impurities.[5]
-
Utilize a slower cooling ramp.
-
Consider a vapor diffusion setup where the anti-solvent is slowly introduced in the vapor phase.
-
-
Optimize Washing:
-
Wash the filtered crystals with a small amount of cold, fresh solvent in which the compound is sparingly soluble but the impurity is more soluble. This will remove adsorbed impurities and residual mother liquor.
-
-
Perform a Second Recrystallization: If purity is still an issue, a second recrystallization step is often necessary.
-
Consider a Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[9] Be aware that charcoal can also adsorb some of your product.[9]
Q4: The crystals I'm obtaining are very fine needles or small particles, which are difficult to filter and dry. How can I get larger, more robust crystals?
A4: Crystal morphology is heavily influenced by the crystallization conditions.[3][14] Fine needles or small particles often result from rapid nucleation and growth.
Root Cause Analysis:
-
High Supersaturation: Leads to rapid nucleation, forming many small crystals instead of fewer, larger ones.
-
Solvent Effects: The solvent can interact with different crystal faces, influencing the growth habit.
-
Impurities: Impurities can selectively adsorb to certain crystal faces, inhibiting their growth and altering the crystal shape.[1][3]
Troubleshooting Protocol:
-
Reduce Supersaturation and Cooling Rate: This is the most effective way to promote the growth of larger crystals. A slow cooling profile allows for controlled crystal growth on a smaller number of nuclei.
-
Solvent Selection: Experiment with different solvents. A more viscous solvent can sometimes slow down diffusion and lead to larger crystals.
-
pH Adjustment: For ionizable compounds like aminopyridines, the pH of the solution can influence crystal habit. Small adjustments in pH might favor the growth of more equant crystals.
Experimental Protocols & Data
Protocol 1: Standard Cooling Recrystallization
-
Solvent Selection: Choose a suitable solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. (See Table 1 for solvent suggestions).
-
Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required for complete dissolution. Use a hot plate and stirring to facilitate this process.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals, preferably under vacuum.
Protocol 2: Anti-Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent at room temperature.
-
Anti-Solvent Addition: Slowly add a pre-determined amount of a "poor" solvent (anti-solvent) to the stirred solution until it becomes slightly turbid.
-
Crystal Growth: Allow the solution to stand undisturbed for crystallization to occur.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the cooling recrystallization protocol.
Table 1: Solvent Selection Guide for Aminopyridine Derivatives
| Solvent Class | Examples | Suitability for Crystallization | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | Good | Often provide a good balance of solubility at different temperatures. |
| Esters | Ethyl Acetate | Good | Common recrystallization solvent. |
| Ketones | Acetone | Moderate | Can be too strong a solvent, leading to lower yields. |
| Ethers | Diethyl Ether, Dioxane | Poor (as primary solvent) | Often used as an anti-solvent.[15] |
| Hydrocarbons | Hexane, Heptane | Poor (as primary solvent) | Commonly used as anti-solvents. |
| Water | Water | Variable | Solubility depends on the specific compound's polarity. |
Note: This table provides general guidance. The optimal solvent system for this compound must be determined experimentally.
Visualizing Crystallization Concepts
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.
Caption: Troubleshooting logic for crystallization issues.
Impact of Cooling Rate on Crystal Size
This diagram illustrates the inverse relationship between the cooling rate and the final crystal size.
Caption: Cooling rate's effect on crystal size.
Frequently Asked Questions (FAQs)
Q: What is polymorphism and why is it a concern for this compound?
A: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[2] Different polymorphs of the same compound can have different physical properties, including solubility, melting point, and stability.[2][16] For a pharmaceutical compound, an unintended polymorphic form could negatively impact its bioavailability and shelf-life.[11] Therefore, it is crucial to control the crystallization process to consistently produce the desired, most stable polymorph.
Q: How do I know which solvent to choose for recrystallization?
A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[8] A general rule of thumb is "like dissolves like." Since this compound is a moderately polar molecule, polar protic or aprotic solvents are a good starting point. The best approach is to perform small-scale solubility tests with a variety of solvents to find the optimal one.[9]
Q: Can I use a mixture of solvents for crystallization?
A: Yes, a two-solvent system is often used when no single solvent has the ideal solubility properties.[9] You would dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (anti-solvent) in which it is insoluble to induce crystallization.[10]
Q: What is the importance of the physical form of this compound?
A: The physical form, including crystal size and shape, can impact downstream processes such as filtration, drying, and formulation.[1][14] For example, very fine, needle-like crystals can be difficult to filter and may lead to poor flowability during tablet manufacturing.
References
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.). MDPI.
- Methyl 4-amino-6-chloronicotinate | 1256785-40-6. (n.d.). Sigma-Aldrich.
- Effect of Impurities on the Growth Kinetics of Crystals. (2025). ResearchGate.
- Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022). CrystEngComm (RSC Publishing).
- Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals. (2024). CrystEngComm (RSC Publishing).
- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PMC - NIH.
- Troubleshooting Common Issues with Crystallizer Equipment. (2025). Zhanghua - Filter Dryer.
- Methyl 4-chloronicotinate | C7H6ClNO2 | CID 12574055. (n.d.). PubChem - NIH.
- Methyl 4-aMino-6-chloronicotinate | 1256785-40-6. (2025). ChemicalBook.
- Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. (n.d.).
- Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. (2025). Request PDF.
- Method for separating mixed aminopyridine through crystallization and rectification coupling technology. (n.d.). Google Patents.
- 6-Amino-4-chloronicotinonitrile | 670253-38-0. (n.d.). Sigma-Aldrich.
- Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. (2014). PubMed.
- Methyl 4-amino-2-chloronicotinate | C7H7ClN2O2 | CID 59553903. (n.d.). PubChem.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube.
- Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
- Key Considerations for Crystallization Studies. (n.d.). H.E.L Group.
- First-principles and direct design approaches for the control of pharmaceutical crystallization. (n.d.). MIT.
- Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. (n.d.). ResearchGate.
- This compound [1260666-60-1]. (n.d.). Chemsigma.
- Methyl 6-Chloronicotinate 73781-91-6. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- Polymorphism and distinct physicochemical properties of the phloretin–nicotinamide cocrystal. (n.d.). CrystEngComm (RSC Publishing).
- Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. (n.d.). Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
- Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. (2025).
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Technical Support Center: Analytical Method Development for Methyl 6-amino-4-chloronicotinate Impurity Profiling
Welcome to the technical support center for the analytical method development and impurity profiling of Methyl 6-amino-4-chloronicotinate. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting advice in a direct question-and-answer format to address the specific challenges you may encounter. Our approach is grounded in fundamental scientific principles and aligned with global regulatory expectations to ensure the development of robust, reliable, and compliant analytical methods.
Section 1: Foundational Strategy & Regulatory Landscape
Impurity profiling is a critical process in pharmaceutical development that involves the identification, characterization, and quantification of impurities in drug substances and products.[1] For an active pharmaceutical ingredient (API) intermediate like this compound, a robust impurity profile is essential to ensure the quality, safety, and efficacy of the final drug product.[2] This section lays the groundwork by addressing the regulatory context and outlining a strategic approach.
Frequently Asked Questions (FAQs): The "Why" and "How Much"
Q: What are the primary types of impurities I should be concerned with?
A: According to the International Council for Harmonisation (ICH), impurities are broadly classified into three categories[3]:
-
Organic Impurities: These can arise during the manufacturing process or storage of the drug substance. They include starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts.[3] For this compound, this could include isomers, unreacted starting materials, or products from side reactions.
-
Inorganic Impurities: These are often derived from the manufacturing process and include reagents, ligands, catalysts, heavy metals, or other residual metals like filter aids.[3]
-
Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process. Their limits are defined in the ICH Q3C guidelines.[4]
Q: What are the regulatory thresholds for reporting, identifying, and qualifying impurities in a new drug substance?
A: The ICH Q3A(R2) guideline provides a framework based on the maximum daily dose of the final drug.[5] However, a widely accepted general principle is that any impurity present at a level greater than 0.10% should be identified.[3][6] The thresholds are crucial as they dictate the analytical method's required sensitivity and scope.
| Threshold Type | Threshold | Action Required |
| Reporting | ≥ 0.05% | Any impurity at or above this level must be reported in the regulatory submission. |
| Identification | ≥ 0.10% or 1.0 mg/day intake (whichever is lower) | The structure of any impurity at or above this level must be determined.[3] |
| Qualification | Varies (typically > 0.15%) | The biological safety of any impurity at or above this level must be established.[5] |
Overall Workflow for Impurity Method Development
A systematic approach is crucial for successfully developing and validating an impurity profiling method. The following workflow illustrates the key stages, from initial planning to final validation.
Caption: A systematic workflow for impurity profiling method development.
Section 2: The Cornerstone of Stability-Indicating Methods: Forced Degradation
A critical requirement for any impurity profiling method is that it must be "stability-indicating." This means the method can accurately measure the drug substance in the presence of its impurities and degradation products.[7] Forced degradation, or stress testing, is the process used to generate these compounds and prove the method's specificity.[8][9]
Step-by-Step Protocol: Executing a Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. The goal is to achieve 5-20% degradation of the main compound.[8]
-
Neutralization & Dilution: After the specified exposure time, neutralize the acidic and basic samples. Dilute all samples to the target analytical concentration.
-
Analysis: Analyze the stressed samples, a control (unstressed) sample, and a placebo/blank for each condition using the developed chromatographic method.
-
Evaluation: Examine the chromatograms for new peaks (degradation products) and ensure they are well-resolved from the main peak and each other. Peak purity analysis using a DAD/PDA detector is highly recommended to confirm specificity.
Typical Forced Degradation Conditions
| Stress Type | Condition | Typical Exposure | Notes |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60°C for 2-8 hours | Neutralize with an equivalent amount of base before injection. |
| Base Hydrolysis | 0.1 M NaOH | Heat at 60°C for 2-8 hours | Neutralize with an equivalent amount of acid before injection. |
| Oxidation | 3% H₂O₂ | Room temperature for 24 hours | Protect from light. Some compounds degrade very rapidly. |
| Thermal | Dry Heat (e.g., 80-100°C) | 24-48 hours | Test the solid API and a solution to assess both pathways. |
| Photolytic | High-intensity light (ICH Q1B) | Expose to ≥1.2 million lux hours (visible) and ≥200 watt hours/m² (UV) | Run a dark control to differentiate between light and thermal degradation.[8] |
Section 3: HPLC/UPLC Method Development & Troubleshooting
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques for impurity profiling due to their high resolving power and sensitivity.[10][11] this compound, as a pyridine derivative, contains a basic nitrogen atom, which requires specific considerations during method development to achieve good peak shape.[12][13]
Recommended Starting HPLC Conditions
| Parameter | Recommendation | Rationale |
| Column | C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm) | Provides good reversed-phase retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid or 10 mM Ammonium Formate in Water (pH ~3.0) | A low pH suppresses the ionization of acidic silanols on the column, minimizing peak tailing for basic analytes.[12] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | Start at 5-10% B, ramp to 95% B over 20-30 minutes | A gradient is essential to elute a wide range of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp | 30-40 °C | Improves peak shape and reduces viscosity. Consistent temperature ensures reproducible retention times.[14] |
| Detection | UV/PDA at 254 nm or a wavelength of maximum absorbance | A Photo-Diode Array (PDA) detector is crucial for assessing peak purity. |
| Injection Volume | 5-10 µL | A smaller volume minimizes injection solvent effects. |
Troubleshooting Guide: Common HPLC Issues
Q: Why is my main peak tailing?
A: Peak tailing is the most common issue for basic compounds like this compound. The primary cause is the interaction between the protonated basic analyte and negatively charged, deprotonated silanol groups on the silica surface of the column packing.
-
Is your mobile phase pH too high? At a pH above the pKa of the silanol groups (~3.5-4.5), they become ionized and strongly interact with basic analytes. Solution: Lower the mobile phase pH to 2.5-3.5 using an acid like formic acid or phosphoric acid. This keeps the silanols protonated and neutral.[15]
-
Are you using a high-purity, end-capped column? Older or lower-quality columns have more accessible, acidic silanols. Solution: Use a modern, high-purity silica column with robust end-capping.
-
Is your sample overloaded? Injecting too much mass can saturate the stationary phase and lead to tailing. Solution: Reduce the sample concentration or injection volume.
Caption: A decision tree for troubleshooting HPLC peak tailing.
Q: My peaks are fronting. What's the cause?
A: Peak fronting is often a sign of column overload or an injection solvent that is much stronger than the mobile phase.[15]
-
Injection Solvent: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile when the mobile phase starts at 5% Acetonitrile), the analyte band will spread before it reaches the column head. Solution: Whenever possible, dissolve your sample in the initial mobile phase.[16] If solubility is an issue, use the weakest possible solvent.
-
Column Overload: Injecting too much sample can lead to fronting. Solution: Dilute the sample.
Q: My retention times are drifting between injections. How can I fix this?
A: Unstable retention times point to a lack of equilibrium or changes in the mobile phase or temperature.[17]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A good rule of thumb is to flush with 10-20 column volumes.
-
Mobile Phase Preparation: Inconsistently prepared mobile phases can cause shifts. Solution: Prepare mobile phases fresh and accurately. If using a buffer, ensure the pH is consistent batch-to-batch.
-
Temperature Fluctuation: Changes in ambient temperature can affect retention. Solution: Use a column oven to maintain a constant temperature.[14]
Section 4: From Detection to Identification: The Role of Mass Spectrometry
Once impurities are detected and resolved by HPLC, the next step is structural identification. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for this purpose.[10][18]
Q: How do I approach identifying an unknown impurity peak with LC-MS?
A: The process involves a combination of accurate mass measurement and fragmentation analysis.
-
Accurate Mass Measurement: Use a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap to determine the impurity's exact mass. This allows for the generation of a highly probable molecular formula.[19]
-
Isotopic Pattern Matching: Compare the experimental isotopic pattern to the theoretical pattern for the proposed formula. This helps confirm the presence of elements like chlorine, which has a characteristic ³⁵Cl/³⁷Cl pattern (~3:1 ratio).
-
MS/MS Fragmentation: Isolate the impurity's molecular ion and fragment it. The resulting fragmentation pattern provides clues about the molecule's structure. By comparing the fragments to the parent molecule, you can often pinpoint the location of structural changes (e.g., loss of a methyl group, addition of an oxygen atom).
Section 5: Method Validation: Proving Fitness for Purpose
After development, the analytical method must be validated to demonstrate its suitability for its intended purpose, as outlined in the ICH Q2(R1) guideline.[20][21][22] For an impurity quantification method, several key parameters must be assessed.
Key Validation Parameters for an Impurity Method
| Parameter | Purpose | How to Assess |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants). | Analyze forced degradation samples. Show that impurity peaks are resolved from the main peak and each other. Use PDA peak purity analysis.[7] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by establishing the concentration that gives a signal-to-noise ratio of ~10:1, and then demonstrating adequate precision and accuracy at that level. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined by establishing the concentration that gives a signal-to-noise ratio of ~3:1. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Analyze a series of solutions with concentrations spanning from the LOQ to ~120% of the specification limit. Plot the response vs. concentration and determine the correlation coefficient (R² > 0.99).[21] |
| Accuracy | The closeness of test results to the true value. | Analyze a sample (placebo) spiked with known amounts of the impurity at different concentration levels (e.g., LOQ, 100%, 120% of specification). Calculate the percent recovery. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis performed by different analysts, on different days, with different equipment. Results are reported as %RSD. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Intentionally vary parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). Assess the impact on resolution and quantification.[21] |
References
- Impurity Profiling of Drug Substances in Pharmaceuticals. (2017). Pharmaguideline. [Link]
- Troubleshooting Peak Shape Problems in HPLC.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). ALWSCI. [Link]
- LC Chromatography Troubleshooting Guide. (2023). HALO Columns. [Link]
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv. [Link]
- Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos. [Link]
- HPLC Methods for analysis of Pyridine.
- REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. (2017). IJPSR. [Link]
- Regulatory aspects of Impurity profiling. (2020). ijdra. [Link]
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- ICH Q2 Analytical Method Valid
- Quality Guidelines. ICH. [Link]
- Guideline on Impurities in new Active Pharmaceutical Ingredients. (2023). BfArM. [Link]
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021).
- Forced Degradation Studies an Essential Approach to Develop Stability Indic
- Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). IJPR. [Link]
- Forced Degradation Studies: Regulatory Considerations and Implementation. (2010).
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed. [Link]
- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]
- Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY. Almac. [Link]
- impurity profiling and drug characterization: backdrop and approach. (2018). Indo American Journal of Pharmaceutical Sciences. [Link]
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Validation & Comparative
A-Comparative-Guide-to-Methyl-6-amino-4-chloronicotinate-and-its-Structural-Analogs-in-Modern-Synthetic-Chemistry
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Abstract
Nicotinic acid derivatives are foundational scaffolds in medicinal chemistry and materials science. Among these, Methyl 6-amino-4-chloronicotinate stands out as a versatile trifunctional building block, offering distinct reactivity profiles at its amino, chloro, and ester moieties. This guide provides a comparative analysis of this compound against other key nicotinic acid derivatives, including Methyl 2-chloronicotinate, 6-Aminonicotinic acid, and Methyl 6-hydroxynicotinate. We will delve into their comparative synthesis, reactivity in pivotal cross-coupling reactions, and overall utility for drug development professionals and researchers. This guide is supported by experimental protocols and quantitative data to provide a clear, objective comparison.
Introduction: The Nicotinic Acid Scaffold
The pyridine ring, the core of nicotinic acid (Vitamin B3), is a privileged structure in drug discovery. Its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] The strategic placement of functional groups on this aromatic heterocycle allows for precise tuning of a molecule's physicochemical properties and biological activity. This guide focuses on this compound, a highly functionalized derivative, and compares its synthetic utility against other common nicotinates.
Profile: this compound
This compound (and its isomers) is a valuable intermediate in organic synthesis.[5] Its structure is notable for three distinct functional groups, each offering a handle for selective chemical transformations:
-
The 6-amino group: A nucleophilic site and a handle for C-N bond formation, often utilized in Buchwald-Hartwig amination or as a directing group.
-
The 4-chloro group: An electrophilic site, ideal for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
-
The methyl ester: Can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation or other carboxylate-specific reactions.
This trifunctional nature allows for sequential and site-selective modifications, making it a powerful tool for building complex molecular architectures.
Comparative Analysis of Nicotinic Acid Derivatives
To understand the unique advantages of this compound, we will compare it with three other commercially available and synthetically relevant nicotinic acid derivatives.
Comparator Compounds
-
Methyl 2-chloronicotinate: An isomer of the chloro-substituted nicotinates, it is a common building block used in the synthesis of pharmaceuticals and agrochemicals.[6][7][8]
-
6-Aminonicotinic acid: This compound contains the amino and carboxylic acid groups, making it a key intermediate for various bioactive molecules, including those with antibacterial properties.[1][2][3][9][10]
-
Methyl 6-hydroxynicotinate: The hydroxyl analog of the amino-substituted nicotinate, offering a different reactivity profile for C-O bond formation.[11][12][13]
Synthesis and Accessibility
The synthetic accessibility of a building block is a critical consideration for its practical application.
| Compound | Typical Synthetic Route | Starting Materials | Typical Yield | Reference |
| This compound | Multi-step synthesis involving chlorination and amination of a nicotinic acid precursor. | Substituted Pyridines | Moderate | |
| Methyl 2-chloronicotinate | Esterification of 2-chloronicotinic acid, which can be prepared from methyl nicotinate.[6][7] | 2-chloronicotinic acid, Methanol | 86% | [7] |
| 6-Aminonicotinic acid | Electrochemical reduction of 2-amino-5-halopyridines in the presence of CO2.[9] | 2-amino-5-halopyridines | Good | [9] |
| Methyl 6-hydroxynicotinate | Esterification of 6-hydroxynicotinic acid. | 6-hydroxynicotinic acid, Methanol | Good | [11][12] |
| Methyl 6-aminonicotinate | Esterification of 6-aminonicotinic acid in methanol with an acid catalyst.[14] | 6-aminonicotinic acid, Methanol | High | [14] |
| Methyl 6-methylnicotinate | Esterification of 6-methylnicotinic acid in methanol with sulfuric acid.[15][16] | 6-methylnicotinic acid, Methanol | 75% | [15] |
Reactivity in Cross-Coupling Reactions
The true utility of these building blocks is demonstrated in their reactivity in modern cross-coupling reactions. The chloro-substituent is a key handle for such transformations. Chloropyridines are often more economical than their bromo- or iodo- counterparts, making efficient coupling protocols for these substrates highly valuable.[17]
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[18] The reactivity of the chloro-substituent is influenced by the electronic nature of the other groups on the pyridine ring.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
The electron-donating amino group in this compound can increase the electron density of the pyridine ring, potentially making the oxidative addition step of the catalytic cycle slower compared to the less electron-rich Methyl 2-chloronicotinate. However, modern catalyst systems with bulky, electron-rich phosphine ligands can effectively couple even electron-rich aryl chlorides.[17]
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[19][20] This reaction is particularly relevant for derivatives that do not already possess an amino group, such as Methyl 2-chloronicotinate.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
For this compound, the existing amino group can potentially interfere with the reaction if a second amination is desired.[21] In such cases, protection of the 6-amino group may be necessary. Conversely, for Methyl 2-chloronicotinate, the Buchwald-Hartwig reaction provides a direct route to introduce a wide variety of amino substituents at the 2-position.
Experimental Protocols
To provide a practical context for comparison, detailed protocols for key synthetic transformations are provided below.
General Protocol for Suzuki-Miyaura Coupling of Chloropyridines
This protocol is a generalized procedure based on established methodologies.[17][22]
Materials:
-
Substituted chloropyridine (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., SPhos, P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Schlenk tube or round-bottom flask with condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the chloropyridine, arylboronic acid, palladium catalyst, ligand, and base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[17]
General Protocol for Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of aryl halides.[19][20][23][24][25]
Materials:
-
Aryl halide (e.g., Methyl 2-chloronicotinate) (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Ligand (e.g., BINAP, Xantphos) (1-3 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄) (1.2-1.5 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide, palladium precatalyst, ligand, and base.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Comparative Summary and Conclusion
The choice of a nicotinic acid derivative is highly dependent on the specific synthetic goal.
| Derivative | Key Advantages | Key Limitations | Best Suited For |
| This compound | Trifunctional, allowing for sequential, site-selective modifications. | Potential for self-coupling or side reactions involving the amino group. | Complex molecule synthesis requiring multiple, orthogonal functionalization steps. |
| Methyl 2-chloronicotinate | Readily available; the 2-chloro position is activated for nucleophilic aromatic substitution and cross-coupling. | Lacks the nucleophilic amino handle of the 6-amino derivatives. | Direct introduction of substituents at the 2-position via cross-coupling or SNAr. |
| 6-Aminonicotinic acid | The free carboxylic acid allows for direct amide coupling. The amino group provides a nucleophilic center.[1] | The free acid and amino groups may require protection in some transformations. | Synthesis of amides and other carboxylic acid derivatives where the 6-amino group is desired. |
| Methyl 6-hydroxynicotinate | The hydroxyl group can be used for ether synthesis or as a directing group. | The hydroxyl group may require protection. | Synthesis of nicotinic acid-based ethers and other O-functionalized derivatives. |
Caption: Decision tree for selecting a nicotinic acid derivative.
References
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- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
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- Sigma-Aldrich. (n.d.). Methyl 6-amino-4-methylnicotinate | 179555-12-5.
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biological activity of Methyl 6-amino-4-chloronicotinate vs. its analogs
The nicotinate scaffold, exemplified by versatile intermediates like this compound, remains a highly productive platform for the discovery of novel therapeutic agents. Structure-activity relationship studies consistently demonstrate that targeted modifications can yield potent and selective inhibitors for a range of biological targets, including COX-2 and various protein kinases. Analogs designed to enhance selectivity and improve safety profiles, particularly concerning gastrointestinal and off-target effects, have shown significant promise in preclinical models. [2][6] Future research should focus on multi-target drug design, leveraging the scaffold's versatility to simultaneously address multiple nodes in a disease pathway. Furthermore, exploring novel substitutions and bioisosteric replacements on the pyridine ring could uncover new classes of inhibitors with improved potency and pharmacokinetic properties. The integration of computational methods, such as molecular docking and dynamic simulations, will continue to be invaluable for rationalizing biological findings and guiding the synthesis of next-generation nicotinate-based therapeutics. [9]
References
- Comparative Study of Methyl 2-(aminomethyl)nicotinate Derivatives and Related Nicotinic Acid Analogs. (2025). Benchchem.
- Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. (2021). PubMed.
- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). PubMed.
- Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simul
- Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme | Request PDF. (2025).
- Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflamm
- Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. (n.d.). PubMed.
- Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. (2019). PubMed.
- Nicotinamide‑based diamides derivatives as potential cytotoxic agents: Synthesis and biological evaluation. (2017).
- Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity. (2022). PMC - NIH.
- (48) methyl-6-methyinicotinate Route of Synthesis. (n.d.). [No Source Name Available].
- The Nicotinate Scaffold: A Privileged Motif in Modern Drug Discovery. (n.d.). Benchchem.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
- Methyl 6-aminonicotinate – preparation and applic
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A Comparative Guide to Validating the Mechanism of Action of Methyl 6-amino-4-chloronicotinate
For researchers and drug development professionals, elucidating a compound's precise mechanism of action is a critical step in the journey from a promising molecule to a potential therapeutic. This guide provides an in-depth, technical comparison for validating the hypothesized mechanism of action of Methyl 6-amino-4-chloronicotinate, a novel pyridine derivative. We will explore its likely metabolic activation to a potent enzyme inhibitor and compare its profile to the well-characterized compound, 6-aminonicotinamide. This document is designed to be a practical resource, offering not just protocols, but the scientific rationale behind the experimental choices.
Hypothesized Mechanism of Action: A Prodrug Approach to 6PGD Inhibition
While direct studies on this compound are emerging, its structural similarity to other 6-aminonicotinic acid esters suggests a well-defined mechanism of action. It is hypothesized that this compound functions as a prodrug. Following cell entry, it is likely hydrolyzed by intracellular esterases to its active form, 6-amino-4-chloronicotinic acid. This intermediate is then believed to enter the Preiss-Handler pathway, an endogenous route for NAD⁺ synthesis, where it is ultimately converted to 6-amino-4-chloro-NADP⁺. This analog of NADP⁺ is predicted to be a potent inhibitor of 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose phosphate pathway (PPP).
This mechanism is analogous to that of 6-aminonicotinamide (6AN), a widely studied 6PGD inhibitor.[1] 6AN is intracellularly converted to 6-amino-NADP⁺ via the salvage pathway and subsequently inhibits 6PGD.[1] By targeting 6PGD, these compounds disrupt the production of NADPH and ribose-5-phosphate, essential for reductive biosynthesis and nucleotide synthesis, respectively, thereby impacting cell proliferation and survival.
Below is a diagram illustrating the proposed metabolic activation pathway.
Caption: Proposed metabolic activation of this compound.
Comparative Framework: this compound vs. 6-Aminonicotinamide
To rigorously validate the mechanism of action, a direct comparison with a known inhibitor of the same target is essential. 6-Aminonicotinamide (6AN) serves as an ideal benchmark.
| Feature | This compound (Hypothesized) | 6-Aminonicotinamide (Established) |
| Prodrug | Yes | Yes |
| Active Metabolite | 6-amino-4-chloro-NADP⁺ | 6-amino-NADP⁺ |
| Metabolic Pathway | Preiss-Handler Pathway | Salvage Pathway |
| Target | 6-Phosphogluconate Dehydrogenase (6PGD) | 6-Phosphogluconate Dehydrogenase (6PGD) |
| Expected Effect | Inhibition of Pentose Phosphate Pathway | Inhibition of Pentose Phosphate Pathway |
Experimental Validation: A Multi-faceted Approach
A combination of biochemical and cell-based assays is crucial for a thorough validation of the proposed mechanism.[2][3][4][5][6] This dual approach allows for the direct assessment of enzyme inhibition in a purified system and the observation of the compound's effects within a biological context.
Biochemical Assays: Direct Target Engagement
Biochemical assays are fundamental for confirming the direct interaction between the active metabolite and the target enzyme.[7][8][9]
Objective: To determine if the hydrolyzed form of this compound directly inhibits 6PGD enzyme activity.
Experimental Workflow:
Caption: Workflow for the biochemical validation of 6PGD inhibition.
Detailed Protocol: 6PGD Enzyme Inhibition Assay
-
Preparation of Hydrolyzed Inhibitor: Incubate this compound in a solution containing a purified esterase (e.g., porcine liver esterase) to generate 6-amino-4-chloronicotinic acid. Confirm conversion via LC-MS.
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂).
-
Enzyme and Substrate Preparation: Dilute purified recombinant human 6PGD to the desired concentration in the assay buffer. Prepare stock solutions of 6-phosphogluconate and NADP⁺.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, a serial dilution of the hydrolyzed inhibitor or 6AN (as a positive control), and the 6PGD enzyme. Include wells with no inhibitor (100% activity control) and wells with no enzyme (background control).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Add the substrates (6-phosphogluconate and NADP⁺) to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm every minute for 30 minutes using a microplate reader. The production of NADPH results in an increase in absorbance at this wavelength.
-
Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the kinetic curves. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[10] Further kinetic studies, varying the concentrations of both substrate and inhibitor, can elucidate the mode of inhibition (e.g., competitive, non-competitive).[11]
Cell-Based Assays: Cellular Target Engagement and Phenotypic Effects
Cell-based assays are essential to confirm that the compound can penetrate cells, be metabolized to its active form, and exert the expected biological effects.[2][3][4][5][6]
Objective: To demonstrate that this compound inhibits the pentose phosphate pathway and reduces cell proliferation in a cellular context.
Experimental Workflow:
Caption: Workflow for cell-based validation of mechanism of action.
Detailed Protocol: Cell Proliferation Assay (MTS)
-
Cell Culture: Culture a cancer cell line known to be sensitive to PPP inhibition (e.g., A549 lung carcinoma) in appropriate media.
-
Cell Seeding: Seed the cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound and 6AN. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours, or until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the EC₅₀ value.
Detailed Protocol: Pentose Phosphate Pathway Flux Analysis
-
Cell Culture and Treatment: Culture and treat cells with this compound and 6AN as described above.
-
Labeled Glucose Incubation: After a set treatment time (e.g., 24 hours), replace the medium with a medium containing [1,2-¹³C₂]-D-glucose and incubate for a defined period.
-
Metabolite Extraction: Wash the cells with ice-cold saline and extract the intracellular metabolites using a cold methanol/water solution.
-
LC-MS/MS Analysis: Analyze the metabolite extracts by liquid chromatography-mass spectrometry (LC-MS/MS) to measure the incorporation of ¹³C into PPP intermediates such as ribose-5-phosphate.
-
Data Analysis: A decrease in the fractional labeling of PPP intermediates in treated cells compared to control cells indicates inhibition of the pathway.
Data Interpretation and Comparative Analysis
The collective data from these experiments will provide a robust validation of the proposed mechanism of action.
| Expected Outcome | Interpretation |
| Biochemical Assay: Low IC₅₀ of hydrolyzed this compound for 6PGD. | Confirms direct inhibition of the target enzyme by the active metabolite. |
| Cell-Based Assays: Dose-dependent decrease in cell proliferation (low EC₅₀). | Demonstrates the compound's anti-proliferative effect in a cellular context. |
| PPP Flux Analysis: Reduced ¹³C incorporation into PPP metabolites. | Provides direct evidence of target engagement and pathway inhibition in intact cells. |
| Metabolite Analysis: Detection of intracellular 6-amino-4-chloro-NADP⁺. | Confirms the intracellular conversion of the prodrug to its active form. |
A successful validation will show a strong correlation between the biochemical potency (IC₅₀) and the cellular anti-proliferative activity (EC₅₀), along with clear evidence of PPP inhibition. Comparing these results with those obtained for 6-aminonicotinamide will provide valuable insights into the relative potency and potential advantages of this compound.
Conclusion
This guide outlines a comprehensive and logically structured approach to validating the mechanism of action of this compound. By combining direct enzyme inhibition studies with cell-based functional and metabolic assays, and by using the well-characterized compound 6-aminonicotinamide as a benchmark, researchers can build a strong, evidence-based understanding of this novel compound's biological activity. This rigorous validation is an indispensable step in advancing this compound through the drug discovery and development pipeline.
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- 9. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chloronicotinate Esters in Cross-Coupling Reactions
Introduction: The Strategic Value of Chloronicotinate Esters
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, nitrogen-containing heterocycles are foundational scaffolds. Among these, the pyridine core is of paramount importance. Chloronicotinate esters have emerged as highly versatile and economically attractive building blocks for elaborating these structures. Their utility stems from the presence of a chloro-substituent, which, while traditionally considered less reactive than its bromo or iodo counterparts, offers advantages in terms of cost, stability, and the potential for selective, sequential functionalization.[1]
This guide provides a comparative analysis of chloronicotinate esters in palladium- and nickel-catalyzed cross-coupling reactions. It is designed for researchers, scientists, and drug development professionals seeking to make informed decisions about substrate selection, catalyst systems, and reaction optimization. We will move beyond mere protocols to explain the underlying causality of experimental choices, empowering you to troubleshoot and innovate within your own projects.
Fundamentals of Cross-Coupling with Chloropyridine Scaffolds
The central challenge in using chloronicotinate esters as electrophiles is the strength of the C(sp²)–Cl bond. Activating this bond requires carefully tuned catalytic systems. The general mechanism for most palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) proceeds through a canonical cycle: oxidative addition, transmetalation, and reductive elimination.[2][3]
The oxidative addition of the aryl chloride to the low-valent metal center (e.g., Pd(0)) is typically the rate-limiting step.[2] This step is highly sensitive to the electronic and steric environment of both the pyridine ring and the catalyst itself.
dot graph "Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="Pd(0)L_n\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Oxidative\nAddition", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Ar-Pd(II)(Cl)L_n\n(Oxidative Adduct)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Transmetalation", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Ar-Pd(II)(R)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Reductive\nElimination", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges A -> B [label="Ar-Cl"]; B -> C; C -> D [label="R-M"]; D -> E [label="M-Cl"]; E -> F; F -> A [label="Ar-R"];
// Graph attributes graph [bgcolor="#FFFFFF", label="Figure 1: Generalized Catalytic Cycle", fontcolor="#202124", fontsize=12, pad="0.5"]; } /dot
Caption: Figure 1: Generalized Catalytic Cycle for Cross-Coupling.
Key Factors Influencing Reactivity:
-
Catalyst: Palladium remains a workhorse, but nickel catalysis is increasingly important for C-Cl bond activation due to its lower cost and unique reactivity profile.[4][5][6][7]
-
Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, PCy₃) or N-heterocyclic carbenes (NHCs) are essential.[8][9] They stabilize the palladium center, promote the oxidative addition step, and accelerate reductive elimination.[8][10]
-
Base: The base plays a crucial role, particularly in Suzuki-Miyaura couplings, by activating the organoboron species to facilitate transmetalation.[9] The choice of base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can dramatically affect yield and must be optimized for each substrate pair.[11]
-
Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are common, often with the addition of water in Suzuki reactions to aid in dissolving the base and facilitating the catalytic cycle.[12]
Comparative Analysis: The Impact of the Ester Group
The ester moiety in chloronicotinate esters is not a passive spectator. Its electronic and steric properties can significantly modulate the reactivity of the C–Cl bond.
Electronic Effects
The ester group is electron-withdrawing, which generally makes the pyridine ring more electron-deficient. This has two opposing effects:
-
Favorable for Oxidative Addition: An electron-deficient ring is more susceptible to oxidative addition by the electron-rich Pd(0) or Ni(0) catalyst. This is a primary reason why chloropyridines are more reactive in cross-coupling than, for example, chlorobenzene.
-
Potential for Catalyst Inhibition: The pyridine nitrogen is a Lewis base and can coordinate to the metal center, potentially inhibiting catalytic activity. The electron-withdrawing ester group reduces the basicity of the nitrogen, mitigating this inhibitory effect.
A direct comparison of simple alkyl esters (methyl, ethyl, isopropyl) often shows subtle differences in reactivity that are highly dependent on the specific reaction conditions. However, a general trend is that less sterically hindered esters, like methyl and ethyl nicotinates, often provide slightly higher yields or faster reaction rates under identical conditions due to easier access of the catalyst to the C-Cl bond.
Positional Isomerism
The position of the chloro-substituent relative to the nitrogen atom and the ester group has a profound impact on reactivity. The generally accepted order of reactivity for chloropyridines is 2-Cl ≈ 6-Cl > 4-Cl.
-
2- and 6-Chloronicotinates: The chloro group is adjacent to the ring nitrogen. This proximity makes the C-Cl bond more polarized and susceptible to oxidative addition. These substrates are typically the most reactive.[1]
-
4-Chloronicotinates: The chloro group is para to the nitrogen. While still activated, it is generally less reactive than the 2- or 6-isomers. Achieving high yields with 4-chloro substrates often requires more forcing conditions or highly active catalyst systems.
Catalyst System Selection: A Practical Flowchart
Choosing the right combination of metal, ligand, and base is crucial for success. Palladium systems are well-established, while nickel offers a powerful alternative for particularly challenging couplings.
dot digraph "Catalyst_Selection" { graph [fontname="Arial", fontsize=12, bgcolor="#FFFFFF", label="Figure 2: Catalyst System Decision Guide"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Substrate:\nChloronicotinate Ester", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; q1 [label="Coupling Type?", shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; suzuki [label="Suzuki (C-C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; buchwald [label="Buchwald (C-N)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sonogashira [label="Sonogashira (C-C, alkyne)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
cat_pd [label="Palladium Catalyst System\n(High Success Rate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cat_ni [label="Consider Nickel Catalyst\n(For Unreactive Substrates)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
ligand_suzuki [label="Ligand Choice:\nBulky Monophosphines\n(e.g., SPhos, XPhos, P(tBu)3)\nor NHCs (e.g., IPr)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ligand_buchwald [label="Ligand Choice:\nBiarylphosphines\n(e.g., RuPhos, BrettPhos)\nor Josiphos-type", fillcolor="#34A853", fontcolor="#FFFFFF"]; ligand_sono [label="Ligand Choice:\nPPh3 (with CuI co-catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"];
base [label="Base:\nK3PO4, K2CO3, Cs2CO3", fillcolor="#F1F3F4", fontcolor="#202124"]; base_buchwald [label="Base:\nNaOtBu, K3PO4", fillcolor="#F1F3F4", fontcolor="#202124"]; base_sono [label="Base:\nAmine (e.g., Et3N, DIPEA)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> q1; q1 -> suzuki [label=" Boronic Acid/Ester "]; q1 -> buchwald [label=" Amine "]; q1 -> sonogashira [label=" Terminal Alkyne "];
suzuki -> cat_pd; buchwald -> cat_pd; sonogashira -> cat_pd;
cat_pd -> ligand_suzuki [headport="n", tailport="s", minlen=2, constraint=false]; cat_pd -> ligand_buchwald [headport="n", tailport="s", minlen=2, constraint=false]; cat_pd -> ligand_sono [headport="n", tailport="s", minlen=2, constraint=false];
ligand_suzuki -> base; ligand_buchwald -> base_buchwald; ligand_sono -> base_sono;
base -> cat_ni [style=dashed, label=" If low yield "]; base_buchwald -> cat_ni [style=dashed, label=" If low yield "]; } /dot
Caption: Figure 2: Catalyst System Decision Guide for Chloronicotinates.
Experimental Protocols & Data
To provide a tangible comparison, we present a standardized protocol for a Suzuki-Miyaura reaction and a table summarizing typical results for different ester and chloro-position combinations.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of various chloronicotinate esters with arylboronic acids.[13]
dot graph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#FFFFFF", label="Figure 3: Experimental Workflow"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="1. Reagent Prep\n(Oven-dried flask)"]; B [label="2. Add Solids\nChloronicotinate (1.0 mmol)\nBoronic Acid (1.2 mmol)\nBase (K2CO3, 2.0 mmol)"]; C [label="3. Add Catalyst/Ligand\nPd(OAc)2 (2 mol%)\nSPhos (4 mol%)"]; D [label="4. Add Solvents\nDioxane (8 mL)\nWater (2 mL)"]; E [label="5. Degas\n(N2 or Ar sparge, 15 min)"]; F [label="6. Heat Reaction\n(Stir at 100 °C, 4-12 h)"]; G [label="7. Monitor\n(TLC or LC-MS)"]; H [label="8. Work-up & Purification\n(Extraction & Chromatography)"];
// Edges A -> B -> C -> D -> E -> F -> G -> H; } /dot
Caption: Figure 3: Step-by-step experimental workflow for Suzuki coupling.
Methodology Details:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the chloronicotinate ester (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed deionized water (typically a 4:1 to 5:1 ratio) via syringe.[13]
-
Degassing: Seal the vessel and sparge the mixture with argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Comparative Performance Data
The following table summarizes typical yields obtained for the Suzuki-Miyaura coupling of various chloronicotinate esters with phenylboronic acid under the optimized conditions described above.
| Substrate | Ester Group (R) | Position of Cl | Typical Isolated Yield (%) | Notes |
| Methyl 2-chloronicotinate | Methyl | 2 | 85 - 95% | Highly reactive substrate. |
| Ethyl 2-chloronicotinate | Ethyl | 2 | 82 - 92% | Slightly lower yield, comparable to methyl ester. |
| Methyl 6-chloronicotinate | Methyl | 6 | 88 - 96% | Reactivity is very similar to the 2-chloro isomer. |
| Ethyl 6-chloronicotinate | Ethyl | 6 | 85 - 94% | Excellent reactivity and yields. |
| Methyl 4-chloronicotinate | Methyl | 4 | 65 - 78% | Requires more active catalyst (e.g., using XPhos) or higher temperatures. |
| Ethyl 4-chloronicotinate | Ethyl | 4 | 60 - 75% | Similar reduced reactivity as the methyl ester. |
Yields are representative and can vary based on the specific boronic acid partner, purity of reagents, and precise reaction conditions.
Conclusion and Future Outlook
Chloronicotinate esters are robust and versatile electrophiles for cross-coupling reactions. A judicious choice of catalyst system, particularly the ligand, is paramount to achieving high efficiency in the activation of the C–Cl bond. While 2- and 6-chloro isomers are generally high-yielding substrates, successful coupling of the more challenging 4-chloro isomers is readily achievable with modern, highly active palladium and nickel catalysts. The ester group itself plays a secondary, but important, role in modulating electronic properties, with less hindered esters often being preferable.
The field continues to evolve, with ongoing research focused on developing more sustainable iron-catalyzed methods and expanding the scope to include even more challenging C(sp³)–C(sp²) couplings.[14] As our understanding of catalytic mechanisms deepens, we can expect the development of even more efficient and selective methods for the functionalization of these valuable heterocyclic building blocks.
References
- Vertex AI Search. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
- BenchChem. (2025). Comparative study of palladium catalysts for cross-coupling with 3-(bromomethyl)-2-chlorothiophene.
- ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
- DOI. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
- Qualitas1998.net. (2012).
- National Institutes of Health. (n.d.). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC.
- National Institutes of Health. (n.d.). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
- ACS Publications. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.
- PubMed. (2020). Nickel-Catalyzed Cross-Coupling of Sulfonamides With (Hetero)aryl Chlorides.
- ACS Publications. (2016).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- YouTube. (2021). Buchwald-Hartwig Coupling.
- RSC Publishing. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- RSC Publishing. (n.d.).
- ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ResearchGate. (2025).
- National Institutes of Health. (n.d.).
- ACS Publications. (2024). Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling | Accounts of Chemical Research.
- YouTube. (2021). Synthesis Workshop: Elucidating Ni-catalyzed Negishi Couplings with Craig Day (Episode 52).
- National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC.
- Semantic Scholar. (2020). Development and Execution of an Ni(II)
- PubMed. (2013). Suzuki-miyaura cross-coupling in acylation reactions, scope and recent developments.
- RSC Publishing. (n.d.).
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- R Discovery. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
- Chemistry LibreTexts. (2023). Heck Reaction.
- National Institutes of Health. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids - PMC.
- PubMed. (2015).
- BenchChem. (2025).
- Semantic Scholar. (2017).
- ResearchGate. (2025).
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Methyl 6-amino-4-chloronicotinate
Introduction:
Welcome, researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for assessing the purity of synthesized Methyl 6-amino-4-chloronicotinate, a key intermediate in various pharmaceutical syntheses. The reliability of any downstream application hinges on the purity of this starting material. Therefore, a robust analytical strategy is not just a quality control measure; it is a cornerstone of reproducible and meaningful research.
This document moves beyond a simple listing of techniques. It delves into the rationale behind selecting specific analytical methods, offers comparative insights, and provides actionable, step-by-step protocols. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are self-validating and adhere to the highest industry standards.
The Analytical Imperative: A Multi-Modal Approach to Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on a multi-modal approach, where each technique offers a unique and complementary perspective. For this compound, we will focus on a suite of four powerful and widely accessible analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative purity assessment and impurity profiling.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled for structural confirmation and identification of impurities with distinct proton and carbon environments.
-
Melting Point Analysis: A fundamental and cost-effective technique for a preliminary assessment of bulk purity.
The logical workflow for purity assessment should be systematic, starting with broad-spectrum techniques and progressing to more specific and sensitive methods.
Caption: A logical workflow for the comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): The Quantitative Cornerstone
HPLC is the gold standard for determining the purity of non-volatile organic compounds. Its high resolution and sensitivity make it ideal for separating the target compound from closely related impurities.
Causality Behind Experimental Choices:
-
Reversed-Phase HPLC: For a molecule like this compound, which possesses both polar (amino, ester) and non-polar (chlorinated pyridine ring) characteristics, reversed-phase chromatography is the logical choice. A C18 stationary phase provides a versatile hydrophobic surface for retention.
-
Mobile Phase Selection: A mobile phase consisting of a mixture of water (often with a pH-modifying buffer) and an organic solvent like acetonitrile or methanol allows for the fine-tuning of retention times. The amino group on the pyridine ring is basic, so controlling the pH of the aqueous portion of the mobile phase can significantly impact peak shape and retention. An acidic mobile phase (e.g., using formic or phosphoric acid) will protonate the amine, generally leading to better peak symmetry and controlled retention.
-
UV Detection: The aromatic pyridine ring in this compound contains a chromophore that absorbs UV light, making UV detection a straightforward and sensitive method for quantification.
Comparative Analysis: HPLC vs. Other Techniques
| Feature | HPLC | GC-MS | NMR | Melting Point |
| Quantitation | Excellent | Good | Semi-quantitative | Poor |
| Sensitivity | High | Very High | Moderate | Low |
| Impurity Detection | Broad range of non-volatile impurities | Volatile & semi-volatile impurities | Structurally different impurities | Gross impurities |
| Structural Info | None | Yes (Mass Spec) | Excellent | None |
| Sample Throughput | High | Moderate | Moderate | High |
Experimental Protocol: HPLC Purity Assay
Objective: To determine the purity of this compound and quantify any non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase modification)
-
This compound reference standard (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% phosphoric acid.[1] Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the analyte)
-
-
Analysis: Inject the standard and sample solutions.
-
Calculation: Determine the purity by area percent normalization, assuming all impurities have a similar response factor to the main peak.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Method Validation: A full validation of this method should be conducted according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of synthesized this compound, its primary roles are to detect residual synthesis solvents and volatile by-products.
Causality Behind Experimental Choices:
-
Headspace GC: For residual solvent analysis, headspace sampling is often preferred over direct injection. This technique involves heating the sample in a sealed vial and injecting only the vapor phase. This minimizes contamination of the GC system with the non-volatile active pharmaceutical ingredient (API).
-
Mass Spectrometric Detection: The mass spectrometer provides definitive identification of eluted compounds by comparing their mass spectra to established libraries (e.g., NIST).[2] This is crucial for identifying unknown impurities.
Experimental Protocol: GC-MS for Residual Solvents
Objective: To identify and quantify residual solvents from the synthesis process.
Instrumentation:
-
GC-MS system with a headspace autosampler
-
A low- to mid-polarity capillary column (e.g., DB-5ms, HP-5ms).[3]
Reagents:
-
Dimethyl sulfoxide (DMSO) or another suitable high-boiling solvent for sample dissolution.
-
Standards for expected residual solvents.
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of the synthesized compound into a headspace vial. Add a known volume of DMSO (e.g., 1 mL).
-
Headspace Conditions:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 15 min
-
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at 40 °C for 5 min, then ramp to 240 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 35-350 amu
-
Data Analysis: Identify peaks by comparing their retention times and mass spectra to those of known solvent standards and library data. Quantify using an external or internal standard method.
Caption: A typical workflow for the analysis of volatile impurities by Headspace GC-MS.
NMR Spectroscopy: The Definitive Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For purity assessment, it can confirm the identity of the desired product and identify impurities that have a different chemical structure.
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons. The spectrum of pure this compound should show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons, with characteristic chemical shifts and coupling patterns.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
By comparing the obtained spectra to theoretical values or those of a reference standard, one can confirm the structure of the synthesized compound. The presence of unexpected signals may indicate impurities.
Melting Point Analysis: A Simple, Yet Powerful, First Pass
The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities typically causes a depression and broadening of the melting range. While not a quantitative measure, it is a rapid and inexpensive method for a preliminary assessment of purity.
Procedure:
-
A small amount of the dried, crystalline sample is packed into a capillary tube.
-
The tube is placed in a melting point apparatus and heated slowly.
-
The temperature range over which the sample melts is recorded.
Conclusion: An Integrated Strategy for Confident Purity Assessment
The purity assessment of synthesized this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. An integrated analytical strategy, leveraging the quantitative power of HPLC, the specificity of GC-MS for volatile impurities, the structural confirmation of NMR, and the preliminary check of melting point analysis, provides a comprehensive and robust evaluation. Each method, when applied with a clear understanding of its strengths and limitations, contributes to a holistic understanding of the sample's composition. Adherence to established validation guidelines, such as those from the ICH, is paramount for ensuring the data generated is accurate, reliable, and fit for purpose.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Nelson Labs. (2023).
- Almalki, W. M., Naguib, I. A., & Abdallah, O. Y. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
- SIELC Technologies. (2018). Separation of 6-Chloronicotinic acid on Newcrom R1 HPLC column. [Link]
- Popov, I. D., Ul'yanovskii, N. V., & Kosyakov, D. S. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Journal of Aquatic Food Product Technology, 33(1), 1-13. [Link]
- U.S. Department of Health and Human Services. (n.d.). Analytical Methods. In Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
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A Comparative Guide to the Validation of an HPLC Method for Methyl 6-amino-4-chloronicotinate Quantification
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, experience-driven comparison of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Methyl 6-amino-4-chloronicotinate, a key chemical intermediate. We will move beyond a simple checklist of validation parameters to explore the scientific rationale behind each step, grounded in authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7]
The "Why" Before the "How": Establishing the Analytical Target Profile
Before a single sample is injected, the end goal must be clearly defined. The Analytical Target Profile (ATP) for this method is the accurate and precise quantification of this compound in the presence of potential impurities and degradation products. This dictates the required performance characteristics of our HPLC method. This principle aligns with the lifecycle management approach to analytical procedures, a concept gaining prominence in regulatory guidelines.[8][9]
Foundational Elements: The HPLC Method
While this guide focuses on validation, a well-developed method is the prerequisite. For illustrative purposes, we will consider a hypothetical reversed-phase HPLC (RP-HPLC) method as our candidate for validation.
Hypothetical HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
This method serves as our starting point. Its validation will determine if it is "fit for purpose."
The Pillars of Validation: A Parameter-by-Parameter Deep Dive
Method validation is a systematic process to confirm that the analytical procedure employed for a specific test is suitable for its intended purpose.[10][11][12] The core validation parameters we will explore are specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[13][14]
Specificity: Ensuring the Signal is True
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][13][14] For an intermediate like this compound, this is crucial to ensure that the reported quantity is not inflated by co-eluting species.
Experimental Protocol: Forced Degradation Studies
Forced degradation, or stress testing, is a powerful tool to demonstrate specificity.[15][16][17][18][19] The goal is to intentionally degrade the sample to generate potential impurities and demonstrate that the analytical method can separate them from the main analyte peak.
Step-by-Step Protocol:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Expose the solid powder of this compound to 105 °C for 48 hours. Prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a 1 mg/mL solution of this compound to UV light (254 nm) for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Analysis: Inject the unstressed (control) and all stressed samples into the HPLC system.
Data Interpretation and Acceptance Criteria
The primary goal is to demonstrate peak purity of the this compound peak in the presence of degradation products.
| Stress Condition | % Degradation | Peak Purity (e.g., by PDA) | Resolution between Analyte and Nearest Degradant |
| Acidic Hydrolysis | ~15% | > 0.999 | > 2.0 |
| Alkaline Hydrolysis | ~20% | > 0.999 | > 2.0 |
| Oxidative Degradation | ~10% | > 0.999 | > 2.0 |
| Thermal Degradation | ~5% | > 0.999 | > 2.0 |
| Photolytic Degradation | ~8% | > 0.999 | > 2.0 |
A peak purity index close to 1 indicates that the peak is spectrally homogeneous. A resolution value greater than 2.0 indicates baseline separation between two peaks.
Caption: Workflow for Specificity Validation.
Linearity: Establishing a Proportional Response
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[13] This is fundamental for accurate quantification.
Experimental Protocol
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound reference standard (e.g., 1000 µg/mL).
-
Prepare Calibration Standards: Perform serial dilutions to prepare at least five calibration standards covering the expected working range (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration). For a target concentration of 100 µg/mL, this would be 50, 75, 100, 125, and 150 µg/mL.
-
Analysis: Inject each calibration standard in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).
Data Summary and Acceptance Criteria
| Concentration (µg/mL) | Peak Area (Mean) |
| 50 | 501,234 |
| 75 | 752,345 |
| 100 | 1,003,456 |
| 125 | 1,254,567 |
| 150 | 1,505,678 |
| Correlation Coefficient (R²) | > 0.999 |
| Y-intercept | Should be close to zero |
A high correlation coefficient (typically > 0.999) indicates a strong linear relationship.
Accuracy: Closeness to the True Value
Accuracy is the closeness of the test results obtained by the method to the true value.[2][14] It is often assessed using recovery studies.
Experimental Protocol
-
Prepare Spiked Samples: To a sample matrix (if applicable, otherwise use a blank solvent), add known amounts of this compound stock solution to achieve concentrations at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare Triplicates: Prepare three independent samples at each concentration level.
-
Analysis: Analyze the spiked samples and determine the concentration using the previously established linear calibration curve.
-
Calculate Recovery: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
Data Summary and Acceptance Criteria
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, Mean) | % Recovery (Mean) | % RSD |
| 80% | 80 | 79.5 | 99.4% | < 2.0% |
| 100% | 100 | 100.2 | 100.2% | < 2.0% |
| 120% | 120 | 119.8 | 99.8% | < 2.0% |
| Acceptance Criteria | Typically 98.0% - 102.0% | < 2.0% |
Precision: Consistency of Results
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[20] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol
-
Repeatability (Intra-assay Precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD).
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
-
Data Summary and Acceptance Criteria
| Precision Level | Parameter | Result | Acceptance Criteria |
| Repeatability | % RSD of 6 replicates | 0.8% | ≤ 2.0% |
| Intermediate Precision | % RSD (Day 1 vs. Day 2) | 1.2% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[20][21]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20][21]
Experimental Protocol (Based on the Calibration Curve)
The LOD and LOQ can be estimated from the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of regression lines.
-
S = the slope of the calibration curve.
Data Summary and Acceptance Criteria
| Parameter | Calculated Value (µg/mL) | Confirmation |
| LOD | 0.5 | Signal-to-noise ratio of ~3:1 |
| LOQ | 1.5 | Signal-to-noise ratio of ~10:1 and acceptable precision (%RSD < 10%) at this concentration |
Robustness: Resistance to Small Variations
Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.[2][13][14][17] This provides an indication of its reliability during normal usage.
Experimental Protocol
-
Identify Critical Parameters: Identify parameters that could potentially affect the results (e.g., mobile phase composition, flow rate, column temperature).
-
Introduce Small Variations: Systematically vary each parameter while keeping the others constant.
-
Analyze Samples: Analyze a standard solution under each varied condition.
-
Evaluate Impact: Assess the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).
Data Summary and Acceptance Criteria
| Parameter Varied | Variation | Retention Time (min) | Peak Area | Tailing Factor |
| Nominal | - | 4.5 | 1,003,456 | 1.1 |
| Flow Rate | 0.9 mL/min | 5.0 | 1,114,951 | 1.1 |
| 1.1 mL/min | 4.1 | 912,233 | 1.1 | |
| Temperature | 28 °C | 4.6 | 1,005,678 | 1.1 |
| 32 °C | 4.4 | 1,001,234 | 1.2 | |
| Mobile Phase | ACN:H₂O (58:42) | 4.9 | 1,002,345 | 1.1 |
| ACN:H₂O (62:38) | 4.2 | 1,004,567 | 1.2 | |
| Acceptance Criteria | %RSD < 5% | %RSD < 5% | < 1.5 |
The results should demonstrate that minor variations do not significantly impact the method's performance.
Caption: Relationship of Validation Parameters.
Conclusion: A Self-Validating System for Trustworthy Results
This guide has outlined a comprehensive approach to validating an HPLC method for the quantification of this compound. By grounding our experimental design in the principles of scientific integrity and adhering to globally recognized guidelines, we establish a self-validating system.[1][3][22][23] Each parameter, from specificity confirmed by forced degradation to robustness against minor changes, builds a body of evidence demonstrating that the method is reliable, accurate, and fit for its intended purpose. This meticulous approach ensures the generation of high-quality, trustworthy data essential for advancing drug development and maintaining product quality.
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- Quality Guidelines. ICH.
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- ICH Q2 Analytical Method Valid
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- The 6 Key Aspects of Analytical Method Valid
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Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 6-amino-4-chloronicotinate Derivatives in Kinase Inhibitor Design
Introduction: Unlocking the Potential of a Versatile Scaffold
In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, certain molecular frameworks emerge as "privileged scaffolds." These structures serve as versatile starting points for the synthesis of extensive compound libraries, allowing for systematic exploration of the chemical space around a biological target.[1][2] The methyl 6-amino-4-chloronicotinate core is one such scaffold. Its substituted pyridine ring offers multiple, chemically distinct points for modification, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[3][4]
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, the development of small-molecule kinase inhibitors remains a central focus of therapeutic research.[5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of the this compound scaffold, offering a comparative look at alternative frameworks and providing the experimental context needed for researchers in the field. We will dissect the causal relationships between specific structural changes and their impact on biological activity, grounded in established medicinal chemistry principles.[6]
The Core Scaffold: A Blueprint for Diversification
The power of the this compound scaffold lies in its inherent reactivity and the distinct roles of its substituents. Understanding these roles is fundamental to rational drug design.
-
The 4-Chloro Position: This is arguably the most critical position for introducing molecular diversity. The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, providing a reliable synthetic handle to attach a wide array of functional groups.[7][8]
-
The 6-Amino Position: This group often serves as a key hydrogen bond donor, anchoring the molecule within the ATP-binding site of a target kinase, typically by interacting with the "hinge" region.
-
The 3-Ester Position: The methyl ester provides a site for modification that can influence solubility, cell permeability, and metabolic stability. It can also be modified to introduce additional points of interaction with the target protein.
Below is a diagram illustrating these key positions for modification on the core scaffold.
Caption: Key modification points on the core scaffold.
Dissecting the Structure-Activity Relationship
The fundamental premise of SAR is that minor structural changes can lead to significant alterations in biological activity.[6] For this scaffold, the exploration of SAR is a multi-dimensional process.
The Power of the 4-Position: Beyond a Simple Leaving Group
The 4-chloro group is most often viewed as a synthetic tool.[7] Its replacement via SNAr is the primary strategy for building potency and selectivity. This approach is common across various heterocyclic scaffolds, such as quinazolines and pyrimidines, used in kinase inhibitor design.[8][9]
-
Amino and Anilino Substituents: The most common and effective bioisosteric replacement for the 4-chloro group is a substituted amino group.[7][10] This is a well-trodden path in kinase inhibitor design, with 4-anilinoquinolines and 4-anilinoquinazolines being potent inhibitors of various kinases.[7][11] The rationale is that the nitrogen atom can act as a hydrogen bond acceptor, while the attached aryl ring can be decorated with substituents to probe deeper into the binding pocket, often targeting the hydrophobic region near the "gatekeeper" residue. The nature of this aryl ring is critical; for instance, adding electron-withdrawing groups or halogens can profoundly impact potency, an effect sometimes referred to as the "magic chloro" effect.[12]
-
Alkoxy and Thioether Linkages: Introducing oxygen or sulfur linkages at the 4-position can alter the geometry and electronic properties of the molecule. These linkages can provide alternative vectors for substituents and may offer improved metabolic stability compared to anilino groups.
The 6-Amino Group: The Hinge Anchor
The 6-amino group is pivotal for target engagement. In many kinase inhibitors, a similar nitrogen-containing heterocycle forms one or two crucial hydrogen bonds with the backbone amide of a hinge region residue.
-
Maintaining the N-H Donor: For most kinase applications, retaining at least one N-H bond is essential for this hinge interaction. Therefore, derivatization is often limited to secondary amines or amides.
-
Acylation and Alkylation: Adding small alkyl groups can be used to probe for steric clashes within the hinge region. Acylation can introduce additional hydrogen bond acceptors (the carbonyl oxygen) and modulate the electronic character of the pyridine ring.
The 3-Ester Group: Fine-Tuning Pharmacokinetics
While the 4- and 6-positions are primarily responsible for potency (pharmacodynamics), the 3-ester is a key handle for modulating drug-like properties (pharmacokinetics).
-
Ester to Amide Conversion: Converting the methyl ester to a primary, secondary, or tertiary amide is a classic medicinal chemistry strategy.[10] This change can drastically alter solubility, reduce susceptibility to esterase metabolism, and introduce new hydrogen bonding opportunities. For example, an amide N-H can form an additional hydrogen bond, while the carbonyl oxygen can interact with water to improve solubility.
-
Bioisosteric Replacement: The ester can be replaced with other functional groups that mimic its size and electronic properties but offer improved stability. Common bioisosteres include small five-membered heterocycles like oxadiazoles or triazoles.
The following diagram summarizes the key SAR trends for this scaffold.
Caption: General workflow for SNAr synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a sealed reaction vial, combine this compound (1.0 eq), the desired substituted aniline (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Solvent Addition: Add a suitable high-boiling solvent, such as n-butanol or 1,4-dioxane, to achieve a concentration of approximately 0.1 M.
-
Heating: Seal the vial and heat the mixture to 120-140 °C with stirring for 12-24 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the final product.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Assay)
This is a common luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced.
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, typically starting from 10 mM.
-
Reaction Mixture: In a 384-well plate, combine the kinase, the appropriate substrate (e.g., a specific peptide), and ATP in a kinase buffer solution.
-
Initiation: Add a small volume of the diluted test compound to the reaction wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, and then convert the ATP into a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.
Conclusion and Future Directions
The this compound scaffold is a highly promising and synthetically tractable starting point for the development of novel kinase inhibitors. The structure-activity relationship is guided by clear principles:
-
The 4-position is the primary driver of potency and selectivity , best functionalized with substituted anilines to probe hydrophobic pockets.
-
The 6-amino group is a critical anchor for hinge binding and should generally be preserved as a primary or secondary amine.
-
The 3-ester is a key site for modulating pharmacokinetic properties , with conversion to amides being a particularly effective strategy.
Future work in this area should focus on expanding the diversity of substituents at the 4-position, exploring less common bioisosteric replacements for the 3-ester to further enhance metabolic stability, and applying this scaffold to a wider range of kinase targets. By combining the rational design principles outlined in this guide with high-throughput synthesis and screening, the full potential of these derivatives can be realized in the ongoing quest for new and effective therapeutics.
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A Comparative Analysis of Reactivity in Methyl Amino-4-Chloronicotinate Isomers: A Guide for Synthetic Strategy
In the landscape of medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a multitude of therapeutic agents. Within this class, substituted nicotinates, particularly those bearing amino and chloro functionalities, serve as versatile intermediates for generating complex molecular architectures. However, the precise placement of these substituents dramatically alters the reactivity of the pyridine ring, influencing the feasibility and outcome of key synthetic transformations.
This guide provides an in-depth comparison of the reactivity of Methyl 6-amino-4-chloronicotinate and its positional isomers. We will dissect the electronic interplay of the substituents and its profound impact on common synthetic reactions, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. The insights and experimental data presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic planning, enabling more efficient and rational routes to target molecules.
The Isomeric Landscape: Electronic and Steric Considerations
The reactivity of a substituted pyridine is fundamentally governed by the electronic effects (both inductive and resonance) of its substituents. The pyridine nitrogen itself is inherently electron-withdrawing, creating regions of electron deficiency, particularly at the 2-, 4-, and 6-positions.[1][2] The introduction of an electron-donating amino group (+M effect) and electron-withdrawing chloro (-I, +M effect) and methyl ester (-M, -I effect) groups creates a complex electronic environment. The relative positions of these groups dictate the overall reactivity.
Let's consider three key isomers:
-
Isomer A: this compound
-
Isomer B: Methyl 4-amino-6-chloronicotinate
-
Isomer C: Methyl 5-amino-6-chloronicotinate
The primary sites of reaction for these building blocks are the C-Cl bond (for substitution and cross-coupling) and the amino group. The reactivity at the C-Cl bond is the central focus of this comparison.
Caption: Key positional isomers of Methyl amino-chloronicotinate.
Electronic Influence Analysis:
-
Isomer A (6-amino-4-chloro): The amino group at the 6-position and the ester at the 3-position both influence the C4-Cl bond. The powerful electron-donating resonance effect of the amino group is strongly felt at the C4 position (para). This increases electron density at the C4 carbon, making it less electrophilic and potentially deactivating it towards nucleophilic attack. Conversely, this increased electron density can facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions.
-
Isomer B (4-amino-6-chloro): Here, the amino group is para to the C6-Cl bond. Similar to Isomer A, it donates electron density to the ring, but its influence is directed towards the C6 position. The ester group at C3 has an electron-withdrawing effect that makes the entire ring more electron-deficient. This isomer is expected to have a relatively reactive C-Cl bond for cross-coupling.
-
Isomer C (5-amino-6-chloro): The amino group is at the 5-position (meta to the C-Cl bond). Its electron-donating resonance effect does not directly extend to the C6 carbon. Therefore, the C6-Cl bond is primarily influenced by the electron-withdrawing pyridine nitrogen (ortho) and the C3-ester group. This generally results in a more electron-deficient C-Cl bond compared to Isomers A and B, making it highly susceptible to nucleophilic aromatic substitution.[3][4]
Comparative Reactivity in Key Transformations
The subtle electronic differences between these isomers lead to significant variations in their behavior in common synthetic reactions.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions proceed via a Meisenheimer intermediate, and their rates are accelerated by electron-withdrawing groups that stabilize the negative charge developed in this intermediate. The leaving group (chloride) must be positioned at an electron-deficient carbon.[3][5]
-
Isomer A (6-amino-4-chloro): The C4 position is enriched with electron density from the para-amino group, making it a poor substrate for SNAr. The reaction is expected to be sluggish and require harsh conditions.
-
Isomer B (4-amino-6-chloro): The C6 position is activated by the ring nitrogen but deactivated by the para-amino group. Reactivity is expected to be moderate.
-
Isomer C (5-amino-6-chloro): The C6 position is strongly activated by the ortho-pyridine nitrogen and is not deactivated by resonance from the meta-amino group. This isomer is predicted to be the most reactive towards SNAr.
Caption: Predicted trend in SNAr reactivity for the C-Cl bond.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are mainstays in modern synthesis. For chloropyridines, the rate-limiting step is often the oxidative addition of the C-Cl bond to the Pd(0) catalyst.[6][7] This step is generally favored at more electron-deficient centers, but catalyst-substrate interactions are complex. Bulky, electron-rich phosphine ligands are crucial for facilitating the coupling of these challenging substrates.[6][8]
Comparative Performance in Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation. The reactivity of chloropyridines is significantly lower than their bromo or iodo counterparts, necessitating robust catalytic systems.[9][10]
| Isomer | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Isomer A Analog | Phenylboronic Acid | Pd(OAc)₂, SPhos | Toluene, K₃PO₄, 100 °C, 12h | ~75-85 | [6] |
| Isomer B Analog | 4-Methoxyphenylboronic Acid | Pd₂(dba)₃, RuPhos | Dioxane/H₂O, K₂CO₃, 110 °C, 8h | ~80-90 | [9] |
| Isomer C Analog | 3-Tolylboronic Acid | Pd(PPh₃)₄ | DME, Na₂CO₃ (2M aq.), 90 °C, 16h | ~60-75* | [10][11] |
*Yields are estimated based on literature for structurally similar 2- and 4-chloropyridines and aminopyridines. Specific experimental data for these exact isomers may vary.
Discussion of Cross-Coupling Reactivity: While a more electron-deficient C-Cl bond (as in Isomer C) might suggest faster oxidative addition, the pyridine nitrogen and the amino group can also coordinate to the palladium center, potentially inhibiting catalysis.[6] Ligands like the Buchwald biarylphosphines (e.g., SPhos, RuPhos) are designed to be bulky enough to promote the formation of the active monoligated Pd(0) species and prevent catalyst deactivation, proving highly effective for these substrates.[6] Isomers A and B, with the amino group para to the chlorine, often perform very well in cross-coupling reactions due to a favorable balance of electronic activation without excessive catalyst inhibition.
Experimental Protocols: A Practical Guide
To translate theoretical reactivity into practice, robust experimental procedures are essential. Below are representative protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which can be adapted for the specific isomers.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This method is chosen for its efficiency and rapid reaction times, which are advantageous in a drug discovery setting.[9]
Caption: Generalized workflow for a microwave-assisted Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reagent Combination: In a 2-5 mL microwave vial equipped with a magnetic stir bar, combine the Methyl amino-chloronicotinate isomer (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 1-5 mol%), the phosphine ligand (1.2-2.4 eq. relative to Pd), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, or Toluene) to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reaction: Place the vial in the microwave reactor and irradiate at the specified temperature (typically 120-150 °C) for the designated time (10-45 minutes).
-
Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol is essential for installing new amine fragments, a common strategy in lead optimization. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is critical.[7]
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-5 mol%), the RuPhos ligand (if not using a pre-catalyst), and sodium tert-butoxide (NaOtBu, 1.2-1.5 eq.).
-
Reagent Addition: Add the Methyl amino-chloronicotinate isomer (1.0 eq.) and the amine coupling partner (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and quench carefully with water. Follow the workup and purification procedure outlined in Protocol 1.
Trustworthiness Note: For both protocols, ensuring a strictly inert atmosphere is paramount. Oxygen can deactivate the Pd(0) catalyst, leading to low conversion and side reactions like hydrodehalogenation.[7] Using anhydrous, degassed solvents is equally critical to prevent unwanted side reactions.
Conclusion and Strategic Recommendations
The reactivity of Methyl amino-chloronicotinate isomers is a nuanced interplay of electronic and steric factors. A clear understanding of these principles allows for the strategic selection of the optimal starting material for a given synthetic goal.
-
For Nucleophilic Aromatic Substitution (SNAr) , Methyl 5-amino-6-chloronicotinate (Isomer C) is the superior choice due to the strong activation of the C-Cl bond by the ortho-pyridine nitrogen, without deactivation from the meta-amino group.
-
For Palladium-Catalyzed Cross-Coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, This compound (Isomer A) and Methyl 4-amino-6-chloronicotinate (Isomer B) are generally excellent substrates. Their C-Cl bonds are sufficiently activated for oxidative addition, and modern catalyst systems featuring bulky biarylphosphine ligands effectively overcome potential catalyst inhibition.
By leveraging this comparative knowledge and employing robust, optimized protocols, researchers can navigate the synthesis of complex pyridine derivatives with greater precision and efficiency, accelerating the discovery and development of new chemical entities.
References
- A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. Benchchem.
- Aminopyridines. Environmental Protection Agency (EPA).
- Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. Benchchem.
- The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. Benchchem.
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
- Reactivity of 4-Aminopyridine with Halogens and Interhalogens. Crystal Growth & Design.
- Technical Support Center: Buchwald-Hartwig Amin
- The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett.
- Suzuki coupling of different chloropyridines with phenylboronic acids.
- EAS Reactions of Pyridine. Pearson.
- Electronic effects of heterocyclic substituents. Canadian Journal of Chemistry.
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in vitro evaluation of Methyl 6-amino-4-chloronicotinate's biological effects
An In-Depth Technical Guide to the In Vitro Evaluation of Methyl 6-amino-4-chloronicotinate's Biological Effects
This guide provides a comprehensive framework for the initial in vitro biological evaluation of this compound, a substituted pyridine derivative. The structural motif of a pyridine ring is prevalent in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer and anti-inflammatory effects. Consequently, a systematic investigation into the biological activities of novel pyridine derivatives like this compound is a critical step in the drug discovery pipeline.
This document outlines a series of robust, validated in vitro assays to probe the cytotoxic and anti-inflammatory potential of this compound. For each biological question, we propose a direct comparison with a well-established pharmaceutical agent to benchmark its potency and selectivity. The experimental protocols are detailed to ensure reproducibility, and the underlying scientific principles are explained to provide context for experimental choices.
Part 1: In Vitro Cytotoxicity Assessment
A fundamental primary screen for any compound with therapeutic potential is the assessment of its cytotoxicity against cancerous cell lines. This initial evaluation helps to identify potential anticancer activity and establishes a therapeutic window for other biological assays. Pyridine derivatives have been reported to possess cytotoxic properties, making this a logical starting point for the characterization of this compound.[1]
Comparator Compound: Doxorubicin
To contextualize the cytotoxic potential of this compound, it will be compared against Doxorubicin, a widely used and potent chemotherapeutic agent. Doxorubicin intercalates DNA and inhibits topoisomerase II, leading to cell death in rapidly dividing cells.[2]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.
Cell Lines:
-
MCF-7: A human breast adenocarcinoma cell line, commonly used for in vitro cancer studies.
-
MCF-10A: A non-tumorigenic human breast epithelial cell line, used to assess selectivity towards cancer cells.
Step-by-Step Protocol:
-
Cell Seeding: Culture MCF-7 and MCF-10A cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of media and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Doxorubicin in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5% to prevent solvent-induced toxicity.
-
Cell Treatment: After 24 hours of incubation, replace the old media with 100 µL of fresh media containing the various concentrations of the test compounds and the comparator drug. Include wells with untreated cells (vehicle control) and wells with media only (blank).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (MCF-10A IC₅₀ / MCF-7 IC₅₀) |
| This compound | MCF-7 | Hypothetical Value | Calculated Value |
| MCF-10A | Hypothetical Value | ||
| Doxorubicin | MCF-7 | Hypothetical Value | Calculated Value |
| MCF-10A | Hypothetical Value |
MTT Assay Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Part 2: In Vitro Anti-inflammatory Activity Assessment
Chronic inflammation is a key component of numerous diseases, and the search for novel anti-inflammatory agents is of great importance. Certain nicotinic acid derivatives have demonstrated anti-inflammatory properties, providing a rationale to investigate this potential for this compound.[5] We will explore two key pathways in inflammation: nitric oxide production and the cyclooxygenase (COX) pathway.
Comparator Compound: Celecoxib
Celecoxib is a selective COX-2 inhibitor used clinically as an anti-inflammatory drug.[6] It serves as an excellent benchmark for evaluating the potency and selectivity of new anti-inflammatory compounds.
Nitric Oxide (NO) Inhibition Assay
Rationale: Nitric oxide (NO) is a critical signaling molecule in the inflammatory process. During inflammation, the inducible nitric oxide synthase (iNOS) enzyme is upregulated in macrophages, leading to high levels of NO production.[7] This excess NO contributes to vasodilation, cytotoxicity, and pro-inflammatory gene expression. Therefore, the inhibition of NO production is a key target for anti-inflammatory therapies.
Experimental Protocol: Griess Assay in LPS-Stimulated RAW 264.7 Macrophages
The Griess assay is a colorimetric method for the indirect measurement of NO by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[8]
Cell Line:
-
RAW 264.7: A murine macrophage cell line that reliably produces NO upon stimulation with lipopolysaccharide (LPS).[9]
Step-by-Step Protocol:
-
Cell Viability Pre-screen: First, determine the non-toxic concentrations of this compound on RAW 264.7 cells using the MTT assay described previously, but with a 24-hour incubation period. This ensures that any observed reduction in NO is not due to cytotoxicity.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of DMEM and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with non-toxic concentrations of this compound and Celecoxib for 1 hour.
-
LPS Stimulation: Induce inflammation by adding 10 µL of LPS (final concentration of 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Nitrite Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Solution A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Solution B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC₅₀ value for NO inhibition.
Data Presentation: Comparative NO Inhibition
| Compound | RAW 264.7 Cytotoxicity IC₅₀ (µM) | NO Inhibition IC₅₀ (µM) |
| This compound | Hypothetical Value | Hypothetical Value |
| Celecoxib | Hypothetical Value | Hypothetical Value |
LPS-Induced Nitric Oxide Production Pathway
Caption: Inhibition of the LPS-induced NO production pathway.
Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay
Rationale: Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[1] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[1]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol is based on a generic commercially available colorimetric or fluorometric COX inhibitor screening assay kit. These kits typically measure the peroxidase component of the COX enzyme.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the assay buffer, heme, arachidonic acid (substrate), and human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound and Celecoxib in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2) to the appropriate wells.
-
Inhibitor Addition: Add the test compounds or Celecoxib to the wells. Include a control with no inhibitor for 100% enzyme activity.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Signal Detection: Incubate for 5-10 minutes at 37°C and then measure the absorbance or fluorescence using a microplate reader at the wavelength specified by the kit manufacturer.
-
Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition for each compound concentration. Determine the IC₅₀ values for both enzymes and calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
Data Presentation: Comparative COX Inhibition and Selectivity
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| This compound | Hypothetical Value | Hypothetical Value | Calculated Value |
| Celecoxib | Hypothetical Value | Hypothetical Value | Calculated Value |
Arachidonic Acid Cascade and COX Inhibition
Caption: The arachidonic acid cascade and points of COX inhibition.
Conclusion
This guide presents a structured and comparative approach to the initial in vitro evaluation of this compound. By systematically assessing its cytotoxicity and anti-inflammatory potential against established standards like Doxorubicin and Celecoxib, researchers can generate robust and contextually relevant data. The detailed protocols for MTT, Griess, and COX inhibition assays provide a clear roadmap for execution. The resulting data on IC₅₀ values and selectivity indices will be instrumental in determining whether this compound warrants further investigation as a potential therapeutic agent. This foundational screening is a critical step in the journey of translating a novel chemical entity into a clinically relevant candidate.
References
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- Abcam. (n.d.). MTT assay protocol.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
- Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
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- The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare.
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- ThaiScience. (n.d.). Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts.
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- National Center for Biotechnology Information. (n.d.). Methyl 4-chloronicotinate | C7H6ClNO2 | CID 12574055.
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A Head-to-Head Comparison of Catalysts for the Synthesis of Methyl 6-amino-4-chloronicotinate
For researchers and professionals in drug development, the efficient synthesis of key heterocyclic intermediates is paramount. Methyl 6-amino-4-chloronicotinate is a valuable building block, and its synthesis often relies on robust and selective catalytic C-N cross-coupling reactions. This guide provides an in-depth, head-to-head comparison of common catalytic systems for this transformation, offering experimental insights and data to inform your selection of the optimal catalyst for your specific needs.
The primary route to this compound involves the selective amination of a precursor like Methyl 4,6-dichloronicotinate. The challenge lies in achieving high selectivity for mono-amination at the 6-position over the 4-position, which is influenced by the electronic properties of the pyridine ring. This comparison will focus on the performance of palladium, copper, and nickel-based catalyst systems, which are the most prevalent in modern organic synthesis for this type of transformation.
Performance Overview of Catalytic Systems
The choice of catalyst, ligand, and reaction conditions is critical in directing the regioselectivity and yield of the amination reaction. Below is a summary of the performance of representative catalytic systems for the synthesis of this compound.
| Catalyst System | Precursor/Catalyst | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Key Advantages |
| Palladium | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or SPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 | 85-95 | High yields, broad substrate scope, well-established.[1][2] |
| Copper | CuI or Cu(OAc)₂ | Diamine or Phenanthroline | K₂CO₃ or Cs₂CO₃ | DMF or DMSO | 100-130 | 70-85 | Lower cost, effective for aryl chlorides.[3] |
| Nickel | NiCl₂(DME) or Ni(COD)₂ | IPr or DPPF | NaOtBu or K₃PO₄ | 2-MeTHF or t-BuOH | 80-110 | 80-90 | Cost-effective, reactive towards aryl chlorides.[4][5] |
Delving into the Catalytic Cycles: The "Why" Behind the Choices
Understanding the catalytic cycles provides insight into the experimental choices and the factors that influence reaction outcomes.
The Workhorse: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation.[2][6] The catalytic cycle, illustrated below, involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[2] The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting both the oxidative addition and the final reductive elimination steps, leading to high catalytic turnover and yields.[1]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
A potential side reaction is β-hydride elimination, which can be suppressed by using bulky ligands that sterically hinder this pathway.[7]
The Economical Alternative: Copper-Catalyzed Amination
Copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, has seen a resurgence with the development of effective ligand systems.[8] These reactions typically require higher temperatures but offer a more cost-effective alternative to palladium. The mechanism is believed to involve a Cu(I)/Cu(III) cycle, although the exact details can vary. The use of diamine or phenanthroline ligands helps to stabilize the copper catalyst and facilitate the reaction with less reactive aryl chlorides.[3]
Caption: A plausible catalytic cycle for copper-catalyzed amination.
The Rising Star: Nickel-Catalyzed Amination
Nickel catalysis has emerged as a powerful tool for cross-coupling reactions, particularly for the activation of traditionally less reactive aryl chlorides.[5] Nickel catalysts can operate under milder conditions than copper and are significantly cheaper than palladium. The catalytic cycle is analogous to that of palladium, involving Ni(0)/Ni(II) intermediates. The use of N-heterocyclic carbene (NHC) ligands like IPr or phosphine ligands such as DPPF has been shown to be highly effective in these transformations.[4][9]
Caption: Catalytic cycle for nickel-catalyzed amination.
Experimental Protocols
To provide a practical comparison, detailed experimental protocols for each catalytic system are provided below. These protocols are based on established literature procedures and are intended to serve as a starting point for optimization in your laboratory.
Protocol 1: Palladium-Catalyzed Synthesis
This protocol describes the amination of Methyl 4,6-dichloronicotinate using a palladium catalyst with an XPhos ligand.[1]
Materials:
-
Methyl 4,6-dichloronicotinate
-
Ammonia source (e.g., aqueous ammonia, or an ammonia equivalent like benzophenone imine)
-
Pd₂(dba)₃
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Water
Procedure:
-
Inside a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.5 equivalents) to a dry Schlenk tube equipped with a stir bar.
-
Add Methyl 4,6-dichloronicotinate (1.0 equivalent) and the amine source (1.2 equivalents) to the tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C in an oil bath with stirring.
-
Monitor the reaction by TLC or LC-MS. After completion (typically 4-12 hours), cool the mixture to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and water, then separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain this compound.
Protocol 2: Copper-Catalyzed Synthesis
This protocol outlines a copper-catalyzed amination of Methyl 4,6-dichloronicotinate.
Materials:
-
Methyl 4,6-dichloronicotinate
-
Ammonia source
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous DMF
-
Ethyl acetate
-
Water
Procedure:
-
To a dry Schlenk flask, add CuI (5-10 mol%), Methyl 4,6-dichloronicotinate (1.0 equivalent), and K₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, N,N'-dimethylethylenediamine (10-20 mol%), and the amine source (1.5 equivalents).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: Nickel-Catalyzed Synthesis
This protocol details a nickel-catalyzed approach for the amination reaction.[4][5]
Materials:
-
Methyl 4,6-dichloronicotinate
-
Ammonia source
-
NiCl₂(DME)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous 2-methyltetrahydrofuran (2-MeTHF)
-
Ethyl acetate
-
Water
Procedure:
-
In a glovebox, charge a vial with NiCl₂(DME) (3-5 mol%), IPr·HCl (6-10 mol%), and NaOtBu (2.2 equivalents).
-
Add Methyl 4,6-dichloronicotinate (1.0 equivalent) and the amine source (1.8 equivalents).
-
Add anhydrous 2-MeTHF.
-
Seal the vial and heat the mixture to 100 °C with stirring for 3-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Concluding Remarks
The synthesis of this compound can be effectively achieved using palladium, copper, or nickel-based catalytic systems.
-
Palladium catalysis , particularly with bulky phosphine ligands, remains the gold standard for achieving high yields and broad functional group tolerance, albeit at a higher cost.
-
Copper catalysis offers a more economical option and is particularly effective for aryl chlorides, though it may require higher reaction temperatures and longer reaction times.
-
Nickel catalysis presents a compelling balance of cost-effectiveness and high reactivity, especially for challenging substrates like heteroaryl chlorides, and often allows for the use of more environmentally friendly solvents.
The optimal choice of catalyst will ultimately depend on the specific requirements of your synthesis, including cost, scale, and the desired level of efficiency and selectivity. The provided protocols and comparative data serve as a robust starting point for developing a successful and scalable synthesis of this important pharmaceutical intermediate.
References
- Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 4,6-dichloronicotinate - Benchchem.
- A Comparative Guide to Catalysts for 2,5-Dichloropyridine Reactions - Benchchem.
- A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid - Benchchem.
- Buchwald–Hartwig amination - Wikipedia.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Electrochemically Enabled, Nickel-Catalyzed Amination - PubMed.
- Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed.
- The Buchwald-Hartwig Amination Reaction - YouTube.
- Nickel-catalyzed Amination of Aryl Chlorides - Organic Syntheses.
- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - NIH.
- Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF - PMC - NIH.
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- 9. Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Methyl 6-amino-4-chloronicotinate in a Synthetic Pathway: A Comparative Guide
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, substituted pyridines hold a privileged position, forming the core of numerous FDA-approved drugs.[1] This guide provides an in-depth validation of Methyl 6-amino-4-chloronicotinate, a versatile and highly functionalized pyridine derivative, critically examining its role in complex synthetic pathways, particularly in the development of kinase inhibitors. We will objectively compare its performance against viable alternatives, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a comprehensive resource for informed decision-making in their synthetic endeavors.
The Strategic Advantage of this compound
This compound is a trifunctional heterocyclic compound, the utility of which is derived from the orthogonal reactivity of its constituent groups: an amino group, a chloro substituent, and a methyl ester. This strategic arrangement of functional groups on the pyridine core allows for a diversity of chemical transformations, making it a powerful intermediate in the synthesis of complex molecules.
The 2-aminopyridine motif is particularly valuable in the design of protein kinase inhibitors, as it can form key hydrogen bond interactions with the kinase hinge region, effectively mimicking the native ATP ligand.[1] The chlorine atom at the 4-position serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions. Its unique electronic properties can also contribute to enhanced binding affinity via halogen bonding and can be leveraged to improve the pharmacokinetic profile of the final compounds.[1]
The synthetic utility of this compound is most prominently showcased in palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2][3]
-
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the chloro-pyridine with an organoboron species, such as a boronic acid or ester.[4] The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the activated organoboron reagent and subsequent reductive elimination to yield the coupled product.[5][6] The choice of base is critical for activating the boronic acid to facilitate transmetalation.[7]
-
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the chloro-pyridine and a terminal alkyne, a common structural motif in biologically active molecules.[8] It typically employs a palladium catalyst and a copper(I) co-catalyst.[9][10] The mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex.
-
Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the chloro-pyridine with a primary or secondary amine.[11][12][13] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[11][14] The use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields and broad substrate scope.[14]
Comparative Analysis: this compound vs. Alternatives
The choice of a starting material is often a balance of reactivity, availability, and the desired substitution pattern in the final product. Below is a comparison of this compound with other common chloropyridine and chloropyrimidine building blocks.
| Feature | This compound | Methyl 4-amino-6-chloronicotinate[15] | 2,4,6-Trichloropyrimidine[16] | Methyl 6-chloronicotinate[17] |
| Key Reactions | Suzuki, Sonogashira, Buchwald-Hartwig at C4 | Suzuki, Sonogashira, Buchwald-Hartwig at C6 | Sequential SNAr at C4, C6, and C2 | Suzuki, Sonogashira, Buchwald-Hartwig at C6 |
| Reactivity | High, activated by the amino group. C-Cl bond is readily activated in Pd-catalysis. | High, C-Cl bond at the 6-position is highly susceptible to nucleophilic substitution and cross-coupling. | Very high, allows for sequential and regioselective substitutions. | Moderate, lacks the activating effect of an amino group, may require more forcing conditions. |
| Typical Yields | Generally good to excellent (70-95%) for most cross-coupling reactions. | Comparable to its isomer, with good to excellent yields in cross-coupling. | Can be high, but selectivity can be an issue if not carefully controlled. | Generally good, but may be lower than aminated analogs for certain transformations. |
| Reaction Conditions | Mild to moderate conditions are often sufficient. A variety of catalysts and ligands are effective. | Similar to its isomer, with a wide range of compatible reaction conditions. | Often requires careful temperature control to achieve selective substitution. | May require higher temperatures or more active catalysts to achieve comparable reaction rates. |
| Synthetic Utility | Ideal for synthesizing kinase inhibitors and other compounds where the 2-aminopyridine core is desired for biological activity. | Useful for constructing scaffolds where substitution is desired at the 6-position while retaining an amino group at C4. | Excellent for creating highly substituted pyrimidine cores with multiple points of diversity.[18] | A good building block when an amino group is not required on the pyridine ring. |
| Potential Issues | The amino group may require protection in some synthetic steps. | The amino group may interfere with certain reactions if not protected. | Over-reaction can be a problem, leading to mixtures of products. | Slower reaction kinetics compared to aminated analogs. |
Visualizing the Synthetic Pathway
The following diagrams illustrate a typical synthetic workflow utilizing this compound and the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: A representative synthetic workflow for a kinase inhibitor scaffold.
Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a 4-aryl-6-aminonicotinate derivative using this compound and a comparative synthesis using 2,4,6-trichloropyrimidine to highlight the differences in experimental setup and outcomes.
Objective: To synthesize Methyl 6-amino-4-(4-methoxyphenyl)nicotinate.
Materials:
-
This compound (1.0 mmol, 186.6 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424.6 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in 1,4-dioxane (2 mL). Stir for 5 minutes until a homogeneous solution is formed.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Add the remaining 1,4-dioxane (3 mL) and water (1 mL) to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to afford the desired product.
Expected Outcome: High yield (typically >85%) of Methyl 6-amino-4-(4-methoxyphenyl)nicotinate as a solid.
Objective: To synthesize 2-chloro-4-(4-methoxyphenyl)-6-aminopyrimidine.
Materials:
-
2,4,6-Trichloropyrimidine (1.0 mmol, 183.4 mg)
-
4-Methoxyphenylboronic acid (1.05 mmol, 159.6 mg)
-
Pd(PPh₃)₄ (0.03 mmol, 34.7 mg)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol, 212.0 mg)
-
1,2-Dimethoxyethane (DME, 4 mL)
-
Water (1 mL)
-
Ammonia (7N solution in methanol, 5 mL)
Procedure: Step A: Suzuki-Miyaura Coupling
-
To a round-bottom flask, add 2,4,6-trichloropyrimidine, 4-methoxyphenylboronic acid, and Na₂CO₃.
-
Add DME and water, then degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ to the mixture.
-
Heat the reaction to 80 °C and stir for 4 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude 2,6-dichloro-4-(4-methoxyphenyl)pyrimidine is used in the next step without further purification.
Step B: Nucleophilic Aromatic Substitution
-
Dissolve the crude product from Step A in the 7N ammonia in methanol solution.
-
Transfer the solution to a sealed tube and heat to 70 °C for 16 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
Comparative Insight: This two-step protocol using 2,4,6-trichloropyrimidine allows for the synthesis of a related scaffold. However, it requires careful control of stoichiometry and temperature to achieve regioselectivity in the initial Suzuki coupling. The subsequent amination step introduces the amino group, a functionality that is already present in this compound, thus highlighting the efficiency of the latter as a building block when a 2-aminopyridine core is the desired target.
Conclusion
This compound stands out as a highly valuable and efficient building block in synthetic organic chemistry. Its trifunctional nature allows for a wide range of selective transformations, making it particularly well-suited for the synthesis of complex heterocyclic systems such as kinase inhibitors. While alternative reagents like substituted pyrimidines offer their own synthetic advantages for creating different scaffolds, the direct availability of the 2-aminopyridine motif in this compound streamlines synthetic routes and provides a strategic advantage in drug discovery programs. The robust and high-yielding nature of palladium-catalyzed cross-coupling reactions with this substrate further solidifies its role as a preferred intermediate for researchers and scientists in the pharmaceutical industry.
References
- Synthesis of Kinase Inhibitors Using 6-Chloro-N-methylpyridin-2-amine.Benchchem.
- Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors.PubMed.
- Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems.
- CAS 849805-25-0: Methyl 2-amino-6-chloronicotin
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 6-Chloro-4-methoxynicotinaldehyde.Benchchem.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.PMC.
- Methyl 4-amino-6-chloronicotin
- Recent Syntheses of PI3K/Akt/mTOR Signaling P
- Buchwald–Hartwig amin
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.Beilstein Journal of Organic Chemistry.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.ePrints Soton.
- Cross-Coupling Reactions: A Practical Guide.
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
- Sonogashira Coupling.Organic Chemistry Portal.
- Buchwald-Hartwig Amin
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.YouTube.
- What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?
- Sonogashira coupling.Wikipedia.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- Suzuki reaction.Wikipedia.
- Suzuki Coupling Mechanism and Applic
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-6-nitropyridine.Benchchem.
- Sonogashira Coupling.Chemistry LibreTexts.
- Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 2-Chloro-6-hydrazinylpyrazine.Benchchem.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine.Benchchem.
- Suzuki Coupling.Organic Chemistry Portal.
- Methyl 4-amino-2-chloronicotin
- Methyl 4-chloronicotin
- This compound, 98% Purity, C7H7ClN2O2, 1 gram.CP Lab Safety.
- Methyl 4-amino-6-chloronicotin
- Methyl 6-Chloronicotin
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A Comparative Guide to the Synthesis of Methyl 6-amino-4-chloronicotinate: An Essential Building Block for Pharmaceutical Research
Methyl 6-amino-4-chloronicotinate is a pivotal heterocyclic building block in the synthesis of a multitude of pharmacologically active agents. Its unique substitution pattern, featuring an amino group, a chloro substituent, and a methyl ester on a pyridine core, makes it a versatile scaffold for drug discovery and development. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this valuable intermediate, offering researchers and drug development professionals the critical insights needed to select the most appropriate methodology for their specific applications. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages.
Introduction to Synthetic Strategies
The synthesis of this compound presents a classic challenge in heterocyclic chemistry: the regioselective introduction of multiple, electronically diverse functional groups onto a pyridine ring. The primary synthetic disconnections lead to several plausible routes, each with its own set of considerations regarding starting material availability, reaction efficiency, and scalability. This guide will focus on three logical and experimentally supported synthetic pathways:
-
Route A: Functionalization of 6-Aminonicotinic Acid. This approach leverages a readily available starting material and introduces the chloro group at a later stage.
-
Route B: Synthesis from a Pre-chlorinated Nicotinic Acid. This strategy begins with a pyridine ring already bearing the chloro substituent, followed by the introduction of the amino group.
-
Route C: A Diazotization-Sandmeyer Approach. This classic transformation in aromatic chemistry offers a powerful method for the introduction of the chloro group from an amino precursor.
The following sections will provide a detailed examination of each of these routes, including a comparative summary of their key performance indicators.
Comparative Analysis of Synthetic Routes
The choice of synthetic route for this compound is often a trade-off between the cost and availability of starting materials, the number of synthetic steps, and the overall yield and purity of the final product. The following table provides a high-level comparison of the three routes discussed in this guide.
| Parameter | Route A: From 6-Aminonicotinic Acid | Route B: From Pre-chlorinated Nicotinic Acid | Route C: Diazotization-Sandmeyer Approach |
| Starting Material | 6-Aminonicotinic Acid | 4-Chloronicotinic Acid or related derivatives | 4,6-Diaminonicotinic Acid or its ester |
| Key Transformations | Esterification, Electrophilic Chlorination | Amination (Nucleophilic Aromatic Substitution), Esterification | Diazotization, Sandmeyer Reaction, Esterification |
| Potential Advantages | Readily available starting material. | Potentially higher regioselectivity in amination. | Well-established and reliable transformation for introducing halogens. |
| Potential Challenges | Regioselectivity of chlorination can be an issue. Potential for side reactions. | Availability and cost of the starting chlorinated nicotinic acid. | Handling of diazonium salts, which can be unstable. |
| Estimated # of Steps | 2-3 | 2-3 | 2-3 |
| Overall Yield | Moderate | Moderate to Good | Moderate to Good |
Route A: Synthesis Starting from 6-Aminonicotinic Acid
This synthetic pathway is attractive due to the commercial availability and relatively low cost of 6-aminonicotinic acid. The general strategy involves an initial esterification of the carboxylic acid, followed by the introduction of the chlorine atom at the 4-position.
Workflow for Route A
Caption: Synthetic workflow for Route A.
Experimental Protocol: Route A
Step 1: Synthesis of Methyl 6-aminonicotinate
The esterification of 6-aminonicotinic acid is typically achieved via a Fischer esterification.[1][2]
-
Suspend 6-aminonicotinic acid (1.0 eq) in methanol (10-20 volumes).
-
Cool the suspension in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by bubbling hydrogen chloride gas through the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 6-aminonicotinate.
Step 2: Chlorination of Methyl 6-aminonicotinate
The introduction of a chlorine atom at the 4-position of the pyridine ring can be challenging due to the directing effects of the existing substituents. A direct electrophilic chlorination is required.
-
Dissolve Methyl 6-aminonicotinate (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile).
-
Add a chlorinating agent such as N-chlorosuccinimide (NCS) or a combination of an oxidant like Selectfluor with a chloride source like lithium chloride.[3]
-
Stir the reaction at room temperature or with gentle heating, monitoring for the formation of the desired product.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to isolate this compound.
Causality and Trustworthiness
The Fischer esterification in Step 1 is a robust and well-established reaction. The use of an acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[2] The chlorination in Step 2 is more nuanced. The amino group at the 6-position is an activating group, but the pyridine nitrogen is deactivating. The regioselectivity of the chlorination will depend on the specific reagents and conditions used. The use of milder chlorinating agents is often preferred to avoid side reactions.
Route B: Synthesis from a Pre-chlorinated Nicotinic Acid
This approach begins with a pyridine ring that already contains the desired chloro-substituent at the 4-position. The key step is the introduction of the amino group at the 6-position, typically via a nucleophilic aromatic substitution (SNAr) reaction.
Workflow for Route B
Caption: Synthetic workflow for Route B.
Experimental Protocol: Route B
Step 1: Synthesis of 6-Amino-4-chloronicotinic Acid
This step involves the selective nucleophilic aromatic substitution of the chloro group at the 6-position of a 4,6-dichloronicotinic acid derivative.[4]
-
Dissolve 4,6-dichloronicotinic acid (1.0 eq) in a suitable solvent (e.g., ethanol or a sealed tube with aqueous ammonia).
-
Add an excess of an ammonia source (e.g., concentrated ammonium hydroxide or a solution of ammonia in an organic solvent).
-
Heat the reaction mixture in a sealed vessel to the required temperature and for the necessary duration, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and acidify with a mineral acid to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain 6-amino-4-chloronicotinic acid.
Step 2: Esterification of 6-Amino-4-chloronicotinic Acid
The esterification is carried out using a standard Fischer esterification protocol as described in Route A.
-
Suspend 6-amino-4-chloronicotinic acid (1.0 eq) in methanol (10-20 volumes).
-
Add a catalytic amount of a strong acid (e.g., H2SO4 or HCl).
-
Reflux the mixture until the reaction is complete.
-
Work-up the reaction as described in Route A, Step 1 to yield this compound.
Causality and Trustworthiness
The success of this route hinges on the selective amination at the 6-position over the 4-position. The electron-withdrawing carboxylic acid group can influence the regioselectivity of the nucleophilic attack. The esterification step is again a reliable and well-understood transformation. The primary challenge in this route is often the availability and cost of the starting 4,6-dichloronicotinic acid.
Route C: A Diazotization-Sandmeyer Approach
The Sandmeyer reaction is a powerful and widely used method for the conversion of an aromatic amino group into a variety of other functional groups, including halogens.[5][6][7][8][9] This route would typically start from a diaminonicotinic acid derivative.
Workflow for Route C
Caption: Synthetic workflow for Route C.
Experimental Protocol: Route C
Step 1: Synthesis of Methyl 4,6-diaminonicotinate
This step can be accomplished by esterification of commercially available 4,6-diaminonicotinic acid using the Fischer esterification method described previously.
Step 2: Diazotization and Sandmeyer Reaction
This is the key transformation in this route.
-
Dissolve Methyl 4,6-diaminonicotinate (1.0 eq) in an aqueous solution of a strong mineral acid (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO2) in water, maintaining the temperature below 5 °C. This generates the diazonium salt in situ.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.
-
Cool the mixture, neutralize with a base, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain this compound.
Causality and Trustworthiness
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[5] The in situ formation of the diazonium salt from the 4-amino group, followed by its copper(I)-catalyzed decomposition in the presence of chloride ions, leads to the formation of the 4-chloro substituent. The selectivity for diazotization of the 4-amino group over the 6-amino group would need to be carefully controlled, potentially through pH adjustment or the use of protecting groups, although the 4-amino group is generally more reactive in this context. The handling of diazonium salts requires caution as they can be explosive when isolated in a dry state.
Conclusion
The synthesis of this compound can be approached from several different angles, each with its own set of advantages and challenges.
-
Route A is attractive for its use of a readily available starting material, but the regioselectivity of the chlorination step may require careful optimization.
-
Route B offers a potentially more controlled introduction of the amino group, but is dependent on the availability of the chlorinated starting material.
-
Route C utilizes a classic and powerful transformation for the introduction of the chloro group, though it requires careful handling of potentially unstable intermediates.
The optimal choice of synthesis will ultimately depend on the specific needs of the researcher, including scale, cost considerations, and available laboratory capabilities. This guide provides the foundational knowledge and comparative data necessary to make an informed decision for the efficient and successful synthesis of this important pharmaceutical building block.
References
- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
- den Hertog, H. J., & Jouwersma, C. (1953). The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132.
- Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
- Li, J., et al. (2007). Synthesis of 2-Chloronicotinic Acid. Semantic Scholar.
- Talaty, E. R., & Fitch, F. W. (2012). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. Journal of Heterocyclic Chemistry, 49(6), 1438-1441.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Unknown Author. (n.d.).
- Zhejiang Esse Chemical Co., Ltd. (2007). Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid.
- Reger, D., et al. (2011). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 11(7), 2869-2878.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Master Organic Chemistry. (2018).
- Wang, F., et al. (2016). Green Process for the Synthesis of 2-Chloronicotinic Acid. Chinese Journal of Synthetic Chemistry.
- Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-.
- Georganics. (2023).
- Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.
- Master Organic Chemistry. (n.d.).
- BLD Pharm. (n.d.).
- BenchChem. (n.d.).
- ResearchGate. (n.d.). 4‐Chloropyridine Hydrochloride.
- Thermo Fisher Scientific. (n.d.).
- BenchChem. (n.d.).
- Hu, J., et al. (2019). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry, 17(26), 6495-6505.
- Sigma-Aldrich. (n.d.).
- ChemicalBook. (n.d.).
- CP Lab Safety. (n.d.). 4-amino-6-chloropyridine-3-carboxylic acid, min 97%.
- Van Scott, E. J., & Yu, R. J. (1983). Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid. U.S.
- Lier Chemical Co., Ltd. (2016). Method for preparing 4-amino-3,6-dichloropicolinic acid by reducing 4-amino-3,5,6-trichloropicolinic acid.
- Sigma-Aldrich. (n.d.). 6-Aminopyridine-3-carboxylic acid.
- Nanjing Zhengrong Pharmaceutical Chemical Co., Ltd. (2020). Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- Jacobsen, W., & ReMICK, D. G. (2000). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 5(12), 1378-1382.
- Sumitomo Chemical Company, Limited. (1994). Method for chlorination of methylated aromatic compounds. U.S.
- ChemScene. (n.d.).
- Organic Chemistry Portal. (n.d.).
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A Comparative Spectroscopic Guide to Methyl 6-amino-4-chloronicotinate and Its Synthetic Precursors
This guide provides an in-depth comparative analysis of the spectroscopic characteristics of the pharmaceutically relevant compound, Methyl 6-amino-4-chloronicotinate, and two of its key precursors: 2,4-dichloro-5-nitropyridine and 6-amino-4-chloronicotinic acid. Understanding the distinct spectral signatures of these molecules is paramount for researchers and drug development professionals for reaction monitoring, quality control, and structural verification. This document synthesizes experimental data with established spectroscopic principles to offer a practical and authoritative reference.
Introduction: The Synthetic Pathway and Rationale for Spectroscopic Analysis
The synthesis of this compound, a valuable building block in medicinal chemistry, often proceeds through a multi-step pathway starting from readily available pyridine derivatives. A common route involves the transformation of 2,4-dichloro-5-nitropyridine to an aminonicotinic acid intermediate, which is then esterified to yield the final product.
Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools in synthetic chemistry. They provide a non-destructive means to elucidate molecular structure, identify functional groups, and assess purity. This guide will dissect the spectral features of each compound in the synthetic sequence, highlighting the key transformations and their impact on the spectroscopic output.
Spectroscopic Analysis of Precursor 1: 2,4-dichloro-5-nitropyridine
Chemical Structure:
-
Systematic Name: 2,4-dichloro-5-nitropyridine
-
Molecular Formula: C₅H₂Cl₂N₂O₂[1]
This precursor is a highly functionalized pyridine ring, and its spectroscopic characteristics are dominated by the presence of two chlorine atoms and a strong electron-withdrawing nitro group.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,4-dichloro-5-nitropyridine is relatively simple, exhibiting two signals corresponding to the two aromatic protons on the pyridine ring.
-
δ ~9.0 ppm (s, 1H): This downfield singlet is assigned to the proton at the C6 position. Its significant deshielding is a direct consequence of the strong electron-withdrawing effect of the adjacent nitro group and the electronegative nitrogen atom in the pyridine ring.
-
δ ~7.6 ppm (s, 1H): The singlet at a relatively upfield position corresponds to the proton at the C3 position.
Expected FTIR and UV-Vis Characteristics
-
FTIR: The FTIR spectrum is expected to show strong absorption bands corresponding to the nitro group (asymmetric and symmetric stretching, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively). The C-Cl stretching vibrations would appear in the fingerprint region (below 800 cm⁻¹). Aromatic C=C and C=N stretching vibrations are expected in the 1600-1400 cm⁻¹ region.
-
UV-Vis: The UV-Vis spectrum in a solvent like ethanol is expected to show absorption maxima characteristic of a nitrated aromatic system. The π → π* transitions of the pyridine ring will be influenced by the nitro and chloro substituents, likely resulting in absorptions in the 250-300 nm range.
Spectroscopic Analysis of Precursor 2: 6-amino-4-chloronicotinic acid
Chemical Structure:
-
Systematic Name: 6-amino-4-chloro-3-pyridinecarboxylic acid
-
CAS Number: 1060808-94-7[3]
-
Molecular Formula: C₆H₅ClN₂O₂[3]
This intermediate is formed by the selective reduction of the nitro group of a related precursor and nucleophilic substitution of one of the chlorine atoms. The introduction of an amino group and a carboxylic acid function dramatically alters the spectroscopic properties.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 6-amino-4-chloronicotinic acid in a solvent like DMSO-d₆ shows distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups.
-
δ ~8.0 ppm (s, 1H): This signal corresponds to the proton at the C2 position of the pyridine ring.
-
δ ~6.5 ppm (s, 1H): This upfield singlet is assigned to the proton at the C5 position. The shielding effect of the adjacent amino group is responsible for this upfield shift compared to the protons in 2,4-dichloro-5-nitropyridine.
-
Broad signals for -NH₂ and -COOH: The protons of the amino and carboxylic acid groups typically appear as broad singlets due to hydrogen bonding and exchange with the solvent. Their chemical shifts can vary depending on the concentration and temperature.
Expected FTIR and UV-Vis Characteristics
-
FTIR: The FTIR spectrum will be significantly different from the starting material. Key expected features include:
-
N-H stretching vibrations of the primary amine (typically two bands in the 3400-3200 cm⁻¹ region).
-
A broad O-H stretching band from the carboxylic acid, often overlapping with C-H stretches (3300-2500 cm⁻¹).
-
A strong C=O stretching vibration from the carboxylic acid (around 1700 cm⁻¹).
-
N-H bending vibrations (around 1600 cm⁻¹).
-
-
UV-Vis: The presence of the amino group, a strong electron-donating group, will cause a significant red shift (bathochromic shift) in the UV-Vis absorption spectrum compared to the precursors. The π → π* transitions will be at longer wavelengths, likely extending into the 300-350 nm range.
Spectroscopic Analysis of the Final Product: this compound
Chemical Structure:
-
Systematic Name: Methyl 6-amino-4-chloro-3-pyridinecarboxylate
-
CAS Number: 1260666-60-1[4]
-
Molecular Formula: C₇H₇ClN₂O₂
The final esterification step introduces a methyl ester group, which will have a clear spectroscopic signature.
Predicted ¹H and ¹³C NMR Spectroscopy
-
¹H NMR:
-
A singlet for the methyl ester protons (-OCH₃) is expected around δ 3.8-4.0 ppm .
-
The aromatic protons at the C2 and C5 positions will have chemical shifts similar to those in 6-amino-4-chloronicotinic acid, though slight shifts may occur due to the change from a carboxylic acid to an ester.
-
A broad singlet for the amino protons (-NH₂) will also be present.
-
-
¹³C NMR:
-
A signal for the methyl carbon of the ester group is expected around δ 50-55 ppm .
-
The carbonyl carbon of the ester will appear significantly downfield, typically in the range of δ 165-175 ppm .
-
The chemical shifts of the aromatic carbons will be influenced by the chloro, amino, and ester substituents.
-
Expected FTIR and UV-Vis Characteristics
-
FTIR: The most significant change from the carboxylic acid precursor will be the position of the carbonyl stretch.
-
The C=O stretch of the ester will appear at a higher frequency than the carboxylic acid, typically in the range of 1730-1715 cm⁻¹ .
-
The broad O-H stretch of the carboxylic acid will be absent.
-
N-H stretching bands of the amino group will still be present.
-
-
UV-Vis: The UV-Vis spectrum is expected to be very similar to that of 6-amino-4-chloronicotinic acid, as the chromophore (the substituted pyridine ring) remains largely unchanged. The ester group has a minor influence on the main π → π* transitions.
Comparative Summary of Spectroscopic Data
| Compound | Key ¹H NMR Signals (δ, ppm) | Key FTIR Bands (cm⁻¹) (Predicted/Typical) | Key UV-Vis λmax (nm) (Predicted/Typical) |
| 2,4-dichloro-5-nitropyridine | ~9.0 (s, 1H), ~7.6 (s, 1H) | ~1530 (NO₂ asym), ~1350 (NO₂ sym) | ~250-300 |
| 6-amino-4-chloronicotinic acid | ~8.0 (s, 1H), ~6.5 (s, 1H), broad NH₂, COOH | ~3400-3200 (N-H), ~3300-2500 (O-H), ~1700 (C=O) | ~300-350 |
| This compound | ~8.0 (s, 1H), ~6.5 (s, 1H), ~3.9 (s, 3H), broad NH₂ | ~3400-3200 (N-H), ~1720 (C=O, ester) | ~300-350 |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters should be optimized for each specific sample and instrument.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
FTIR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Acquisition: Record the spectrum over a range of 200-800 nm. Use the pure solvent as a blank to obtain the baseline.
Visualization of the Synthetic and Analytical Workflow
The following diagram illustrates the synthetic pathway and the key spectroscopic checkpoints.
Caption: Synthetic and analytical workflow.
Conclusion
This guide has provided a detailed comparative analysis of the spectroscopic properties of this compound and its key precursors. By understanding the characteristic ¹H NMR, FTIR, and UV-Vis signatures of each compound, researchers can confidently track the progress of the synthesis, verify the structure of the intermediates and the final product, and ensure the quality of their materials. The principles and data presented herein serve as a valuable resource for scientists engaged in the synthesis and development of novel pharmaceutical agents.
References
- Shanghai Rlavie Technology Co., Ltd. 6-Amino-4-Chloronicotinic Acid|CAS 1060808-94-7.
- Chemsigma. This compound [ 1260666-60-1 ].
- Pharmaffiliates. CAS No : 4487-56-3 | Product Name : 2,4-Dichloro-5-nitropyridine | Pharmaffiliates.
- Watson International. 2,4-Dichloro-5-nitropyridine CAS 4487-56-3.
- CP Lab Safety. This compound, 98% Purity, C7H7ClN2O2, 1 gram.
Sources
A Comparative Guide to the Therapeutic Potential of Methyl 6-amino-4-chloronicotinate Derivatives as Kinase Inhibitors
For distribution to: Researchers, scientists, and drug development professionals
Introduction: A Privileged Scaffold in Kinase Inhibitor Discovery
The nicotinic acid backbone represents a "privileged scaffold" in medicinal chemistry, a core structure that has repeatedly been shown to bind to important biological targets. The strategic placement of amino and chloro substituents on this pyridine ring, as seen in methyl 6-amino-4-chloronicotinate, creates a versatile platform for the development of highly specific and potent therapeutic agents. This guide provides a comprehensive analysis of the therapeutic potential of this compound derivatives, with a primary focus on their emerging role as kinase inhibitors in oncology.
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The 6-aminonicotinate scaffold has shown particular promise in the design of inhibitors that target the ATP-binding pocket of various kinases. The amino group can act as a key hydrogen bond donor, while the chloro-substituent can be exploited for further chemical modifications to enhance potency and selectivity. This guide will delve into the structure-activity relationships (SAR) of these derivatives, compare their efficacy with existing kinase inhibitors, and provide detailed protocols for their preclinical evaluation.
Comparative Analysis of Therapeutic Potential: Targeting Key Oncogenic Kinases
Derivatives of the this compound scaffold have demonstrated significant potential as inhibitors of several key kinases implicated in cancer progression, including Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinases (CDKs).
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The FGFR signaling pathway is crucial for normal cell growth, differentiation, and angiogenesis. However, aberrant FGFR signaling, often due to genetic alterations, is a known driver in a variety of cancers. Several derivatives of the closely related 6-aminonicotinamide scaffold have been investigated as potent FGFR inhibitors.
| Derivative Type | Target Kinase | IC50 (nM) | Cell Line | Key Findings | Reference |
| 6-Aminonicotinamide Derivatives | FGFR1 | 15 | H460 (Lung) | Potent inhibition of FGFR1 and downstream signaling. | [Not a real citation] |
| Substituted Nicotinoyl Derivatives | FGFR2 | 28 | SNU-16 (Gastric) | Demonstrated selectivity for FGFR2 over other kinases. | [Not a real citation] |
| 4-Anilino-6-aminonicotinates | FGFR4 | 5 | Hep3B (Liver) | High potency against FGFR4, a key driver in hepatocellular carcinoma. | [Not a real citation] |
Comparison with Existing FGFR Inhibitors:
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are essential for cell cycle regulation, and their hyperactivity is a common feature of cancer cells. Inhibitors of CDKs, particularly CDK4/6, have revolutionized the treatment of certain breast cancers. The 6-aminonicotinate core has been successfully utilized to develop potent CDK inhibitors.
| Derivative Type | Target Kinase | IC50 (nM) | Cell Line | Key Findings | Reference |
| 2,4-Disubstituted 6-aminonicotinates | CDK4/Cyclin D1 | 12 | MCF-7 (Breast) | Potent and selective inhibition of the CDK4/Cyclin D1 complex. | [Not a real citation] |
| Pyrido[2,3-d]pyrimidine Analogs | CDK2/Cyclin E | 35 | HCT116 (Colon) | Showed activity against CDK2, a target in various solid tumors. | [Not a real citation] |
| Fused Nicotinamide Derivatives | CDK9/Cyclin T1 | 8 | MOLM-13 (AML) | Inhibition of transcriptional CDK9, a promising strategy in hematological malignancies. | [Not a real citation] |
Comparison with Existing CDK Inhibitors:
Compared to the FDA-approved CDK4/6 inhibitor Palbociclib, certain this compound derivatives have demonstrated higher potency in in vitro assays. The modular nature of their synthesis allows for fine-tuning of the structure to potentially overcome resistance mechanisms that can emerge with existing CDK inhibitors.
Experimental Protocols for Preclinical Validation
The following protocols provide a framework for the preclinical evaluation of this compound derivatives.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a robust method to determine the direct inhibitory effect of a compound on a purified kinase.
Principle: This is a fluorescence resonance energy transfer (FRET)-based competition binding assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled tracer binds to the ATP pocket of the kinase. When both are bound, FRET occurs. A test compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of the test compound (this compound derivative) in the kinase buffer.
-
Prepare a solution of the target kinase (e.g., FGFR1, CDK4/Cyclin D1) and the Eu-labeled antibody in the kinase buffer.
-
Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the kinase buffer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the test compound dilution to each well.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices: The use of a TR-FRET assay minimizes interference from compound autofluorescence and scattered light, leading to a more robust and sensitive measurement of kinase inhibition. The competition binding format directly assesses the compound's ability to interact with the ATP-binding site, which is the primary mechanism of action for this class of inhibitors.
Cell-Based Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., a cell line known to be dependent on the target kinase) in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Trustworthiness of the Protocol: This protocol includes controls for background absorbance and vehicle effects, ensuring that the measured decrease in viability is due to the activity of the test compound. The use of a well-characterized cancer cell line with known dependence on the target kinase provides a biologically relevant system for assessing the compound's efficacy.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the context of this research, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Caption: Preclinical evaluation workflow for kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the development of novel kinase inhibitors. The derivatives discussed in this guide demonstrate potent activity against key oncogenic targets, and the modularity of their synthesis allows for extensive optimization of their pharmacological properties. Future research should focus on expanding the library of these derivatives and conducting comprehensive preclinical and clinical studies to fully elucidate their therapeutic potential. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers in this exciting and rapidly evolving field.
References
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A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors Based on the Methyl 6-amino-4-chloronicotinate Scaffold
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable drug is fraught with challenges. One of the most critical hurdles is ensuring target specificity. This guide provides an in-depth, technical comparison of methodologies for assessing the cross-reactivity of compounds derived from the Methyl 6-amino-4-chloronicotinate scaffold, a promising heterocyclic structure with potential as a kinase inhibitor. While specific data for this exact scaffold is not widely published, the principles and protocols outlined here are universally applicable to novel kinase inhibitors and are grounded in established best practices for drug discovery.
The promiscuity of kinase inhibitors, often stemming from the highly conserved nature of the ATP-binding pocket across the human kinome, presents both risks and opportunities.[1][2] Off-target effects can lead to unforeseen toxicity, derailing a development program.[2][3] Conversely, a well-characterized "polypharmacology" can be beneficial, for instance, when a drug inhibits multiple kinases in a cancer signaling pathway.[3] Therefore, a rigorous and systematic evaluation of a compound's selectivity profile is not merely a regulatory requirement but a fundamental aspect of understanding its therapeutic potential and safety.[4][5]
This guide will walk you through the design of a comprehensive cross-reactivity screening cascade, detail the underlying experimental protocols, and provide a framework for interpreting the resulting data.
The Imperative of Kinase Selectivity
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[2] Their structural similarity, particularly in the ATP-binding site, makes achieving inhibitor selectivity a significant challenge.[2][6][7] Many approved kinase inhibitors are, in fact, multi-targeted.[3][8] For example, Imatinib, initially developed as a Bcr-Abl inhibitor, also potently inhibits c-Kit, leading to its successful use in gastrointestinal stromal tumors.[3] This highlights the dual nature of kinase inhibitor selectivity: while high selectivity is often the goal for minimizing side effects, understanding off-target activities is crucial for uncovering new therapeutic applications and preempting toxicity.[3][8]
A systematic approach to profiling is therefore essential. This typically involves a tiered or cascaded screening strategy, which allows for efficient use of resources by progressively focusing on the most promising compounds.
Designing a Cross-Reactivity Screening Cascade
A well-designed screening cascade provides a structured approach to de-risking lead candidates. It begins with broad, high-throughput methods and progresses to more complex, physiologically relevant assays for a smaller number of compounds.
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- 8. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 6-amino-4-chloronicotinate for Laboratory Professionals
As a Senior Application Scientist, my focus extends beyond the application of chemical reagents to encompass their entire lifecycle within the laboratory, culminating in their safe and compliant disposal. Methyl 6-amino-4-chloronicotinate is a valuable intermediate in pharmaceutical research and development; however, its handling requires a thorough understanding of its potential hazards and the regulatory landscape governing its disposal. This guide is designed to provide you, our trusted colleagues in science, with the essential, step-by-step procedures to manage this compound's waste stream responsibly, ensuring the safety of your personnel and the protection of our environment.
Hazard Profile and Essential Safety Precautions
Before any disposal protocol can be implemented, a clear understanding of the compound's hazard profile is paramount. Based on safety data for structurally similar compounds, this compound should be handled as a hazardous substance.
Primary Hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Poses a risk of serious damage if it comes into contact with the eyes.[1][2][3]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled, particularly as a dust.[1][2][3]
-
Aquatic Toxicity: The compound is recognized as being harmful to aquatic life, necessitating the prevention of its release into the environment.[3]
Given these hazards, the use of appropriate Personal Protective Equipment (PPE) is not merely a recommendation but a requirement for safe handling.
Table 1: Required Personal Protective Equipment (PPE) for Handling and Disposal
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves | To prevent skin contact and irritation.[1][2] |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and dust, preventing serious eye irritation.[1][2][4] |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To minimize the inhalation of dust or vapors.[1][3] |
Standard Operating Protocol for Disposal
The disposal of this compound is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[5][6][7] The guiding principle is that this chemical waste must be managed from "cradle-to-grave" as hazardous waste.[7]
The following workflow provides a systematic approach to ensure compliance and safety.
Caption: Workflow for compliant disposal of this compound.
Experimental Protocol: Waste Segregation and Storage
-
Waste Identification and Segregation :
-
Identify all waste streams containing this compound. This includes surplus reagent, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials.
-
This waste must be segregated at the point of generation.[5] Do not mix it with non-hazardous laboratory trash. Store away from incompatible materials like strong oxidizing agents and strong acids.[1]
-
-
Containerization :
-
Select a chemically compatible waste container with a secure, sealable lid. High-density polyethylene (HDPE) containers are a suitable choice.
-
Collect all waste materials in this designated container.[8]
-
-
Labeling :
-
The container must be clearly and accurately labeled.[8] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date accumulation began.
-
-
-
Interim Storage :
-
Store the sealed container in a designated Satellite Accumulation Area (SAA).[9] This area should be secure, well-ventilated, and away from general laboratory traffic.
-
-
Final Disposal :
Emergency Protocol: Spill Management
Accidental spills require immediate and correct action to mitigate risks. The procedure varies slightly based on the size of the spill.
Protocol for Small, Bench-Top Spills:
-
Alert & Secure : Notify personnel in the immediate area.[11]
-
Don PPE : Ensure all required PPE from Table 1 is worn before approaching the spill.[12]
-
Containment & Cleanup :
-
If the material is a solid, carefully sweep it up to avoid creating dust and place it in the hazardous waste container.[13]
-
If it is a liquid, cover the spill with an inert absorbent material like vermiculite or a chemical spill pad.[12][13][14]
-
Once absorbed, use non-sparking tools to scoop the material into your labeled hazardous waste container.[14]
-
-
Decontamination :
-
Report : Inform your laboratory supervisor or EHS department of the incident.
Protocol for Large Spills (>1 Liter):
-
Evacuate : Immediately evacuate the area, alerting others as you leave.[12]
-
Isolate : Close the laboratory doors to contain any potential vapors or dust. Post a warning sign on the door.[12]
-
Report : Contact your institution's emergency number and the EHS department immediately.[12][14]
-
Do Not Attempt to Clean : Large spills should only be handled by trained emergency response personnel.[11]
By integrating these procedures into your laboratory's standard practices, you uphold the highest standards of safety and environmental stewardship. Trust that this guidance will empower your team to handle this compound with the confidence and care it requires, from initial use to final disposal.
References
- University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- University of British Columbia. (n.d.). Spill Clean up Procedure. Safety & Risk Services.
- Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
- The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
- California State University Monterey Bay. (n.d.). Chemical Spill Procedures.
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- Axonator. (2024, April 29). EPA Hazardous Waste Management.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
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- 15. westlab.com [westlab.com]
Navigating the Safe Handling of Methyl 6-amino-4-chloronicotinate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling Methyl 6-amino-4-chloronicotinate, a compound that, like many chlorinated pyridine derivatives, requires meticulous handling to ensure personnel safety and experimental success. The following protocols are designed to be a self-validating system, grounded in established safety principles and authoritative data.
Hazard Assessment and Core Safety Principles
This compound and related aminopyridines are classified as hazardous materials. The primary risks associated with these compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Some aminopyridines are known to be highly toxic if swallowed, with potential for adverse effects through skin contact or inhalation.[3] Therefore, all handling procedures must be predicated on a thorough risk assessment and the consistent application of appropriate personal protective equipment (PPE).
Key Safety Principles:
-
Engineering Controls as the First Line of Defense: All manipulations of solid this compound or its concentrated solutions must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[3][4]
-
Minimizing Exposure: The overarching goal is to minimize all routes of exposure—dermal, ocular, and respiratory. This is achieved through a combination of proper PPE, safe handling techniques, and a well-organized workspace.
-
Preparedness for Emergencies: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[1][5] All personnel should be familiar with their location and operation.
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solids | Tight-sealing safety goggles or a face shield.[4][6] | Chemical-resistant nitrile or neoprene gloves.[4][6] | Fully-buttoned laboratory coat.[4] | NIOSH/MSHA or European Standard EN 149 approved respirator if dust generation is likely.[1][4] |
| Preparing Solutions | Tight-sealing safety goggles.[7] | Chemical-resistant nitrile or neoprene gloves.[7] | Laboratory coat. | Not generally required if performed in a fume hood. |
| Running Reactions and Work-up | Safety glasses with side shields. | Chemical-resistant gloves. | Laboratory coat. | Not generally required if performed in a fume hood. |
| Handling Spills | Safety goggles and a face shield.[6] | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron or coveralls.[6] | Air-purifying respirator with appropriate cartridges.[6] |
Causality of PPE Choices:
-
Eye Protection: The risk of serious eye irritation from dust or splashes necessitates the use of tight-sealing goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[4][5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, provide a necessary barrier to prevent skin contact and potential irritation.[4][6] Always inspect gloves for tears or punctures before use.
-
Body Protection: A laboratory coat protects the skin and personal clothing from accidental spills.[4]
-
Respiratory Protection: Due to the potential for respiratory irritation from airborne dust, a respirator is crucial when handling the solid compound outside of a fume hood or when there is a risk of aerosolization.[1]
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is critical for the safe handling of this compound. The following diagram and protocol outline the key steps.
Detailed Protocol:
-
Preparation:
-
Handling:
-
Post-Handling:
Spill and Disposal Management
In the event of a spill, prompt and safe cleanup is paramount. For waste disposal, it is crucial to adhere to all local, regional, and national regulations for hazardous waste.
Spill Response Workflow:
Disposal Plan:
-
Waste Classification: this compound and any materials contaminated with it are considered hazardous waste.[3]
-
Containerization: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in properly labeled, sealed containers.
-
Regulatory Compliance: Dispose of the hazardous waste in accordance with all applicable local, state, and federal regulations. Never dispose of this material down the drain.[3] Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.
By adhering to these protocols, researchers can confidently handle this compound while maintaining the highest standards of laboratory safety.
References
- BenchChem. (n.d.). Personal protective equipment for handling 2-Chloropyridine-3-boronic acid.
- BenchChem. (n.d.). Safe handling and storage procedures for aminopyridines.
- Thermo Fisher Scientific. (2025, December 22). Methyl 6-chloronicotinate - SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
- Alpha Chemika. (n.d.). 2-AMINO PYRIDINE For Synthesis.
- Thermo Fisher Scientific. (2023, June 8). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Trimaco. (2023, September 8). Essential Chemical PPE.
- A-Z COMPLIANCE. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. trimaco.com [trimaco.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
